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N-T-Butyl 3-bromo-4-methylbenzenesulfonamide Documentation Hub

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  • Product: N-T-Butyl 3-bromo-4-methylbenzenesulfonamide
  • CAS: 850429-70-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide is a halogenated aromatic sulfonamide. The sulfonamide functional group is a cornerstone in med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide is a halogenated aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents, including antibacterial, and diuretic drugs. The incorporation of a bromine atom and a methyl group onto the phenyl ring, along with the sterically hindering tert-butyl group on the sulfonamide nitrogen, imparts specific physicochemical properties that can influence the molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive overview of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide, its chemical identity, a detailed synthetic protocol, and its potential applications in the field of drug discovery and development.

Chemical Identity and Physicochemical Properties.[1]

N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide is identified by the CAS number 850429-70-8.[1] It is a solid at room temperature.[1] The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 850429-70-8[1]
Molecular Formula C₁₁H₁₆BrNO₂S[1]
Molecular Weight 306.22 g/mol [1]
Physical Form Solid[1]
InChI Key GZGHIWXQPZQUHK-UHFFFAOYSA-N[1]
SMILES CC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)Br[1]

Synthesis of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide

The synthesis of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide is a two-step process that begins with the preparation of the key intermediate, 3-bromo-4-methylbenzenesulfonyl chloride, followed by its reaction with tert-butylamine.

Step 1: Synthesis of 3-bromo-4-methylbenzenesulfonyl chloride

The synthesis of 3-bromo-4-methylbenzenesulfonyl chloride can be achieved via the chlorosulfonation of o-bromotoluene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring.

  • In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer.

  • Place o-bromotoluene (1 equivalent) in the flask and cool it to 0-5 °C using an ice bath.

  • Slowly add chlorosulfonic acid (3 equivalents) dropwise from the dropping funnel to the cooled and stirred o-bromotoluene. The temperature should be maintained below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid precipitate, 3-bromo-4-methylbenzenesulfonyl chloride, is then collected by vacuum filtration.

  • Wash the crude product with cold water and dry it under vacuum.

  • o-Bromotoluene as the starting material: The methyl group is an ortho-, para-director. However, the bromine atom is also an ortho-, para-director but is deactivating. The sulfonation will predominantly occur at the position para to the activating methyl group and meta to the deactivating bromine group.

  • Chlorosulfonic acid as the reagent: It is a powerful electrophilic agent that directly introduces the sulfonyl chloride group onto the aromatic ring.[2]

  • Low-temperature reaction: The reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate and prevent the formation of side products.

  • Quenching on ice: This step serves to decompose the excess chlorosulfonic acid and precipitate the less water-soluble sulfonyl chloride product.

Step 2: Synthesis of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide

The final step involves the nucleophilic substitution reaction between the synthesized 3-bromo-4-methylbenzenesulfonyl chloride and tert-butylamine.

  • Dissolve 3-bromo-4-methylbenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask.

  • In a separate flask, prepare a solution of tert-butylamine (1.2 equivalents) and a base like triethylamine (1.5 equivalents) in the same solvent.

  • Cool the sulfonyl chloride solution to 0-5 °C in an ice bath.

  • Slowly add the tert-butylamine solution to the stirred sulfonyl chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the mixture with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide.

  • tert-Butylamine as the nucleophile: The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

  • Use of a base: Triethylamine is used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the reaction to completion.

  • Solvent choice: Dichloromethane is a common solvent for this type of reaction as it is relatively inert and effectively dissolves both reactants.

  • Aqueous workup: The washing steps are essential to remove impurities and unreacted starting materials, simplifying the final purification.

Synthetic Workflow Diagram

SynthesisWorkflow Start o-Bromotoluene Step1 Chlorosulfonation Start->Step1 Intermediate 3-bromo-4-methylbenzenesulfonyl chloride Step2 Sulfonamide Formation Intermediate->Step2 Reagent1 Chlorosulfonic Acid Reagent1->Step1 Step1->Intermediate Reagent2 tert-Butylamine / Triethylamine Reagent2->Step2 Product N-tert-Butyl-3-bromo-4- methylbenzenesulfonamide Step2->Product

Sources

Exploratory

An In-depth Technical Guide to N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide, a key organic intermediate. The document...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide, a key organic intermediate. The document details its physicochemical properties, including its molecular weight of 306.22 g/mol , and outlines a probable synthetic pathway. Additionally, it covers safety and handling procedures and discusses its potential applications in the pharmaceutical industry, particularly in the construction of complex molecules for drug discovery. This guide serves as an essential resource for professionals engaged in medicinal chemistry and organic synthesis.

Introduction

N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide is a halogenated aromatic sulfonamide that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive bromine atom and a sulfonamide moiety, makes it a valuable precursor for the development of novel compounds, particularly in the realm of pharmaceuticals and agrochemicals. The presence of the tert-butyl group can enhance lipophilicity and provide steric bulk, which are important considerations in drug design for influencing metabolic stability and target binding selectivity. This guide aims to consolidate the available technical information on this compound, providing a foundation for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide is fundamental to its application in synthesis and drug design.

Molecular Identity

The key identifiers and structural details of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide are summarized in the table below. It is crucial to distinguish it from its isomer, 4-Bromo-N-tert-butyl-3-methylbenzenesulfonamide, which has a different substitution pattern on the benzene ring.

PropertyValueSource
Molecular Formula C₁₁H₁₆BrNO₂S[1]
Molecular Weight 306.22 g/mol [1]
CAS Number 850429-70-8[1]
IUPAC Name N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide[1]
Canonical SMILES CC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)Br[1]
Physical Form Solid[1]

Synthesis and Manufacturing

Proposed Synthetic Pathway

The synthesis can be envisioned to start from 3-bromo-4-methylaniline, which is then converted to the corresponding sulfonyl chloride, followed by amidation with tert-butylamine.

Synthetic_Pathway Proposed Synthetic Pathway for N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide cluster_0 Step 1: Diazotization and Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Formation 3-Bromo-4-methylaniline 3-Bromo-4-methylaniline Diazonium_Salt 3-Bromo-4-methylbenzenediazonium salt 3-Bromo-4-methylaniline->Diazonium_Salt 1. NaNO₂, HCl 2. SO₂, CuCl₂ 3-Bromo-4-methylbenzenesulfonyl_chloride 3-Bromo-4-methyl- benzenesulfonyl chloride Diazonium_Salt->3-Bromo-4-methylbenzenesulfonyl_chloride Final_Product N-tert-Butyl-3-bromo-4- methylbenzenesulfonamide 3-Bromo-4-methylbenzenesulfonyl_chloride->Final_Product tert-Butylamine, Base (e.g., Pyridine or Et₃N) tert-Butylamine tert-Butylamine

Caption: A proposed two-step synthesis of the target compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on well-established procedures for similar transformations and serve as a guide for laboratory synthesis.

Step 1: Preparation of 3-Bromo-4-methylbenzenesulfonyl chloride

This step involves the diazotization of 3-bromo-4-methylaniline followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst.

  • Materials: 3-bromo-4-methylaniline, sodium nitrite, hydrochloric acid, sulfur dioxide, cuprous chloride, ice.

  • Procedure:

    • Dissolve 3-bromo-4-methylaniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add cuprous chloride as a catalyst.

    • Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-bromo-4-methylbenzenesulfonyl chloride.

Step 2: Synthesis of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide

This step involves the reaction of the synthesized sulfonyl chloride with tert-butylamine in the presence of a base.

  • Materials: 3-Bromo-4-methylbenzenesulfonyl chloride, tert-butylamine, a non-nucleophilic base (e.g., pyridine or triethylamine), and a suitable solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve 3-bromo-4-methylbenzenesulfonyl chloride in dichloromethane and cool the solution to 0 °C.

    • Add the base (e.g., pyridine) to the solution.

    • Slowly add tert-butylamine to the reaction mixture with stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with dilute hydrochloric acid, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide.

Analytical Characterization

While specific spectral data for N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide is not publicly available, the expected spectral characteristics can be predicted based on its structure.

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons, the methyl group protons, and the tert-butyl group protons. The aromatic protons should appear as a complex multiplet in the aromatic region. The methyl group will be a singlet, and the tert-butyl group will also be a sharp singlet.

  • ¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the benzene ring, the methyl group, and the tert-butyl group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (306.22 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.

Safety and Handling

Based on the information provided by suppliers, N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide should be handled with care.

Hazard Identification

The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Precautionary Measures

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Drug Discovery and Development

Benzenesulfonamide derivatives are a well-established class of compounds in medicinal chemistry, with many approved drugs containing this scaffold. The structural features of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide make it a valuable intermediate for the synthesis of potential therapeutic agents.

Role as a Synthetic Intermediate

The bromine atom on the aromatic ring serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse substituents, enabling the generation of libraries of compounds for high-throughput screening. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets.

Potential as a Kinase Inhibitor Scaffold

While no specific studies have been identified that utilize N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide in the development of kinase inhibitors, the benzenesulfonamide core is present in some known kinase inhibitors. The ability to functionalize the molecule through cross-coupling reactions provides a pathway to synthesize analogs that could be screened for kinase inhibitory activity.

Application_Workflow Role in Drug Discovery Workflow Start N-tert-Butyl-3-bromo-4- methylbenzenesulfonamide Coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Start->Coupling Library Diverse Compound Library Coupling->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Workflow illustrating the use of the title compound in drug discovery.

Conclusion

N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity make it an attractive starting material for the creation of novel and complex molecules. While detailed synthetic and characterization data are not widely published, established chemical principles allow for a reliable approach to its synthesis and purification. Adherence to appropriate safety protocols is essential when handling this compound. Further research into the applications of this molecule in areas such as kinase inhibitor development could unveil new therapeutic opportunities.

References

  • Google Patents. Method of preparing 3-bromo-4-methylaniline. [2]

  • Organic Syntheses. 3-bromo-4-aminotoluene. [Link][3]

  • Google Patents. Synthesis method of N-tert-butyl benzene sulfonamide. [4]

Sources

Foundational

Structural Elucidation and Characterization Framework: N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide

[1][2] Executive Summary This technical guide outlines the definitive structural elucidation workflow for N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide (CAS: 850429-70-8).[1][2] Designed for analytical chemists and dru...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide outlines the definitive structural elucidation workflow for N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide (CAS: 850429-70-8).[1][2] Designed for analytical chemists and drug discovery scientists, this document moves beyond basic spectral assignment to focus on regioisomeric differentiation .

The core challenge in characterizing polysubstituted benzenes is distinguishing between positional isomers (e.g., distinguishing the 3-bromo-4-methyl congener from the 2-bromo-4-methyl variant).[1][2] This guide establishes a self-validating protocol using Mass Spectrometry (MS) for elemental composition and multi-dimensional NMR (NOESY/HMBC) for rigorous spatial assignment.[1][2][3]

Synthetic Context & Purity Profile

Understanding the synthetic origin is the first step in elucidation, as it predicts likely impurities (regioisomers or unreacted starting materials).

  • Synthesis Route: Typically synthesized via the nucleophilic attack of tert-butylamine on 3-bromo-4-methylbenzenesulfonyl chloride.[1][2][3]

  • Critical Impurities:

    • Hydrolysis Product: 3-bromo-4-methylbenzenesulfonic acid (detectable by broad OH stretch in IR).[1][2][3]

    • Regioisomers: Formed during the upstream sulfonation of 2-bromotoluene if selectivity was poor.[1][2][3]

Mass Spectrometry: The Halogen Signature

Before NMR analysis, the presence of bromine must be confirmed via its unique isotopic signature. This serves as the primary "Go/No-Go" gate for the workflow.

Theoretical Parameters
  • Molecular Formula:

    
    [1]
    
  • Exact Mass (Monoisotopic): ~305.01 (for

    
    )
    
  • Molecular Weight: 306.22 g/mol [3]

The "Twin Peak" Validation

Bromine exists naturally as


 and 

in an approximate 1:1 ratio (50.69% vs 49.31%).
  • Protocol: Acquire ESI-MS (Electrospray Ionization) in Positive Mode (

    
    ) or Negative Mode (
    
    
    
    ).
  • Success Criteria: You must observe two molecular ion peaks of nearly equal intensity separated by 2 mass units (

    
     M and 
    
    
    
    ).[1][2][3][4]
    • Interpretation: A 1:1 doublet at

      
       ~306 and 308 confirms the presence of exactly one bromine atom.[3] Absence of this pattern indicates dehalogenation or incorrect synthesis.[1][2][3]
      

Infrared Spectroscopy (FT-IR)

IR is used here primarily to validate the sulfonamide functional group state.[1][2]

Functional GroupWavenumber (

)
Diagnostic Value
N-H Stretch 3250 - 3350Sharp band confirms secondary sulfonamide.[1][2][3] Absence implies tertiary (wrong structure).[1][2][3]

Asymmetric
1330 - 1350Strong intensity; characteristic of sulfonyl group.[1][2][3]

Symmetric
1150 - 1170Strong intensity; pairs with the asymmetric stretch.[1][2][3]
C=C Aromatic 1450 - 1600Multiple weak bands confirming benzene ring.[1][2][3]

NMR Spectroscopy: The Regiochemistry Core

This is the most critical section.[3] We must prove the 1,3,4-substitution pattern .

Proton ( ) NMR Assignment

Solvent: DMSO-


 is preferred over 

to prevent N-H proton exchange and sharpen the sulfonamide signal.[1][2]

Predicted Chemical Shifts & Multiplicity:

  • Aliphatic Region:

    • 
       1.1 - 1.3 ppm (9H, s): tert-Butyl group.[2] A sharp singlet.
      
    • 
       2.3 - 2.4 ppm (3H, s):  Methyl group attached to the aromatic ring (C4).[2]
      
  • Aromatic Region (The "Fingerprint"):

    • Proton H2 (Position 2): Located between the Sulfonyl group (EWG) and Bromine (EWG). This is the most deshielded proton.[3]

      • Signal:Doublet (

        
         Hz) .[2][3]
        
      • Coupling: Meta-coupling to H6.[1][2][3]

    • Proton H6 (Position 6): Ortho to Sulfonyl.[2][3]

      • Signal:Doublet of Doublets (

        
         Hz, 
        
        
        
        Hz)
        .
      • Coupling: Ortho to H5, Meta to H2.

    • Proton H5 (Position 5): Ortho to Methyl (EDG).[2][3] Shielded relative to H2/H6.[1][2][3]

      • Signal:Doublet (

        
         Hz) .[2][3]
        
      • Coupling: Ortho to H6.[1][2][3]

The "Smoking Gun" Experiment: 1D NOE or 2D NOESY

To definitively rule out the 2-bromo-4-methyl isomer, you must perform a Nuclear Overhauser Effect (NOE) experiment.[1][2]

  • Hypothesis: In the correct structure (3-bromo-4-methyl), the methyl group at C4 has only one aromatic neighbor (H5).[1][2] The other side is blocked by Bromine at C3.[2][3]

  • Protocol: Irradiate the Methyl singlet at

    
     2.4 ppm.
    
  • Result Interpretation:

    • Correct Structure (3-Br): You will see NOE enhancement only at H5 .

    • Incorrect Isomer (2-Br): If the bromine were at C2, the methyl at C4 would have two proton neighbors (H3 and H5). Irradiating the methyl would enhance two aromatic signals.

Visualizing the Logic

The following diagram illustrates the decision tree for confirming the regioisomer.

ElucidationLogic Start Unknown Isomer (C11H16BrNO2S) MS_Step Mass Spectrometry (Check Br Pattern) Start->MS_Step Br_Confirmed 1:1 Ratio (M, M+2) Bromine Confirmed MS_Step->Br_Confirmed Pass NMR_Step 1H NMR Analysis (Aromatic Region) Br_Confirmed->NMR_Step Coupling_Check Analyze Coupling Constants (J) NMR_Step->Coupling_Check Pattern_A Pattern: d, dd, d (Ortho + Meta coupling) Coupling_Check->Pattern_A NOESY_Step NOESY Experiment (Irradiate Methyl Group) Pattern_A->NOESY_Step Result_1 NOE to 1 Aromatic Proton (Methyl adjacent to H5 only) NOESY_Step->Result_1 Result_2 NOE to 2 Aromatic Protons (Methyl adjacent to H3 & H5) NOESY_Step->Result_2 Final_Correct CONFIRMED: 3-Bromo-4-methyl isomer Result_1->Final_Correct Final_Wrong REJECT: 2-Bromo-4-methyl isomer Result_2->Final_Wrong

Caption: Logic flow for distinguishing the 3-bromo regioisomer using MS and NOESY data.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the solid sulfonamide.

  • Solvent: Dissolve in 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Note: Ensure the solution is clear. Turbidity suggests inorganic salts from the synthesis workup.[2][3]

  • Tube: Transfer to a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

  • Acquisition:

    • Run standard 1H (16 scans, 2s relaxation delay).

    • Run 2D NOESY (Mixing time: 300-500 ms).

Protocol B: X-Ray Diffraction (The "Gold Standard")

If the compound is crystalline (common for sulfonamides), Single Crystal XRD provides absolute structural certainty.

  • Crystallization: Dissolve 20 mg in minimal hot ethanol. Allow to cool slowly to room temperature, then 4°C.

  • Mounting: Select a crystal >0.1mm.[2][3]

  • Refinement: Solve structure using direct methods (SHELXT). Look for the heavy atom (Br) to phase the data.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[2][3][5] (Standard text for interpretation of coupling constants and isotope patterns).

  • Claridge, T. D. W. (2016).[2][3] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[2][3]

  • PubChem. (2024).[2][3] Compound Summary: N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide.[1][2][3] National Library of Medicine.[1][2][3] [Link][1][2]

  • Reich, H. J. (2024).[1][2][3] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[2][3] [Link][1][2]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide (CAS No. 850429-70-8; Molecular Formula: C₁₁H₁₆BrNO₂S) is a substituted aromatic sulfonamide of int...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide (CAS No. 850429-70-8; Molecular Formula: C₁₁H₁₆BrNO₂S) is a substituted aromatic sulfonamide of interest in medicinal chemistry and drug discovery.[1] A comprehensive understanding of its molecular structure is paramount for its development and application. This guide provides an in-depth analysis of the predicted spectroscopic data for this compound, offering a virtual roadmap for its empirical characterization. Leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we present a detailed interpretation of the expected spectral features. This document is designed to serve as a practical reference for researchers, enabling efficient confirmation of the molecule's identity and purity.

Introduction: The Structural Imperative in Drug Discovery

The precise three-dimensional arrangement of atoms in a molecule dictates its biological activity. In the realm of drug development, unambiguous structural elucidation is a foundational requirement. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular architecture of novel chemical entities. Substituted benzenesulfonamides are a well-established class of compounds with a broad range of biological activities.[2] The unique substitution pattern of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide, featuring a bulky N-tert-butyl group, a bromine atom, and a methyl group on the aromatic ring, presents a distinct spectroscopic fingerprint. This guide will deconstruct the anticipated ¹H NMR, ¹³C NMR, IR, and MS data to provide a comprehensive analytical framework.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra are detailed below.

The proton NMR spectrum is expected to reveal five distinct signals corresponding to the different hydrogen environments in the molecule. The chemical shifts are influenced by the electron-withdrawing sulfonamide group and the electronic effects of the bromine and methyl substituents on the aromatic ring.[3][4]

Table 1: Predicted ¹H NMR Data for N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.9Doublet (d)1HAr-HThis proton is ortho to the strongly electron-withdrawing sulfonamide group, leading to a significant downfield shift. It will appear as a doublet due to coupling with the adjacent meta proton.
~ 7.6Doublet of doublets (dd)1HAr-HThis proton is meta to the sulfonamide group and ortho to the bromine atom. It will be shifted downfield and will exhibit coupling to two neighboring aromatic protons.
~ 7.3Doublet (d)1HAr-HThis proton is ortho to the methyl group and will be the most upfield of the aromatic protons. It will appear as a doublet due to coupling with the adjacent meta proton.
~ 2.4Singlet (s)3H-CH₃The methyl group protons on the aromatic ring typically appear in this region. The singlet multiplicity indicates no adjacent protons.
~ 1.3Singlet (s)9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group will produce a strong singlet signal in the aliphatic region of the spectrum.[5]

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The chemical shifts are influenced by the nature of the substituents and their position on the aromatic ring.[6][7][8]

Table 2: Predicted ¹³C NMR Data for N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 142Quaternary Ar-CThe carbon atom directly attached to the sulfonamide group will be significantly deshielded and appear at a low field.
~ 140Quaternary Ar-CThe carbon atom bearing the methyl group.
~ 135Ar-CHAromatic methine carbon.
~ 132Ar-CHAromatic methine carbon.
~ 128Ar-CHAromatic methine carbon.
~ 122Quaternary Ar-CThe carbon atom attached to the bromine atom will be shifted to a lower field.
~ 57-C (CH₃)₃The quaternary carbon of the tert-butyl group.
~ 30-C(C H₃)₃The methyl carbons of the tert-butyl group.
~ 21Ar-C H₃The carbon of the methyl group attached to the aromatic ring.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum is a plot of infrared light absorbance (or transmittance) versus frequency or wavenumber.[9]

Table 3: Predicted IR Absorption Bands for N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3250MediumN-H StretchThe N-H stretching vibration of the sulfonamide group.
~ 2960Medium-StrongC-H Stretch (aliphatic)Asymmetric and symmetric stretching of the C-H bonds in the tert-butyl and methyl groups.
~ 1340StrongS=O Asymmetric StretchThe asymmetric stretching vibration of the sulfonyl group is a characteristic and strong absorption.
~ 1160StrongS=O Symmetric StretchThe symmetric stretching of the sulfonyl group is also a strong and characteristic band.
~ 820StrongC-H Out-of-plane BendThis absorption is characteristic of the substitution pattern on the benzene ring.
~ 550Medium-StrongC-Br StretchThe carbon-bromine stretching vibration typically appears in this region of the spectrum.
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can offer valuable structural clues.

For N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide (Molecular Weight: 306.22 g/mol ), the high-resolution mass spectrum under electrospray ionization (ESI) conditions is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 307.0. A key feature will be the isotopic pattern of the molecular ion, which will show two peaks of nearly equal intensity separated by two mass units (e.g., at m/z 307 and 309). This is the characteristic signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[10]

Predicted Fragmentation Pathway:

The fragmentation of sulfonamides in the mass spectrometer often involves cleavage of the S-N bond and the Ar-S bond.[11][12][13]

  • Loss of the tert-butyl group: A common fragmentation would be the loss of the tert-butyl group (C₄H₉, 57 Da) to give a fragment ion at m/z 250.

  • Loss of SO₂: Another characteristic fragmentation of aromatic sulfonamides is the loss of sulfur dioxide (SO₂, 64 Da), which could lead to a fragment at m/z 243.[12]

  • Cleavage of the Ar-S bond: Cleavage of the bond between the aromatic ring and the sulfur atom could result in a fragment corresponding to the 3-bromo-4-methylphenyl cation at m/z 170/172.

Experimental Protocols

To obtain high-quality spectroscopic data, proper sample preparation and instrument operation are crucial. The following are generalized protocols for the characterization of a solid sample like N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide.

NMR Spectroscopy

Sample Preparation: [14][15][16][17]

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): [18][19][20][21][22]

  • Ensure the ATR crystal of the FT-IR spectrometer is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Mass Spectrometry

Sample Preparation (Direct Infusion ESI): [23][24][25][26][27]

  • Prepare a dilute solution of the sample (approximately 1 µM) in a suitable solvent such as methanol or acetonitrile.

  • The solution can be directly infused into the mass spectrometer's ESI source using a syringe pump.

Data Acquisition:

  • Acquire the mass spectrum in positive ion mode.

  • Set the mass range to cover the expected molecular ion and fragment ions (e.g., m/z 50-500).

  • For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Visualizing the Analytical Workflow

The following diagrams illustrate the molecular structure and the logical flow of the spectroscopic analysis.

G cluster_workflow Spectroscopic Characterization Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Sample Solid Sample: N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide Prep_NMR Dissolve in CDCl₃ Sample->Prep_NMR Prep_IR ATR Sample Prep Sample->Prep_IR Prep_MS Dilute Solution (ESI) Sample->Prep_MS Acq_NMR Acquire ¹H & ¹³C Spectra Prep_NMR->Acq_NMR Data_NMR ¹H & ¹³C NMR Data (Chemical Shifts, Multiplicity, Integration) Acq_NMR->Data_NMR Analysis Comprehensive Structural Elucidation Data_NMR->Analysis Acq_IR Acquire FT-IR Spectrum Prep_IR->Acq_IR Data_IR IR Spectrum (Absorption Bands) Acq_IR->Data_IR Data_IR->Analysis Acq_MS Acquire Mass Spectrum (MS & MS/MS) Prep_MS->Acq_MS Data_MS Mass Spectrum (Molecular Ion, Isotopic Pattern, Fragmentation) Acq_MS->Data_MS Data_MS->Analysis

Figure 2: Analytical Workflow for Characterization

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide. By dissecting the expected ¹H NMR, ¹³C NMR, IR, and MS data, we have constructed a detailed analytical profile that will be invaluable for any researcher working with this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. Ultimately, the confluence of these spectroscopic techniques provides a self-validating system for the unequivocal identification and structural confirmation of this molecule, a critical step in its journey through the drug discovery and development pipeline.

References

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Sources

Foundational

Introduction: The Strategic Role of the N-tert-butyl Benzenesulfonamide Scaffold

An In-Depth Technical Guide to N-tert-butyl Benzenesulfonamide Derivatives in Drug Discovery The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-tert-butyl Benzenesulfonamide Derivatives in Drug Discovery

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its derivatives are integral to a multitude of approved drugs, demonstrating activities ranging from antibacterial to anticancer and diuretic effects.[1][2] The core of this scaffold's utility lies in the sulfonamide group (-SO₂NH-), a potent hydrogen bond donor and acceptor that can mimic a peptide bond and coordinate with metal ions, often found in the active sites of metalloenzymes.

The introduction of an N-tert-butyl group imparts specific and highly advantageous physicochemical properties to the parent benzenesulfonamide structure. The bulky, sterically hindering nature of the tert-butyl group can significantly influence a molecule's conformational rigidity and metabolic stability. By shielding the sulfonamide nitrogen, it can prevent N-dealkylation, a common metabolic pathway, thereby increasing the compound's in vivo half-life. Furthermore, its lipophilicity can enhance membrane permeability and interaction with hydrophobic pockets within target proteins, often leading to improved potency and selectivity.[3] However, this same steric bulk presents synthetic challenges, making the N-tert-butylation of benzenesulfonamides a non-trivial reaction that requires specific catalytic or reaction conditions to achieve high yields.[1]

This guide provides a comprehensive overview of the synthesis, diverse therapeutic applications, and structure-activity relationships of N-tert-butyl benzenesulfonamide derivatives, offering field-proven insights for researchers in drug discovery.

Part 1: Therapeutic Landscape and Mechanisms of Action

N-tert-butyl benzenesulfonamide derivatives have been successfully explored across multiple therapeutic areas. Their versatility stems from the scaffold's ability to be tailored to interact with specific biological targets with high affinity.

Anticancer Agents

The fight against cancer has been a primary focus for the application of these derivatives, with several key mechanisms being targeted.

1.1.1 Inhibition of Carbonic Anhydrases (CAs)

In many solid tumors, hypoxic conditions trigger a metabolic shift that leads to the overexpression of specific carbonic anhydrase isoforms, particularly the membrane-bound CA IX.[4] CA IX plays a crucial role in regulating intra- and extracellular pH, facilitating tumor cell survival and proliferation. Selective inhibition of CA IX over other cytosolic isoforms (like CA II) is a key strategy for developing anticancer drugs with a favorable safety profile.[4]

Benzenesulfonamides are classic CA inhibitors. The sulfonamide group coordinates to the Zn²⁺ ion in the enzyme's active site. The N-tert-butyl group and substitutions on the benzene ring can be modified to achieve isoform selectivity by exploiting differences in the active site topology.[5] For instance, certain derivatives have demonstrated excellent inhibitory activity against CA IX with IC₅₀ values in the nanomolar range (10.93–25.06 nM), while showing significantly weaker inhibition of the off-target CA II (IC₅₀ 1.55–3.92 μM), indicating remarkable selectivity.[4] This selective inhibition disrupts pH regulation in the tumor microenvironment, leading to apoptosis.[4]

Mechanism of Carbonic Anhydrase IX Inhibition

CAIX_Inhibition cluster_TME Tumor Microenvironment (Hypoxic & Acidic) cluster_CAIX CA IX Enzyme Action Tumor_Cell Tumor Cell CAIX Carbonic Anhydrase IX (Overexpressed) Extracellular_Space Extracellular Acidosis (Low pH) CO2_H2O CO₂ + H₂O CO2_H2O->CAIX Catalyzes H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 H_Export H⁺ Export H_HCO3->H_Export Protons exported H_Export->Extracellular_Space Drug N-tert-butyl Benzenesulfonamide Derivative Block Inhibition Drug->Block Block->CAIX Intracellular_pH_Increase Intracellular pH Increase Block->Intracellular_pH_Increase Leads to Apoptosis Cell Death (Apoptosis) Intracellular_pH_Increase->Apoptosis

Caption: CA IX inhibition disrupts pH balance, leading to apoptosis.

1.1.2 Tubulin Polymerization Inhibition

The microtubule network, formed by the polymerization of tubulin, is essential for cell division. Disrupting this process is a clinically validated anticancer strategy. Several N-tert-butyl benzenesulfonamide derivatives have been developed as potent tubulin polymerization inhibitors.[6] These agents bind to tubulin, preventing its assembly into microtubules, which arrests the cell cycle and induces apoptosis. One particularly potent compound, BA-3b, exhibited IC₅₀ values ranging from 0.007 to 0.036 μM against a panel of seven cancer cell lines, including drug-resistant lines.[6]

1.1.3 Other Anticancer Targets

  • 11β-HSD2 Inhibition: The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) is implicated in the growth of certain cancers, such as colon and lung cancer, where its expression is elevated.[7] N-tert-butyl substituted pseudothiohydantoin derivatives have been shown to inhibit 11β-HSD2, making them attractive candidates for further anticancer research.[7]

  • NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a protein complex that can drive inflammation-associated cancers. A lead inhibitor, YQ128, featuring a sulfonamide moiety, was optimized to yield compound 19 , which showed potent NLRP3 inhibition with an IC₅₀ of 0.12 μM.[8]

Antimicrobial Agents

The sulfonamide scaffold is historically significant in the development of "sulfa drugs." Modern derivatives continue this legacy, targeting essential bacterial enzymes.

  • DNA Gyrase Inhibition: Sulfonamides can act as antibacterial agents by targeting DNA gyrase, an enzyme crucial for bacterial DNA replication.[9] Molecular docking studies of 4-(tert-butyl)-N,N-diethylbenzenesulfonamide have shown its potential to bind to the DNA gyrase of S. aureus, suggesting a mechanism for its antimicrobial activity.[9]

  • Leucyl-tRNA Synthetase (LeuRS) Inhibition: N-leucinyl benzenesulfonamides have been identified as potent and selective inhibitors of E. coli LeuRS, an enzyme essential for protein synthesis.[10] The simplest analog in one study showed a minimum inhibitory concentration (MIC) of 8 μg/mL against E. coli, making it a promising lead for developing new antibiotics against Gram-negative pathogens.[10]

  • Anti-biofilm Activity: Some benzenesulfonamide derivatives have also demonstrated the ability to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.[4]

Anti-inflammatory and Neuroprotective Roles
  • General Anti-inflammatory Activity: Novel benzenesulfonamide derivatives have shown potent in vivo anti-inflammatory activity, with some compounds exhibiting a 94.69% inhibition of inflammation in animal models, outperforming the standard NSAID indomethacin.[11]

  • Alzheimer's Disease: In the context of neurodegenerative diseases, tryptanthrin derivatives incorporating a benzenesulfonamide substituent have been developed as multi-target agents for Alzheimer's disease.[12] These compounds act as reversible inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters.[12] They also exhibit anti-inflammatory and antioxidant properties, addressing other key pathological features of the disease.[12]

  • Acute Lung Injury (ALI): The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is implicated in the pathology of ALI. Benzenesulfonamide derivatives have been developed as potent TRPV4 antagonists.[13] Compounds 1b and 1f showed significantly improved inhibitory potency (IC₅₀ = 0.71 μM and 0.46 μM, respectively) compared to the lead compound RN-9893 and effectively mitigated ALI symptoms in a mouse model.[13]

Cardiovascular Applications

Benzenesulfonamide derivatives have been investigated for their effects on the cardiovascular system. One derivative containing a 4-tert-butyl-benzenesulfonamide core was shown to decrease arterial blood pressure by acting as an endothelin receptor-B antagonist in rats.[14]

Part 2: Synthesis Strategies and Methodologies

The synthesis of N-tert-butyl benzenesulfonamide derivatives typically involves the reaction of a substituted benzenesulfonyl chloride with tert-butylamine or its derivatives. However, the steric hindrance of the tert-butyl group can make this reaction challenging, often resulting in low yields.[1]

Causality in Synthetic Protocol Design

The choice of solvent, catalyst, and temperature is critical to overcome the steric and electronic barriers.

  • Solvent: High-boiling point, polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) are often preferred as they can facilitate the reaction at elevated temperatures.[1]

  • Catalyst: Lewis acids or specific catalyst systems may be employed to activate the sulfonyl chloride. Some patented methods report high yields (>95%) using specific catalysts at elevated temperatures (e.g., 150 °C).[1]

  • Base: A non-nucleophilic base like pyridine or triethylamine is typically used to quench the HCl byproduct generated during the reaction.

General Synthetic Workflow

Synthesis_Workflow Start Starting Materials: - Substituted Benzenesulfonyl Chloride - tert-Butylamine Reaction Reaction Vessel: - Add Solvent (e.g., Pyridine, Toluene) - Add Base (e.g., K₂CO₃, Pyridine) Start->Reaction Addition Controlled Addition of Reagents (e.g., drop-wise addition of sulfonyl chloride) Reaction->Addition Reflux Heating / Reflux (e.g., 55-150 °C for several hours) Addition->Reflux Monitoring Reaction Monitoring (via TLC) Reflux->Monitoring Workup Aqueous Work-up: - Quench with water/ice - Extract with organic solvent Monitoring->Workup Upon completion Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Product Final Product: N-tert-butyl benzenesulfonamide derivative Purification->Product SAR_Principles Scaffold Benzene Ring Sulfonamide Linker (-SO₂NH-) N-tert-butyl Group Ring_Mods Benzene Ring Modifications (Position R) - Determines target specificity - Affects potency Scaffold:f0->Ring_Mods Modify here Linker_Mods Sulfonamide Linker - Essential for binding to metalloenzymes (e.g., CA) - H-bonding capability Scaffold:f1->Linker_Mods Core interaction site tBu_Mods N-tert-butyl Group - Provides steric bulk - Enhances metabolic stability - Improves lipophilicity Scaffold:f2->tBu_Mods Modulates PK properties

Caption: Key regions of the scaffold for SAR modification.

SAR Summary Table
Target ClassModification on Benzene Ring (R-group)ObservationReference
Carbonic Anhydrase IX Electron-donating groupsGenerally showed better inhibitory effect than electron-withdrawing groups.
TRPV4 Antagonists Modifications to the phenyl ringCan increase inhibitory potency by 2.9 to 4.5-fold compared to the lead compound.
Tubulin Inhibitors Fused ring systems (e.g., benzodiazepine)Can lead to highly potent compounds with IC₅₀ values in the low nanomolar range.
Antibacterial (Thiazole derivatives) 4-tert-butyl or 4-isopropyl substitutionsExhibit attractive antibacterial activity against multiple strains. The hydrophobicity may facilitate membrane passage.
AChE Inhibitors Large, hydrophobic substituents (e.g., 4-phenyl, 3-naphthyl)Lead to increased inhibitory potency, consistent with binding to a hydrophobic region of the enzyme.

These studies collectively show that while the sulfonamide group is often the key interacting moiety (the "warhead"), the substituents on the benzene ring (the "guidance system") are critical for determining potency and selectivity for a specific target isoform or protein.

[5][8]### Part 4: Standardized Assay Protocol

To ensure data comparability and reliability, standardized assays are essential. The Ellman's method is a widely accepted, robust colorimetric assay for measuring acetylcholinesterase (AChE) activity and the inhibitory potential of compounds.

Detailed Protocol: AChE Inhibition Assay (Ellman's Method)

This protocol is based on the principle that AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. T[15]he produced thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose absorbance can be measured spectrophotometrically at 412 nm.

[15]Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (N-tert-butyl benzenesulfonamide derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare fresh solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in sequence:

    • Phosphate buffer.

    • A solution of the test compound at various concentrations (typically a serial dilution). A control well should contain only the solvent (e.g., DMSO) without the inhibitor.

    • DTNB solution.

    • AChE enzyme solution.

  • Pre-incubation: Incubate the plate for 15 minutes at a controlled temperature (e.g., 37 °C) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution (ATCI) to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over a period of 5-10 minutes. 6[15]. Data Analysis:

    • Calculate the rate of reaction for each well from the slope of the absorbance vs. time plot. [15] * Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The N-tert-butyl benzenesulfonamide scaffold is a validated and highly versatile platform for the discovery of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The steric and electronic properties conferred by the N-tert-butyl group provide a distinct advantage in modulating the pharmacokinetic and pharmacodynamic profiles of these molecules.

Future research should focus on leveraging computational and structural biology approaches to design derivatives with enhanced isoform selectivity, particularly for targets like carbonic anhydrases and kinases. Further exploration of multi-target-directed ligands, such as those being investigated for Alzheimer's disease, represents a promising strategy for tackling complex multifactorial diseases. As synthetic methodologies continue to improve, the accessibility and diversity of these valuable compounds will undoubtedly expand, paving the way for the next generation of sulfonamide-based therapeutics.

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  • Bhatt, A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem. Available at: [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). MDPI. Available at: [Link]

  • N-Leucinyl Benzenesulfonamides as Structurally Simplified Leucyl-tRNA Synthetase Inhibitors. (n.d.). PubMed Central. Available at: [Link]

  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024). PubMed Central. Available at: [Link]

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Exploratory

The N-tert-Butyl Group in Sulfonamides: A Comprehensive Guide to its Steric Influence on Synthesis, Conformation, and Biological Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The sulfonamide moiety is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents.[1][2] Th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide moiety is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents.[1][2] The strategic introduction of an N-tert-butyl group imparts profound steric effects that fundamentally alter the molecule's chemical reactivity, conformational preferences, and ultimately, its biological activity. This technical guide provides an in-depth analysis of the steric influence of the N-tert-butyl group, moving beyond a simple description of bulk to explain the causal relationships behind its utility in modern drug design and chemical synthesis. We will explore its impact on synthetic strategies, its role in dictating molecular shape, and its application in optimizing pharmacokinetic and pharmacodynamic profiles. This document is intended for researchers and drug development professionals seeking to leverage the unique properties of this sterically demanding functional group.

The Foundational Principle: Understanding the Steric Character of the tert-Butyl Group

Steric hindrance is a powerful, non-covalent interaction arising from the spatial arrangement of atoms. The tert-butyl group, -C(CH₃)₃, is the archetypal example of a sterically demanding substituent in organic chemistry.[3] Its three methyl groups, projecting from a central quaternary carbon, create a large, rigid, and non-polar domain that significantly influences the molecule's behavior.

To quantify this effect, chemists often refer to the Taft steric parameter (Es) or the A-value, which measures the energetic preference of a substituent for the equatorial position on a cyclohexane ring.[3] The tert-butyl group possesses one of the largest A-values, effectively "locking" the conformation of substituted rings. This profound conformational preference is a direct consequence of its steric bulk and is a guiding principle in its application.[3]

Table 1: Comparison of Steric Parameters for Common Alkyl Substituents

SubstituentA-Value (kcal/mol)van der Waals Radius (Å, approx.)
-H0.01.20
-CH₃ (Methyl)1.742.00
-CH₂CH₃ (Ethyl)1.752.75
-CH(CH₃)₂ (Isopropyl)2.213.10
-C(CH₃)₃ (tert-Butyl) >4.5 4.00

Data synthesized from foundational organic chemistry principles.

The data clearly illustrates the exceptional steric demand of the tert-butyl group compared to smaller alkyl substituents. This steric dominance is the primary driver of the effects discussed throughout this guide.

Impact on Synthesis and Reactivity of Sulfonamides

The introduction of an N-tert-butyl group onto a sulfonamide presents a significant synthetic challenge. The N-tert-butylation of a benzenesulfonamide, for instance, is difficult to achieve under standard conditions due to the combined steric effect of the tert-butyl group and the electronic properties of the sulfonamide nitrogen.[4] The bulky nucleophile (tert-butylamine or its equivalent) is sterically hindered from attacking the electrophilic sulfur center of a sulfonyl chloride.

This challenge has necessitated the development of specialized synthetic protocols. A common approach involves using stronger bases or catalysts to facilitate the reaction.

Experimental Protocol: Catalytic Synthesis of N-tert-butyl benzenesulfonamide

This protocol is adapted from methodologies designed to overcome the steric hindrance inherent in this transformation.[4]

Objective: To synthesize N-tert-butyl benzenesulfonamide with high yield and purity by employing a catalytic method.

Materials:

  • Benzenesulfonamide

  • tert-Butyl alcohol

  • Hafnium tetrachloride (HfCl₄) or Zirconium tetrachloride (ZrCl₄)

  • N-methylpyrrolidone (NMP)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzenesulfonamide (1.0 eq), tert-butyl alcohol (1.5 eq), and N-methylpyrrolidone (NMP) as the solvent.

  • Catalyst Addition: Add the catalyst, HfCl₄ or ZrCl₄ (3% of the mass of the benzenesulfonamide), to the reaction mixture.[4]

  • Heating: Heat the reaction mixture to 150 °C and maintain reflux with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzenesulfonamide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain N-tert-butyl benzenesulfonamide with a purity often exceeding 98%.[4]

Self-Validation: The success of this protocol, achieving yields over 95%, validates the choice of a high-boiling polar aprotic solvent (NMP) and a Lewis acidic catalyst (HfCl₄/ZrCl₄) to overcome the high activation energy barrier imposed by the steric hindrance of the tert-butyl group.[4]

Diagram 1: Steric Hindrance in N-tert-butylation

Caption: Steric clash between the bulky t-butyl group and the sulfonyl group hinders nucleophilic attack.

Conformational Control: Locking the Molecular Shape

The biological activity of a molecule is intrinsically linked to its three-dimensional shape.[5] The sulfonamide functional group (R-SO₂-NH-R') can exhibit flexibility due to rotation around the S-N bond. However, the introduction of an N-tert-butyl group severely restricts this rotation.

Computational and spectroscopic studies have shown that in many sulfonamides, the group attached to the nitrogen can adopt various orientations relative to the sulfonyl group.[5] The large steric footprint of the tert-butyl group creates a high rotational energy barrier, effectively "locking" the conformation. This forces the rest of the molecule into a more defined spatial arrangement. This conformational locking can be a critical design element in drug discovery, as it reduces the entropic penalty of binding to a receptor by pre-organizing the molecule into its bioactive conformation.[3][6]

Diagram 2: Conformational Restriction by the N-tert-butyl Group

G cluster_flexible N-Methyl Sulfonamide (Flexible) cluster_locked N-tert-Butyl Sulfonamide (Locked) A1 R-SO₂-NH-CH₃ (Conformer 1) A2 R-SO₂-NH-CH₃ (Conformer 2) A1->A2 Free Rotation (Low Energy Barrier) B1 R-SO₂-NH-C(CH₃)₃ (Preferred Conformer) B2 [High Energy Conformer] B1->B2 Restricted Rotation (High Energy Barrier)

Caption: The N-tert-butyl group restricts S-N bond rotation, locking the molecule into a preferred conformation.

Applications in Drug Discovery and Medicinal Chemistry

The steric properties of the N-tert-butyl group are strategically exploited in drug development to modulate a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its interaction with biological targets.[3]

Metabolic Shielding

Many drug candidates fail due to rapid metabolic degradation by enzymes such as cytochrome P450s. A common strategy to improve a drug's half-life and bioavailability is to install a bulky group, like a tert-butyl, near a metabolically labile site.[3] This "metabolic shielding" sterically hinders the approach of metabolic enzymes, slowing down or preventing the drug's breakdown.

Enhancing Receptor Selectivity

The precise shape of a drug molecule is critical for selective binding to its intended biological target. The defined size and shape of the tert-butyl group can be used to achieve high selectivity. Its bulk can physically prevent the drug from fitting into the binding pocket of off-target receptors, thereby reducing side effects.[3] Tertiary sulphonamide derivatives have been investigated as potent inhibitors for specific targets, such as in liver cancer therapy, where the overall molecular shape dictated by such groups is key to their activity.[7]

Chiral Auxiliary in Asymmetric Synthesis

Enantiomerically pure tert-butanesulfinamide has emerged as a "gold standard" chiral auxiliary in the asymmetric synthesis of chiral amines, which are fundamental building blocks for a vast number of pharmaceuticals.[8][9] Condensation of tert-butanesulfinamide with aldehydes or ketones forms N-tert-butanesulfinyl imines. The bulky tert-butylsulfinyl group then directs the diastereoselective addition of a nucleophile to the imine, allowing for the creation of a new stereocenter with high precision.[9] The auxiliary can then be easily cleaved under acidic conditions.

Diagram 3: Conceptual Workflow of Metabolic Shielding

Caption: The t-butyl group acts as a shield, preventing metabolic enzymes from accessing and degrading the drug.

Conclusion

The N-tert-butyl group is far more than a simple bulky substituent; it is a powerful tool for molecular design. Its profound steric influence provides chemists and drug developers with a reliable method to overcome synthetic hurdles, dictate molecular conformation, and strategically enhance the therapeutic profile of sulfonamide-containing molecules. By understanding the fundamental principles of its steric character—from the high energetic cost of certain conformations to its ability to physically shield reactive sites—researchers can continue to harness the N-tert-butyl group to create more stable, selective, and effective chemical entities. The self-validating nature of its application, where predicted steric outcomes consistently translate into desired properties, ensures its continued importance in the field.

References

  • BenchChem. The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
  • ChemicalBook. Synthesis and application of s-tert-butyl sulfonamide.
  • Google Patents. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
  • Organic Chemistry Portal. Sulfinamide synthesis by S-N coupling.
  • CoreyChem. Preparation method of tert-butyl sulfonamide CAS: 146374-27-8.
  • ResearchGate. (PDF) Antimicrobial sulfonamide drugs.
  • Source unavailable.
  • RSC Publishing. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines.
  • National Institutes of Health (NIH). The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC.
  • National Institutes of Health (NIH). Tertiary sulphonamide derivatives as dual acting small molecules that inhibit LSD1 and suppress tubulin polymerisation against liver cancer.
  • Organic Chemistry Portal. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters.
  • ResearchGate. (PDF) Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO.
  • Tokyo Chemical Industry Co., Ltd. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO.
  • MDPI. The Shapes of Sulfonamides: A Rotational Spectroscopy Study.
  • Wikipedia. tert-Butanesulfinamide.

Sources

Foundational

An In-Depth Technical Guide to the Electronic Effects of Bromine on Benzenesulfonamide Reactivity

For correspondence with researchers, scientists, and drug development professionals. Introduction The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of...

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence with researchers, scientists, and drug development professionals.

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutics, most notably as potent inhibitors of carbonic anhydrase enzymes.[1][2] The reactivity and biological activity of this scaffold are exquisitely sensitive to the nature and position of substituents on the phenyl ring. Understanding and predicting these effects is paramount for rational drug design, enabling the fine-tuning of critical parameters such as acidity (pKa), binding affinity, and pharmacokinetic profiles.

This guide provides a detailed exploration of the electronic influence of a single, strategically placed bromine atom on the benzenesulfonamide core. As a halogen, bromine presents a fascinating duality of electronic effects that are often misunderstood. Here, we will dissect these effects, quantify their impact on reactivity through the lens of acidity, provide actionable experimental protocols for characterization, and contextualize this knowledge within the practical realm of drug development.

Chapter 1: The Electronic Duality of the Bromine Substituent

To comprehend the impact of bromine, one must first appreciate its two fundamental, and seemingly contradictory, electronic influences on an aromatic system: the inductive effect and the resonance effect.

1.1 The Inductive Effect (-I)

The inductive effect is a consequence of electronegativity differences between atoms, transmitted through sigma (σ) bonds.[3] Bromine is significantly more electronegative than carbon, causing it to pull electron density away from the benzene ring towards itself. This electron-withdrawing inductive effect, denoted as -I , is a distance-dependent phenomenon, decreasing with each bond separating it from the point of interest. This effect deactivates the aromatic ring toward electrophilic attack by lowering its electron density.

1.2 The Resonance Effect (+R)

Conversely, the resonance effect involves the delocalization of lone-pair electrons through the pi (π) system of the aromatic ring. Bromine possesses lone pairs of electrons in its valence shell which can be donated into the benzene ring, creating additional resonance structures. This electron-donating resonance effect, denoted as +R , increases electron density within the ring, particularly at the ortho and para positions.

1.3 The Net Result: Inductive Dominance

For halogens, including bromine, the powerful electron-withdrawing inductive effect (-I) outweighs the weaker electron-donating resonance effect (+R).[4] The net result is that bromine acts as an overall electron-withdrawing group, reducing the electron density of the benzenesulfonamide ring system. However, the +R effect, while weaker, is still crucial as it directs incoming electrophiles to the ortho and para positions.

The following diagram illustrates this electronic tug-of-war.

electronic_effects cluster_ring Benzenesulfonamide Core cluster_effects Electronic Effects of Bromine ring C₆H₄-SO₂NH₂ inductive Inductive Effect (-I) outcome Net Effect: Electron Withdrawing (Inductive Dominates) inductive->outcome resonance Resonance Effect (+R) resonance->outcome Br Bromine (Br) Substituent Br->inductive Pulls e⁻ via σ-bond Br->resonance Donates e⁻ via π-system outcome->ring Modifies Reactivity (e.g., pKa) pka_logic substituent Bromine Substituent on Benzene Ring effect Net Electron-Withdrawing Effect (Hammett σ > 0) substituent->effect density Reduces Electron Density at Sulfonamide Group effect->density stabilization Stabilizes the Conjugate Base (Anion: -SO₂NH⁻) density->stabilization result Increased Acidity (Lower pKa) stabilization->result

Caption: From Substituent to Property: The Logic of pKa Change.

Chapter 3: Experimental Protocol for pKa Determination

Validating these predicted electronic effects requires precise experimental measurement. UV-metric titration is a highly sensitive and robust method for determining pKa values, particularly for compounds with a UV-active chromophore near the ionization site, making it ideal for benzenesulfonamides. [5][6]

3.1 Self-Validating Protocol: UV-Metric Titration

This protocol is designed to be self-validating by collecting full-spectrum data across a wide pH range, allowing for rigorous data analysis and confirmation of the ionization event.

Objective: To determine the aqueous pKa of a brominated benzenesulfonamide derivative at 25°C.

Materials:

  • Test Compound (e.g., 4-bromobenzenesulfonamide)

  • Automated Titrator with UV-Vis Spectrophotometer (e.g., SiriusT3 or equivalent)

  • Calibrated pH electrode

  • Standardized Titrants: 0.1 M HCl and 0.1 M NaOH

  • Ionic Strength Adjuster: 0.15 M KCl

  • High-purity water (carbonate-free)

  • DMSO (for stock solution)

Methodology:

  • Sample Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • In a titration vessel, add 10 mL of 0.15 M KCl solution.

    • Add a precise aliquot of the stock solution to the vessel to achieve a final concentration of 50-100 µM. The final DMSO concentration should be kept minimal (<1% v/v).

  • System Setup & Calibration:

    • Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, 10).

    • Set the temperature of the sample vessel to 25°C.

    • Purge the sample solution with an inert gas (e.g., argon or nitrogen) to eliminate dissolved CO₂, which can interfere with pH measurements. [5]

  • Titration & Data Acquisition:

    • Initiate the automated titration protocol. The instrument will perform a two-way titration.

    • First, titrate with 0.1 M HCl to an acidic pH (e.g., pH 2).

    • Next, titrate with 0.1 M NaOH up to a basic pH (e.g., pH 12).

    • Throughout the titration, the instrument should record the pH and the full UV-Vis absorbance spectrum (e.g., 230-500 nm) at each pH increment. [6]

  • Data Analysis:

    • The collected spectral data is processed to identify wavelengths with the largest change in absorbance as a function of pH.

    • Plot absorbance at these key wavelengths against pH. The resulting sigmoidal curve is characteristic of a single ionization event.

    • The pKa is the pH value at the inflection point of this curve. Sophisticated software can use multi-wavelength data to perform a global fit, yielding a highly precise pKa value.

  • Validation:

    • The purity of the ionization event is confirmed by the presence of a sharp isosbestic point in the overlay of all collected UV spectra.

    • The experiment should be performed in triplicate to ensure reproducibility, with results typically agreeing within ±0.05 pKa units. [7] The workflow for this experimental determination is visualized below.

pka_workflow cluster_titration 3. Automated Titration cluster_analysis 4. Data Analysis start Start: Prepare 10mM Stock in DMSO prep 1. Prepare Titration Sample (50-100µM in 0.15M KCl) start->prep setup 2. Calibrate pH Electrode Set Temp to 25°C & Purge with N₂ prep->setup acid_titrate Titrate to pH 2 with 0.1M HCl setup->acid_titrate base_titrate Titrate to pH 12 with 0.1M NaOH acid_titrate->base_titrate collect_data Record pH and Full UV Spectrum at each increment base_titrate->collect_data plot Plot Absorbance vs. pH collect_data->plot fit Fit Sigmoidal Curve plot->fit pka pKa = Inflection Point fit->pka validate 5. Validate (Triplicate runs, Isosbestic point check) pka->validate end End: Report Precise pKa validate->end

Sources

Protocols & Analytical Methods

Method

Synthesis of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural steps but also the underlying chemical logic and safety considerations to ensure a successful and safe synthesis.

Introduction

N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide is a substituted sulfonamide that incorporates several key structural features amenable to further chemical modification. The presence of a bromine atom allows for various cross-coupling reactions, while the sulfonamide moiety is a common pharmacophore in numerous therapeutic agents. The tert-butyl group provides steric bulk, which can influence the compound's pharmacokinetic and pharmacodynamic properties. This protocol outlines a reliable two-step synthesis route, beginning with the preparation of the key intermediate, 3-bromo-4-methylbenzenesulfonyl chloride, followed by its reaction with tert-butylamine.

Chemical Properties and Data

PropertyValueSource
Chemical Formula C₁₁H₁₆BrNO₂S[1]
Molecular Weight 306.22 g/mol [1]
CAS Number 850429-70-8[1]
Appearance Solid[1]

Overall Reaction Scheme

The synthesis of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide is accomplished in two primary steps, as illustrated in the following workflow diagram.

G cluster_0 Step 1: Synthesis of 3-bromo-4-methylbenzenesulfonyl chloride cluster_1 Step 2: Sulfonamide Formation A 3-bromo-4-methylaniline B Diazotization (NaNO₂, HCl) A->B C Sulfonyl chloride formation (SO₂, CuCl₂) B->C D 3-bromo-4-methylbenzenesulfonyl chloride C->D E 3-bromo-4-methylbenzenesulfonyl chloride F tert-Butylamine, Triethylamine E->F G N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide F->G

Caption: Overall workflow for the synthesis of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide.

PART 1: Synthesis of 3-bromo-4-methylbenzenesulfonyl chloride

This initial step involves the conversion of 3-bromo-4-methylaniline to the corresponding sulfonyl chloride. This is a crucial intermediate, and its purity is paramount for the success of the subsequent reaction. The procedure described is based on a standard Sandmeyer-type reaction, a well-established method for the conversion of aryl amines to various functional groups via a diazonium salt intermediate.

Experimental Protocol

Materials:

  • 3-bromo-4-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂) gas

  • Copper(I) Chloride (CuCl)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Gas dispersion tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-bromo-4-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water via the dropping funnel, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sulfonyl Chloride Formation:

    • In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in concentrated hydrochloric acid.

    • Bubble sulfur dioxide gas through this solution until saturation.

    • Cool this solution in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the SO₂-saturated copper chloride solution with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane (3 x volume of the aqueous phase).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 3-bromo-4-methylbenzenesulfonyl chloride.

    • The crude product can be used in the next step without further purification if it is of sufficient purity. Otherwise, it can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Causality Behind Experimental Choices:

  • The diazotization reaction is performed at low temperatures (0-5 °C) because diazonium salts are generally unstable and can decompose at higher temperatures.

  • The use of a copper(I) chloride catalyst is characteristic of the Sandmeyer reaction, which facilitates the conversion of the diazonium group to the desired sulfonyl chloride.

  • Washing with sodium bicarbonate is essential to remove acidic impurities that could interfere with the subsequent reaction with the amine.

PART 2: Synthesis of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide

This final step involves the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate by tert-butylamine to form the desired sulfonamide. Triethylamine is used as a base to quench the HCl generated during the reaction.

Experimental Protocol

Materials:

  • 3-bromo-4-methylbenzenesulfonyl chloride

  • tert-Butylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization

Procedure:

  • Reaction Setup:

    • Dissolve 3-bromo-4-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate container, prepare a solution of tert-butylamine (1.2 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Amine Addition:

    • Slowly add the tert-butylamine/triethylamine solution to the stirred solution of the sulfonyl chloride via the dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide.

    • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to obtain the final product as a solid.

Causality Behind Experimental Choices:

  • The reaction is initiated at 0 °C to control the exothermic nature of the reaction between the sulfonyl chloride and the amine.

  • Triethylamine acts as a non-nucleophilic base to neutralize the hydrochloric acid formed during the reaction, preventing the protonation of the tert-butylamine and driving the reaction to completion.

  • The series of aqueous washes is crucial for removing unreacted starting materials, the triethylamine hydrochloride salt, and other impurities.

  • Recrystallization is a standard and effective method for purifying solid organic compounds to obtain a high-purity final product.

Characterization

The final product should be characterized to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the final product.

Safety Precautions

Personal Protective Equipment (PPE):

  • Wear appropriate PPE at all times, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

Chemical Hazards:

  • 3-bromo-4-methylaniline: Toxic and an irritant. Handle in a well-ventilated fume hood.

  • Concentrated Hydrochloric Acid: Corrosive. Handle with extreme care in a fume hood.

  • Sodium Nitrite: Oxidizing agent and toxic.

  • Sulfur Dioxide: Toxic and corrosive gas. Must be handled in a fume hood.

  • 3-bromo-4-methylbenzenesulfonyl chloride: Corrosive and moisture-sensitive.[2][3] Handle in a dry, inert atmosphere if possible.

  • tert-Butylamine: Flammable and corrosive.

  • Triethylamine: Flammable and corrosive.

  • Dichloromethane: Volatile and a suspected carcinogen. Always use in a fume hood.

Procedural Hazards:

  • The diazotization reaction can be hazardous if the temperature is not controlled, as diazonium salts can be explosive.

  • The reaction of the sulfonyl chloride with the amine is exothermic.

Waste Disposal:

  • Dispose of all chemical waste according to institutional and local regulations.

References

  • PubChem. N-t-Butyl 4-bromobenzenesulfonamide. [Link]

  • PrepChem. Synthesis of 3-(4-bromophenylsulfonyl)benzenesulfonyl chloride. [Link]

  • Organic Syntheses. Benzenesulfonyl chloride. [Link]

  • Google Patents. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
  • Google Patents. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.
  • PharmaCompass. 3-bromo-N-tert-butylbenzenesulfonamide. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Google Patents. CN103819369A - Method for synthesizing benzene sulfonamide compounds.
  • PrepChem. Synthesis of 4-bromo-N-tert-butyl-benzamide. [Link]

  • Google Patents. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.

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Application

Application Notes &amp; Protocols: N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Authored by: A Senior Application Scientist Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, kinase inhibitors have become one of the most important classes of modern therapeutics.[1] The benzenesulfonamide scaffold is a well-established "privileged" structure in medicinal chemistry, frequently incorporated into potent kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket.[2][3][4] This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide as a versatile and powerful precursor for the rapid synthesis of diverse libraries of potential kinase inhibitors. We will explore the rationale behind its design, provide detailed protocols for its application in palladium-catalyzed cross-coupling reactions, and explain the causality behind key experimental choices.

The Strategic Value of the N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide Scaffold

The efficacy of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide as a precursor is not accidental; it is a result of the deliberate combination of functional groups, each serving a distinct and critical purpose in the synthesis of kinase inhibitors.

  • The Benzenesulfonamide Core : This moiety is central to the design. The sulfonamide group can act as a hydrogen bond donor and acceptor, often forming crucial interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine portion of ATP.[3] This interaction serves as a foundational anchor for the inhibitor.

  • The 3-Bromo Group : This is the key reactive handle for diversification. The bromine atom, an aryl halide, is perfectly positioned for participation in a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6][7] This allows for the systematic and efficient introduction of a vast array of aryl and heteroaryl fragments, which is the primary method for exploring the Structure-Activity Relationship (SAR) and optimizing potency and selectivity. The meta-positioning of the halogen has been shown in some scaffolds to lead to higher activity compared to para-position substitutions.[8]

  • The 4-Methyl Group : This substituent can subtly modulate the physicochemical properties of the molecule. It can influence solubility, metabolic stability, and can make van der Waals contacts within the targeted binding pocket, potentially enhancing binding affinity or selectivity.

  • The N-tert-Butyl Group : This bulky alkyl group serves two primary functions. Firstly, it acts as a protecting group for the sulfonamide nitrogen, preventing its participation in undesired side reactions during the coupling step. Secondly, its steric bulk and lipophilicity can be advantageous in certain synthetic or biological contexts. If the free N-H is required for hinge-binding, this group can often be removed in a subsequent synthetic step.

Physicochemical and Safety Data

A clear understanding of the precursor's properties is essential for safe and effective handling.

PropertyValueReference
Chemical Name N-tert-Butyl 3-bromo-4-methylbenzenesulfonamide
CAS Number 850429-70-8
Molecular Formula C₁₁H₁₆BrNO₂S
Molecular Weight 306.22 g/mol
Form Solid
InChI Key GZGHIWXQPZQUHK-UHFFFAOYSA-N

Safety & Handling:

  • Signal Word : Warning

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Measures : P264, P270, P280, P301 + P312, P302 + P352, P305 + P351 + P338.

  • Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood while wearing a lab coat, safety glasses, and appropriate chemical-resistant gloves. (Data sourced from Sigma-Aldrich)

Core Application: Library Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the formation of a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organohalide.[5][6][9] Its reliability, functional group tolerance, and commercially available starting materials make it the ideal choice for elaborating the N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide core.

The Rationale: Why Suzuki-Miyaura?

The primary goal in early-stage drug discovery is to generate molecular diversity around a core scaffold to identify "hits" and build a robust SAR. The Suzuki reaction is exceptionally suited for this:

  • Diversity Generation : There are thousands of commercially available boronic acids and esters, representing a vast chemical space of aromatic and heteroaromatic systems. By simply switching this one reagent, a library of hundreds of unique final compounds can be generated from our single precursor.

  • Predictability & Robustness : The reaction is well-understood and generally high-yielding, making it reliable for library synthesis.

  • Functional Group Tolerance : The reaction conditions are typically mild and tolerate a wide variety of other functional groups present on the coupling partners, minimizing the need for complex protection/deprotection strategies.

The Mechanism: A Self-Validating Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process is a catalytic cycle that continuously regenerates the active Palladium(0) species.

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst ArPdXL2 [R¹-Pd(II)L₂-Br] Oxidative Adduct Pd0->ArPdXL2 Oxidative Addition ArX Precursor (R¹-Br) ArX->ArPdXL2 ArPdR2L2 [R¹-Pd(II)L₂-R²] Transmetalation Complex ArPdXL2->ArPdR2L2 Transmetalation Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->ArPdXL2 Boronic Boronic Acid/Ester (R²-B(OR)₂) Boronic->ArPdXL2 ArPdR2L2->Pd0 Reductive Elimination Product Coupled Product (R¹-R²) ArPdR2L2->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of our precursor, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation : A base activates the organoboron compound, facilitating the transfer of its organic group (R²) to the palladium center, displacing the bromide.

  • Reductive Elimination : The two organic fragments (R¹ and R²) are ejected from the palladium center as the final coupled product. This step regenerates the Pd(0) catalyst, allowing the cycle to begin anew.[7]

Experimental Protocols

This section provides a generalized, step-by-step protocol that serves as a robust starting point for synthesis. Researchers should optimize conditions based on the specific boronic acid used.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

Objective : To couple N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide with a generic (hetero)aryl boronic acid.

Materials & Reagents :

  • N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide (1.0 eq)

  • (Hetero)aryl boronic acid or pinacol ester (1.1 - 1.5 eq)

  • Palladium Catalyst: Pd(PPh₃)₄ (0.02 - 0.05 eq) or Pd(dppf)Cl₂ (0.02 - 0.05 eq)

  • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 eq)

  • Solvents: 1,4-Dioxane, Toluene, or DME, with Water (typically a 4:1 to 10:1 ratio)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Silica Gel for chromatography

Equipment :

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon manifold with bubbler)

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates and chamber

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Methodology
  • Reaction Setup (The "Why") :

    • Place the N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide (1.0 eq), the chosen boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq) into a dry round-bottom flask equipped with a magnetic stir bar.

    • Fit the flask with a reflux condenser.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Causality: This step is critical. The active Pd(0) catalyst can be oxidized by atmospheric oxygen, rendering it inactive and halting the catalytic cycle. Establishing an inert atmosphere protects the catalyst's integrity.

  • Reagent Addition (The "Why") :

    • Under a positive pressure of inert gas, add the chosen solvent system (e.g., Dioxane/Water 4:1). The solution should be degassed by bubbling the inert gas through it for 15-20 minutes. Causality: Degassing removes dissolved oxygen from the solvent, further protecting the catalyst from oxidation.

    • Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the flask. The mixture may change color upon catalyst addition.

  • Reaction Execution & Monitoring (The "Why") :

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress using TLC or LC-MS. To take a TLC sample, withdraw a small aliquot with a pipette, dilute it with ethyl acetate, and spot it on a TLC plate. Self-Validation: This is a crucial checkpoint. The reaction is complete when the starting material spot (visualized under UV light or with a stain) is fully consumed. This prevents premature work-up of an incomplete reaction.

  • Work-up & Extraction (The "Why") :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. The organic product will move into the ethyl acetate layer, while the inorganic salts (base, boronic acid byproducts) will dissolve in the aqueous layer.

    • Separate the layers. Wash the organic layer sequentially with water and then brine. Causality: The brine wash helps to remove residual water from the organic layer, initiating the drying process.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification (The "Why") :

    • The crude residue is purified by flash column chromatography on silica gel.

    • The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is chosen based on TLC analysis to separate the desired product from any remaining impurities or catalyst residues.

    • Combine the pure fractions and evaporate the solvent to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Synthetic Workflow and Application Example

The power of this precursor is best illustrated through a clear workflow, from initial precursor to a diverse library of potential kinase inhibitors ready for biological evaluation.

Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation Precursor N-tert-Butyl-3-bromo- 4-methylbenzenesulfonamide Coupling Suzuki-Miyaura Coupling [Pd Catalyst, Base] Precursor->Coupling Library Diversified Inhibitor Library Coupling->Library Boronic_A Boronic Acid A Boronic_A->Coupling Boronic_B Boronic Acid B Boronic_B->Coupling Boronic_N Boronic Acid N Boronic_N->Coupling Screening Kinase Panel Screening Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow from precursor to lead compound identification.

Example: Synthesis of a Pyridinyl-Benzenesulfonamide Scaffold

Let's illustrate the protocol by coupling our precursor with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a common building block.

Note: The DOT script above is a template. Actual chemical structure images would need to be generated and hosted to be displayed. Caption: Example Suzuki-Miyaura coupling to synthesize a pyridinyl-benzenesulfonamide.

This reaction would yield N-tert-Butyl-4-methyl-3-(pyridin-4-yl)benzenesulfonamide . The introduction of the pyridine ring is significant, as nitrogen-containing heterocycles are prevalent in FDA-approved kinase inhibitors, often providing key hydrogen bonding interactions and improving pharmacokinetic properties.[10]

Conclusion

N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide is a high-value, strategically designed precursor for the synthesis of kinase inhibitors. Its structure provides a stable and relevant core scaffold while incorporating a versatile reactive handle for rapid diversification via robust and well-established methods like the Suzuki-Miyaura cross-coupling reaction. The protocols and rationale outlined in this document provide researchers with a solid foundation to efficiently generate novel compound libraries, accelerate the exploration of structure-activity relationships, and ultimately identify promising lead candidates for the development of next-generation kinase inhibitors.

References

  • Synthesis of Sulfonamide-Based Kinase Inhibitors From Sulfonates by Exploiting the Abrogated SN2 Reactivity of 2,2,2-trifluoroethoxysulfonates. PubMed. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment. SciRP.org. Available at: [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. Available at: [Link]

  • 3-bromo-N-tert-butylbenzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. Available at: [Link]

  • N-t-Butyl 4-bromobenzenesulfonamide | C10H14BrNO2S | CID 796629. PubChem, NIH. Available at: [Link]

  • 3-Bromo-N-tert-butylbenzene-1-sulfonamide | C10H14BrNO2S | CID 4820926. PubChem, NIH. Available at: [Link]

  • Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors Through Transition State Effects. PubMed Central, NIH. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central, NIH. Available at: [Link]

  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. PubMed, NIH. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PubMed Central, NIH. Available at: [Link]

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  • B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. Available at: [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. Available at: [Link]

  • Method for synthesizing benzene sulfonamide compounds.Google Patents.
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  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. MDPI. Available at: [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. PubMed Central, NIH. Available at: [Link]

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  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

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Method

Application Notes &amp; Protocols: N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide as a Versatile Intermediate in Agrochemical Synthesis

Introduction N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide is a bespoke chemical intermediate poised for significant application in the synthesis of novel agrochemicals. Its molecular architecture combines three key fu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide is a bespoke chemical intermediate poised for significant application in the synthesis of novel agrochemicals. Its molecular architecture combines three key functional groups, each offering a distinct strategic advantage for the synthetic chemist: a reactive aryl bromide, a biologically relevant sulfonamide core, and a sterically demanding N-tert-butyl group. The benzenesulfonamide moiety is a well-established scaffold in the design of modern herbicides and other crop protection agents.[1][2][3] This guide provides an in-depth exploration of the compound's utility, focusing on its application in palladium-catalyzed cross-coupling reactions to construct complex molecular frameworks relevant to the agrochemical industry.

The strategic placement of the bromine atom makes it an ideal handle for carbon-carbon and carbon-heteroatom bond formation, which are cornerstone transformations in the synthesis of active ingredients.[4][5] Furthermore, the N-tert-butyl group serves as a robust protecting group, enabling selective reactions at other sites of the molecule while preventing undesired side reactions at the sulfonamide nitrogen.[6][7] Its removal under specific acidic conditions provides a clear pathway to the final product or to an intermediate ready for further derivatization.

Part 1: Core Synthetic Strategy & Mechanistic Rationale

The primary utility of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide in a synthetic workflow stems from the reactivity of the C-Br bond. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are among the most powerful and versatile methods for constructing biaryl systems, a common motif in advanced agrochemicals.[8][9]

Causality behind Experimental Choices:

  • The Aryl Bromide Handle: The bromine atom on the benzene ring is an excellent leaving group for oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle. Its reactivity is generally considered a good balance—more reactive than chlorides but more stable and cost-effective than iodides.

  • The N-tert-Butyl Protecting Group: The sulfonamide N-H proton is acidic and can interfere with many organometallic reactions by acting as a nucleophile or by quenching base-sensitive reagents. The bulky tert-butyl group provides steric hindrance and electronic modification that effectively "masks" the reactivity of the sulfonamide nitrogen.[7] This protection is stable to the basic conditions often employed in Suzuki couplings but can be cleanly removed post-coupling.[10]

  • Catalyst System: The choice of a palladium catalyst and a suitable ligand is critical. Ligands such as phosphines are essential for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. The base (e.g., K₃PO₄, K₂CO₃) is required to activate the boronic acid partner in the transmetalation step of the Suzuki cycle.

Logical Workflow for Agrochemical Synthesis

The logical flow for utilizing this intermediate involves a two-stage process: first, the construction of the core carbon skeleton via a cross-coupling reaction, followed by the deprotection of the sulfonamide to reveal the final active moiety or a precursor for further functionalization.

G cluster_0 Stage 1: Skeleton Assembly cluster_1 Stage 2: Finalization A N-tert-Butyl-3-bromo-4- methylbenzenesulfonamide C Pd-Catalyzed Suzuki Coupling A->C B Aryl/Heteroaryl Boronic Acid B->C D Protected Biaryl Sulfonamide Intermediate C->D E Acidic Deprotection D->E F Final Agrochemical Candidate (Free Sulfonamide) E->F G Further Functionalization F->G

Caption: Synthetic workflow using the title compound.

Part 2: Detailed Application Protocols

Protocol 1: Synthesis of a Biaryl Herbicide Precursor via Suzuki-Miyaura Coupling

This protocol details a representative Suzuki-Miyaura reaction to couple N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide with 4-methoxyphenylboronic acid. This transformation yields a biaryl structure, a common core for various classes of herbicides.

Experimental Objective: To synthesize N-tert-Butyl-4-methyl-3-(4-methoxyphenyl)benzenesulfonamide.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling reaction scheme.

Materials & Reagents Data:

ReagentCAS NumberM.W. ( g/mol )Molar Eq.Amount Used
N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide850429-70-8306.221.03.06 g (10.0 mmol)
4-Methoxyphenylboronic acid5720-07-0151.961.21.82 g (12.0 mmol)
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.03347 mg (0.3 mmol)
Potassium Carbonate (K₂CO₃)584-08-7138.212.53.45 g (25.0 mmol)
1,4-Dioxane123-91-188.11-40 mL
Deionized Water7732-18-518.02-10 mL

Step-by-Step Methodology:

  • Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide (3.06 g, 10.0 mmol) and 4-methoxyphenylboronic acid (1.82 g, 12.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Addition of Reagents: Add potassium carbonate (3.45 g, 25.0 mmol) followed by tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).

  • Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe. The biphasic solvent system is standard for Suzuki couplings, with dioxane solvating the organic components and water solvating the inorganic base.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. The mixture will typically turn from a pale yellow to a darker brown or black color, indicating the formation of the active catalytic species.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30% ethyl acetate in hexanes. The reaction is generally complete within 4-8 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (25 mL each). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude solid by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-tert-Butyl-4-methyl-3-(4-methoxyphenyl)benzenesulfonamide.

Protocol 2: N-tert-Butyl Group Deprotection

This protocol describes the removal of the tert-butyl group to furnish the primary sulfonamide, a common pharmacophore in many bioactive molecules.

Experimental Objective: To synthesize 4-methyl-3-(4-methoxyphenyl)benzenesulfonamide from the product of Protocol 1.

Reaction Scheme:

Caption: Acid-catalyzed deprotection of the N-tert-butyl group.

Step-by-Step Methodology:

  • Reactor Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the N-tert-Butyl-4-methyl-3-(4-methoxyphenyl)benzenesulfonamide (e.g., 1.0 g, 2.75 mmol) in dichloromethane (DCM, 10 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5 mL) dropwise. The tert-butyl carbocation that is formed is scavenged by the TFA, leading to the formation of volatile isobutylene and water.

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Workup: Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Purification: Dissolve the residue in ethyl acetate (30 mL) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Isolation: The resulting solid, 4-methyl-3-(4-methoxyphenyl)benzenesulfonamide, can be further purified by recrystallization if necessary.

Part 3: Safety, Handling, and Conclusion

Safety Information: N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide is classified as an acute toxicant (oral) and a skin/eye irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion: N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide is a highly valuable and versatile building block for agrochemical synthesis. Its pre-installed protecting group and reactive aryl bromide handle allow for the efficient and controlled construction of complex molecular architectures through robust and well-understood synthetic methodologies like the Suzuki-Miyaura coupling. The protocols provided herein demonstrate a reliable pathway from this intermediate to advanced biaryl sulfonamides, showcasing its potential to accelerate the discovery and development of next-generation crop protection agents.

References

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Application

The N-tert-Butylsulfonyl (Bus) Group: A Robust and Labile Protecting Strategy in Sulfonamide Chemistry

Introduction: Navigating the Challenges of Sulfonamide Synthesis Sulfonamides are a cornerstone of modern medicinal chemistry and drug development, featuring prominently in a wide array of therapeutics. However, the acid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sulfonamide Synthesis

Sulfonamides are a cornerstone of modern medicinal chemistry and drug development, featuring prominently in a wide array of therapeutics. However, the acidic N-H proton of the sulfonamide moiety presents a significant challenge in multi-step syntheses, often leading to undesired side reactions and complicating the introduction of sensitive functional groups. The strategic use of protecting groups is therefore paramount to achieving efficient and high-yielding synthetic routes. Among the arsenal of amine protecting groups, the N-tert-butylsulfonyl (Bus) group, introduced by Weinreb, has emerged as a valuable tool, offering a unique combination of robustness and facile, acid-labile cleavage. This application note provides a comprehensive guide to the strategic application of the N-tert-butyl protecting group in sulfonamide chemistry, complete with detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

The N-tert-Butylsulfonyl (Bus) Group: A Strategic Overview

The N-tert-butylsulfonyl (Bus) group offers a distinct advantage in complex synthetic campaigns due to its unique stability profile. Unlike many other sulfonyl protecting groups that require harsh reductive or basic conditions for removal, the Bus group is readily cleaved under acidic conditions, a property stemming from the stability of the resulting tert-butyl cation. This orthogonality allows for the selective deprotection of the sulfonamide nitrogen in the presence of other sensitive functionalities, making it an invaluable asset in the synthesis of complex molecules.

Key Advantages of the N-Bus Protecting Group:
  • Acid Lability: The N-Bus group is readily cleaved by protic acids such as trifluoroacetic acid (TFA), providing a mild and selective deprotection method.

  • Robustness: It is stable to a wide range of reaction conditions, including basic, organometallic, and many reductive and oxidative reagents, ensuring its integrity throughout multi-step syntheses.

  • Orthogonality: Its acid-lability provides orthogonality with other common protecting groups, such as those removed under basic (e.g., Fmoc) or hydrogenolytic (e.g., Cbz) conditions.

  • Increased Lipophilicity: The introduction of the tert-butyl group can enhance the solubility of intermediates in organic solvents, aiding in purification and handling.

Experimental Protocols

Protocol 1: Preparation of tert-Butylsulfonyl Chloride (Bus-Cl)

The key reagent for the introduction of the N-Bus group is tert-butylsulfonyl chloride. While commercially available, its synthesis from the readily accessible tert-butyl thiol is a cost-effective alternative for large-scale applications.

Workflow for the Synthesis of tert-Butylsulfonyl Chloride

cluster_0 Step 1: Oxidation cluster_1 Step 2: Chlorination A tert-Butyl Thiol C tert-Butanesulfonic Acid A->C Oxidation B Oxidizing Agent (e.g., H₂O₂, Acetic Acid) B->C D tert-Butanesulfonic Acid F tert-Butylsulfonyl Chloride (Bus-Cl) D->F Chlorination E Chlorinating Agent (e.g., Thionyl Chloride, SOCl₂) E->F

Caption: Synthesis of tert-Butylsulfonyl Chloride.

Step-by-Step Procedure:

  • Oxidation of tert-Butyl Thiol:

    • To a stirred solution of tert-butyl thiol (1.0 eq) in glacial acetic acid, slowly add hydrogen peroxide (30% aqueous solution, 2.5 eq) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Carefully quench the reaction with a saturated aqueous solution of sodium sulfite.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude tert-butanesulfonic acid.

  • Chlorination of tert-Butanesulfonic Acid:

    • To the crude tert-butanesulfonic acid, add thionyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (typically around 80 °C) for 2-4 hours.

    • Monitor the reaction by GC-MS for the formation of the desired sulfonyl chloride.

    • Carefully remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude tert-butylsulfonyl chloride can be purified by vacuum distillation to yield a colorless liquid.

Protocol 2: N-tert-Butylsulfonylation of a Primary Sulfonamide

This protocol details the installation of the Bus group onto a primary sulfonamide.

Workflow for N-Bus Protection

cluster_0 Reaction Setup cluster_1 Bus Group Introduction A Primary Sulfonamide (R-SO₂NH₂) E N-tert-Butylsulfonamide (R-SO₂NH-Bus) A->E Reaction at 0 °C to RT B Base (e.g., NaH, DBU, or Et₃N) B->E Reaction at 0 °C to RT C Anhydrous Solvent (e.g., THF, DCM, or DMF) C->E Reaction at 0 °C to RT D tert-Butylsulfonyl Chloride (Bus-Cl) D->E

Caption: General workflow for N-Bus protection.

Step-by-Step Procedure:

  • To a solution of the primary sulfonamide (1.0 eq) in an anhydrous solvent (e.g., THF or DCM), add a suitable base (1.1-1.5 eq) at 0 °C. Common bases include triethylamine (Et₃N), DBU, or for less reactive sulfonamides, sodium hydride (NaH).

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Slowly add a solution of tert-butylsulfonyl chloride (1.1 eq) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude N-tert-butylsulfonamide can be purified by flash column chromatography on silica gel.

Protocol 3: Deprotection of N-tert-Butylsulfonamides using Trifluoroacetic Acid (TFA)

The cleavage of the N-Bus group is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) being the reagent of choice.

Mechanism of TFA-Mediated N-Bus Deprotection

G A N-tert-Butylsulfonamide B Protonation of Sulfonyl Oxygen A->B TFA (H⁺) C Formation of tert-Butyl Cation and Sulfonamide B->C Elimination D Primary Sulfonamide C->D Deprotonation E Isobutylene + H⁺ C->E Deprotonation of t-Bu⁺

Caption: Mechanism of N-Bus deprotection with TFA.

Step-by-Step Procedure:

  • Dissolve the N-tert-butylsulfonamide (1.0 eq) in a suitable solvent, typically dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution. The concentration of TFA can range from 20% to neat, depending on the substrate's sensitivity. A common starting point is a 1:1 mixture of TFA and DCM.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the deprotection by TLC or LC-MS.

  • Upon completion, remove the TFA and solvent under reduced pressure. Co-evaporation with toluene can aid in the complete removal of residual TFA.

  • Dissolve the residue in an appropriate solvent and neutralize with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected sulfonamide. Further purification can be achieved by chromatography or recrystallization if necessary.

Expert Insight: The tert-butyl cation generated during deprotection is a potent electrophile and can lead to side reactions with electron-rich aromatic rings. The inclusion of a scavenger, such as anisole or thioanisole (1-5% v/v), is highly recommended to trap the tert-butyl cation and prevent unwanted alkylation of the desired product or other sensitive functional groups.[1]

Stability and Orthogonality of the N-Bus Group

A key aspect of any protecting group strategy is understanding its stability profile and orthogonality with other protecting groups. The N-Bus group exhibits excellent stability under a variety of conditions, making it a reliable choice for complex syntheses.

Reagent/ConditionStability of N-Bus GroupCompatible Protecting Groups (Examples)Incompatible Protecting Groups (Examples)
Strong Bases (e.g., n-BuLi, LDA) Generally StableMost ester and ether groupsSilyl ethers (can be cleaved)
Aqueous Base (e.g., NaOH, K₂CO₃) StableBoc, Cbz, Fmoc, Benzyl ethersEsters (saponification)
Nucleophiles (e.g., Grignard, Organocuprates) StableBoc, Fmoc, AcetalsEsters, Aldehydes, Ketones
Reducing Agents (e.g., NaBH₄, LiAlH₄) StableCbz, Esters (can be reduced)Aldehydes, Ketones, Esters
Oxidizing Agents (e.g., m-CPBA, PCC) StableBoc, Fmoc, Benzyl ethersAlcohols, Aldehydes
Hydrogenolysis (e.g., H₂, Pd/C) StableBoc, Fmoc, t-Butyl estersCbz, Benzyl ethers
Strong Acids (e.g., TFA, HCl) Labile Fmoc, Cbz, Benzyl ethersBoc, t-Butyl esters, Trityl

Application in Weinreb Amide Synthesis

The N-Bus group has proven particularly useful in facilitating the synthesis of Weinreb amides from primary sulfonamides. The protected sulfonamide can be readily N-alkoxylated, and subsequent reaction with an organometallic reagent yields the desired ketone.

Workflow for Weinreb Amide Synthesis via N-Bus Protection

A Primary Sulfonamide B N-Bus Protection A->B C N-Bus Sulfonamide B->C D N-Alkoxylation (e.g., MeO-Cl, Base) C->D E N-Bus, N-Methoxy Sulfonamide D->E F Organometallic Addition (e.g., R'-MgBr) E->F G Ketone (R-CO-R') F->G H Deprotection (TFA) G->H Optional I Primary Sulfonamide H->I Optional

Caption: Weinreb amide synthesis strategy.

Protocol 4: Synthesis of a Ketone from a Primary Sulfonamide via an N-Bus Protected Weinreb Amide Intermediate

Step-by-Step Procedure:

  • N-Bus Protection: Protect the primary sulfonamide using the procedure outlined in Protocol 2.

  • N-Methoxylation:

    • To a solution of the N-Bus protected sulfonamide (1.0 eq) in an anhydrous solvent such as THF at -78 °C, add a strong base like n-butyllithium (1.1 eq).

    • Stir for 30 minutes at -78 °C.

    • Add a solution of methoxyamine hydrochloride (1.2 eq) that has been pre-mixed with a base (e.g., another equivalent of n-BuLi) to generate free methoxyamine.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench with saturated aqueous ammonium chloride and work up as described previously to isolate the N-Bus, N-methoxy sulfonamide.

  • Ketone Synthesis:

    • Dissolve the N-Bus, N-methoxy sulfonamide (1.0 eq) in anhydrous THF at -78 °C.

    • Slowly add the Grignard or organolithium reagent (1.2-1.5 eq).

    • Stir at -78 °C for 1-2 hours, then allow to warm to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride and perform a standard aqueous workup.

    • Purify the resulting ketone by flash column chromatography.

Conclusion

The N-tert-butylsulfonyl (Bus) protecting group is a powerful and versatile tool in the synthetic chemist's repertoire. Its unique combination of stability to a broad range of reagents and its facile cleavage under acidic conditions provides a valuable orthogonal protecting group strategy for the sulfonamide functionality. The protocols and insights provided in this application note are intended to empower researchers to confidently employ the N-Bus group in their synthetic endeavors, paving the way for the efficient construction of complex, biologically active molecules.

References

  • Sun, P.; Weinreb, S. M. tert-Butylsulfonyl (Bus), a New Protecting Group for Amines. J. Org. Chem.1997 , 62 (24), 8604–8608. [Link][2][3][4]

  • Lund, H.; Hansen, J. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. J. Chem. Soc., Perkin Trans. 11986 , 2129-2134. [Link]

  • Kaiser, E. T.; et al. A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. Tetrahedron Lett.2007 , 48 (1), 119-122. [Link]

  • García, J. M.; et al. Applications of the N-tert-Butylsulfonyl (Bus) Protecting Group in Amino Acid and Peptide Chemistry. J. Org. Chem.2004 , 69 (23), 8011–8014. [Link][1]

  • Davies, T. Q.; Willis, M. C. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Org. Lett.2020 , 22 (23), 9495–9499. [Link][5]

  • Common Organic Chemistry. Boc Deprotection (TFA). [Link] (accessed Jan 27, 2026).[1][6]

  • Organic Syntheses. tert.-BUTYL CHLORIDE. Org. Synth.1941 , 1, 144. [Link][3]

  • Chemistry LibreTexts. 2.6: Preparation of Tertiary Butyl Chloride. [Link] (accessed Jan 27, 2026).[7]

  • Mahajan, P. S.; et al. Recent Developments in Weinreb Synthesis and their Applications. Curr. Org. Synth.2018 , 15 (6), 776-794. [Link][8]

  • Albericio, F.; et al. Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chem.2020 , 22, 7112-7128. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Overcoming Steric Hindrance in N-tert-Butylation of Sulfonamides

Current Status: Operational Ticket ID: STERIC-SOLVE-001 Support Tier: Level 3 (Senior Application Scientist) Executive Summary You are attempting one of the most deceptively difficult transformations in nitrogen chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: STERIC-SOLVE-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are attempting one of the most deceptively difficult transformations in nitrogen chemistry. The


-tert-butylation of sulfonamides (

) faces a "perfect storm" of resistance:
  • Steric Wall: The tert-butyl group is massive (

    
    -value ~5.0), creating significant repulsion during the transition state.
    
  • Electronic Mismatch: Sulfonamides are poor nucleophiles (

    
    ) compared to amines, making them sluggish to attack electrophiles.
    
  • Elimination Competition: Standard alkylating agents (e.g.,

    
    -BuBr) prefer 
    
    
    
    elimination to form isobutylene rather than
    
    
    substitution.

This guide moves beyond standard textbook answers to provide field-tested protocols that bypass these barriers using controlled carbocation generation and thermal imidate chemistry .

Module 1: Diagnostic Workflow

Before selecting a protocol, determine your substrate's constraints. Use this logic gate to select the correct experimental path.

G Start START: Substrate Status IsMade Is the Sulfonamide already synthesized? Start->IsMade AcidSens Is the molecule acid-sensitive? IsMade->AcidSens Yes Retro Route C: Retrosynthetic Correction IsMade->Retro No (Still planning) Imidate Route A: Thermal Imidate (TBTA Protocol) AcidSens->Imidate Yes (Avoid strong acid) Ritter Route B: Modified Ritter (Acid Catalysis) AcidSens->Ritter No (Robust scaffold)

Caption: Figure 1. Protocol selection logic based on substrate availability and stability.

Module 2: The "Gold Standard" Protocol (Route A)

Method: Thermal Alkylation with tert-Butyl Trichloroacetimidate (TBTA)

This is the preferred method for valuable or complex intermediates. It avoids strong Brønsted acids and relies on the thermal generation of the tert-butyl cation from a stable imidate precursor. This method drives the reaction via


 without the harsh conditions of sulfuric acid.

Mechanism: The trichloroacetimidate acts as a "cation gun," releasing


 slowly. The sulfonamide traps this cation.[1] The byproduct is trichloroacetamide, which is easily removed.
Step-by-Step Protocol
  • Reagent Prep: Synthesize or purchase tert-butyl 2,2,2-trichloroacetimidate (TBTA) .

    • Note: TBTA is moisture sensitive. Store in a desiccator at 4°C.

  • Stoichiometry:

    • Sulfonamide: 1.0 equiv

    • TBTA: 2.0 – 3.0 equiv (Excess is crucial to combat thermal decomposition)

    • Solvent: Anhydrous Toluene or cyclohexane (

      
      ).
      
  • Execution:

    • Dissolve sulfonamide in solvent.

    • Add 50% of the TBTA at room temperature.

    • Heat to reflux (110°C for toluene).

    • Critical Step: Add the remaining TBTA portion-wise over 1-2 hours while refluxing. This maintains a steady concentration of the active electrophile.

  • Workup:

    • Cool to Room Temp (RT). Filter off any precipitated trichloroacetamide byproduct.

    • Concentrate filtrate.

    • Purify via flash chromatography (Hexane/EtOAc).

Troubleshooting Guide (Route A)
SymptomProbable CauseCorrective Action
Low Yield (<30%) Moisture killed the imidate.Dry solvent over molecular sieves (3Å). Ensure glassware is flame-dried.
Starting Material Remains Imidate decomposed too fast.Switch to portion-wise addition (25% every 30 mins).
Byproduct Co-elution Trichloroacetamide tracks with product.[1][2]Wash crude mixture with NaOH (1M) to hydrolyze/remove the amide byproduct before column.

Module 3: The "Brute Force" Protocol (Route B)

Method: Modified Ritter-Type Alkylation

Best for robust, simple substrates where scale is the priority and acid sensitivity is not an issue. This method forces the protonation of tert-butyl alcohol (


-BuOH) to generate the cation.
Step-by-Step Protocol
  • Reagents:

    • Sulfonamide: 1.0 equiv

    • 
      -BuOH: 5.0 – 10.0 equiv (Acts as solvent/reagent)
      
    • Catalyst:

      
       (conc.) or Amberlyst-15 (solid acid).
      
    • Solvent: Trifluoroacetic Acid (TFA) or Acetic Acid (AcOH).

  • Execution:

    • Safety: Perform in a sealed pressure tube .

      
      -BuOH dehydrates to isobutylene (gas) which is the active electrophile. If the vessel is open, the gas escapes, and the reaction stalls.
      
    • Mix Sulfonamide and

      
      -BuOH in TFA.
      
    • Add

      
       (0.5 equiv) dropwise.
      
    • Seal and heat to 60–80°C .

  • Workup:

    • Pour into ice water.

    • Extract with DCM.

    • Wash with

      
       to remove acid.
      
Troubleshooting Guide (Route B)
SymptomProbable CauseCorrective Action
Isobutylene Gas Evolution System not sealed.Use a Q-tube or heavy-walled pressure vessel.
Black Tar Formation Acid concentration too high.Switch to Amberlyst-15 (heterogeneous catalyst) or lower temp to 50°C.
No Reaction Sulfonamide too electron-poor.This method fails for nitro-benzenesulfonamides. Switch to Route C.

Module 4: The Retrosynthetic "Sanity Check" (Route C)

Method: Sulfonyl Chloride Amination

If you are struggling with Route A or B, you must ask: Can I step back one stage? Reacting a sulfonyl chloride with tert-butylamine is 100x more efficient than alkylating a sulfonamide.

Protocol:



Advanced Alternative (The "Willis" Reagent): For sensitive substrates where sulfonyl chlorides are unstable, use the Willis Reagent (


).
  • Reaction: Grignard Reagent (

    
    ) + 
    
    
    
    .
  • Why: This installs the pre-alkylated sulfonamide moiety directly onto an aryl ring.

FAQ: Expert Insights

Q: Can I use tert-butyl bromide (


-BuBr) and a base like 

?
A: No. This is the most common rookie mistake.

-BuBr will undergo

elimination to form isobutylene gas faster than the bulky sulfonamide can attack it. You will recover starting material and wonder where your alkyl halide went.

Q: My sulfonamide has an N-methyl group (


). Can I add a t-butyl group to make it tertiary? 
A: Extremely unlikely.  The steric crowding of a sulfonamide nitrogen with two alkyl groups (one being t-butyl) is immense. The "Chisholm" papers note that 

-substituted sulfonamides often fail to react. You generally cannot synthesize

via alkylation.

Q: How do I remove the t-butyl group later? A: The t-butyl group is an excellent protecting group because it is stable to base but labile to acid. To deprotect: Treat with neat TFA at reflux or


/DCM  at RT.

References

  • Thermal Imidate Alkylation (Route A): Wallach, D. R., & Chisholm, J. D. (2016).[3] Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry, 81(18), 8035–8042.

  • Willis Reagent (Route C - Advanced): Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020).[4] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.[4][5] Organic Letters, 22(23), 9495–9499. [4][5][6]

  • General Ritter Reaction Mechanism: Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048.

Sources

Optimization

Optimizing reaction conditions for sulfonamide bond formation

Welcome to the Sulfonamide Synthesis Technical Support Center . This guide is structured to function as an interactive troubleshooting system.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Sulfonamide Synthesis Technical Support Center .

This guide is structured to function as an interactive troubleshooting system. Rather than generic textbook definitions, we address specific failure modes encountered in the lab, providing mechanistic root-cause analysis and validated protocols.

Module 1: Protocol Selection & Standard Operating Procedures

Before troubleshooting, ensure you are using the correct method for your substrate class. The choice between anhydrous and biphasic conditions is the first determinant of success.

Decision Matrix: Method Selection

MethodSelection Start Start: Substrate Analysis AcidSensitive Is substrate acid/base sensitive? Start->AcidSensitive Solubility Is Amine water soluble? AcidSensitive->Solubility No MethodC Method C: Coupling Agents (T3P/Sulfonic Acid) AcidSensitive->MethodC Yes (Avoid HCl gen) SC_Stability Is Sulfonyl Chloride unstable? Solubility->SC_Stability No (Lipophilic) MethodB Method B: Schotten-Baumann (Biphasic/Inorganic Base) Solubility->MethodB Yes (Amino acids/Salts) MethodA Method A: Anhydrous (DCM/Pyridine) SC_Stability->MethodA Stable SC_Stability->MethodB Unstable (Hydrolysis prone)

Caption: Logic flow for selecting the optimal sulfonylation protocol based on substrate properties.

Method A: Standard Anhydrous Protocol

Best for: Lipophilic amines and stable sulfonyl chlorides.

  • Solvent: Dichloromethane (DCM) or THF (anhydrous).

  • Base: Pyridine (solvent/base) or Triethylamine (1.5 equiv).

  • Catalyst: DMAP (10 mol%) if amine is unreactive.

  • Key Step: Add Sulfonyl Chloride (1.1 equiv) slowly at 0°C to control exotherm.

Method B: Schotten-Baumann Conditions

Best for: Amino acids, water-soluble amines, or preventing bis-sulfonylation.

  • System: Biphasic (Water / DCM or Ether).[1]

  • Base: Na₂CO₃ or NaOH (aqueous phase).

  • Mechanism: The amine reacts in the organic phase or interface; the inorganic base in the water phase neutralizes the HCl generated, preventing amine salt formation without hydrolyzing the sulfonyl chloride too rapidly [1].[2]

Module 2: Troubleshooting Reactivity Issues

Scenario 1: "My Sulfonyl Chloride is hydrolyzing before it reacts."

  • Diagnosis: Sulfonyl chlorides are moisture-sensitive electrophiles. In the presence of water and base, hydrolysis to sulfonic acid competes with sulfonamide formation.

  • Root Cause: Wet solvents or hygroscopic amine salts.

  • Correction Protocol:

    • Switch to Schotten-Baumann: Paradoxically, using more water (biphasic) can help. The sulfonyl chloride remains in the organic layer (protected), while the base stays in the aqueous layer. Reaction occurs only at the interface.

    • Reverse Addition: Dissolve the amine and base first. Add the sulfonyl chloride as a solution in DCM dropwise. This ensures the electrophile immediately encounters the nucleophile upon addition.

Scenario 2: "The amine is unreactive (Low Yield)."

  • Diagnosis: Steric hindrance (e.g., tert-butyl amine) or electronic deactivation (e.g., electron-deficient anilines).

  • Advanced Intervention: Nucleophilic Catalysis Add DMAP (4-Dimethylaminopyridine) at 5–10 mol%.

    • Mechanism:[2][3][4][5][6] DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium ion. This intermediate is far more electrophilic than the parent chloride and is immune to steric shielding, facilitating rapid transfer to the amine [2].

Module 3: Troubleshooting Selectivity (Bis-Sulfonylation)

Scenario 3: "I am seeing double addition products (Bis-sulfonamides)."

  • User Report: "I reacted a primary amine (R-NH₂) with sulfonyl chloride, but I isolated R-N(SO₂R')₂."

  • Mechanism: The mono-sulfonamide product (R-NH-SO₂R') is significantly more acidic (pKa ~10) than the starting amine (pKa ~35). In the presence of base, it deprotonates to form a sulfonamide anion, which is a potent nucleophile that attacks a second equivalent of sulfonyl chloride [3].

Bis-Sulfonylation Logic & Prevention

BisSulfonylation PrimaryAmine Primary Amine (R-NH2) MonoProduct Mono-Sulfonamide (R-NH-SO2R') PrimaryAmine->MonoProduct + R'SO2Cl Deprotonation Anion Formation (R-N⁻-SO2R') MonoProduct->Deprotonation + Base (Fast) BisProduct Bis-Sulfonamide (R-N(SO2R')2) Deprotonation->BisProduct + R'SO2Cl (Side Reaction)

Caption: The cascade mechanism leading to unwanted bis-sulfonylation.

Corrective Actions:

Parameter Optimization Strategy Why?
Stoichiometry Amine Excess (1.2 equiv) Ensures sulfonyl chloride is consumed by the amine before it can react with the product.
Base Choice Use Inorganic (Na₂CO₃) Weaker bases reduce the concentration of the sulfonamide anion intermediate compared to strong organic bases like TEA.
Temperature Maintain < 0°C Low temperature kinetically favors the primary reaction (lower activation energy) over the secondary substitution.

| Solvent | Alcoholic Solvents (EtOH) | Solvolysis of the bis-product can sometimes revert it to the mono-product during workup. |

Module 4: Advanced Methodologies (Green & Modern)

Scenario 4: "I want to avoid Sulfonyl Chlorides entirely."

Sulfonyl chlorides are often genotoxic, unstable, and difficult to source for diverse arrays.

Alternative A: T3P-Mediated Coupling

Propylphosphonic anhydride (T3P) allows the direct coupling of Sulfonic Acids with amines. This is a milder, greener approach often used in scale-up [4].

  • Protocol:

    • Dissolve Sulfonic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DMF.

    • Add Base (DIEA, 3.0 equiv).

    • Add T3P (50% in EtOAc, 1.5 equiv).

    • Heat to 60–80°C.

  • Advantage:[4][6][7][8][9] Byproducts are water-soluble (easy workup); avoids handling corrosive chlorides.

Alternative B: Pd-Catalyzed Aminosulfonylation

For generating libraries where the sulfonyl chloride is not available, use the "SO₂ Insertion" method using DABSO (DABCO·(SO₂)₂) as a solid SO₂ source [5].[10][11]

  • Reaction: Aryl Iodide + DABSO + Hydrazine/Amine

    
     Sulfonamide.[10][11]
    
  • Mechanism:[2][3][4][5][6] Oxidative addition of Pd to Aryl-I

    
     SO₂ insertion 
    
    
    
    Reductive elimination with the amine.

References

  • Schotten, C. (1884).[1] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft.

  • Berry, D. J., et al. (2001). "Nucleophilic Catalysis in the Synthesis of Sulfonamides". Journal of Organic Chemistry.
  • BenchChem Technical Support. (2025). "Troubleshooting: Sulfonylation of Primary Amines & Bis-sulfonylation". 12

  • Dunetz, J. R., et al. (2011).[7] "General and Scalable Amide/Sulfonamide Bond Formation Using T3P". Organic Letters. 7

  • Willis, M. C., et al. (2013). "Palladium-catalyzed aminosulfonylation of aryl halides". Chemical Science. 10[3][7][10][11][13][14][15][16]

Sources

Troubleshooting

Preventing desulfonylation in N-tert-butyl-benzenesulfonamides

A Guide to Preventing Unwanted Desulfonylation Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Unwanted Desulfonylation

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of N-tert-butyl-benzenesulfonamides. Our goal is to equip you with the foundational knowledge and practical protocols necessary to prevent unintended cleavage (desulfonylation) of this crucial chemical moiety during your synthetic campaigns.

The N-tert-butyl-benzenesulfonamide group is a common feature in pharmacologically active molecules and synthetic intermediates, prized for its steric bulk and specific electronic properties. However, the very nature of the N-tert-butyl bond presents a significant stability challenge, particularly its susceptibility to acid-catalyzed cleavage. This guide will delve into the mechanisms of this instability and provide clear, actionable strategies to maintain the integrity of your compounds.

Troubleshooting Guide: Diagnosing and Solving Desulfonylation

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: I'm observing the formation of benzenesulfonamide as a major byproduct during my acidic workup. What is happening and how can I prevent it?

Answer: This is a classic case of acid-catalyzed desulfonylation. The N-tert-butyl group is highly susceptible to cleavage under acidic conditions because the reaction proceeds through a very stable tert-butyl carbocation intermediate.

Causality—The "Why": The mechanism involves two key steps. First, a proton from your acid source protonates one of the sulfonyl oxygens (or less likely, the nitrogen atom), effectively turning the sulfonamide into a better leaving group.[1] Second, the C-N bond cleaves, releasing the parent benzenesulfonamide and the resonance-stabilized and sterically favored tert-butyl cation.[2] This cation is then quenched by water or other nucleophiles in the medium.

To prevent this, you must modify your workup to avoid strongly acidic conditions.

Recommended Actions:

  • Use a Buffered Wash: Instead of a strong acid wash (e.g., 1M HCl), use a milder acidic buffer like a saturated ammonium chloride (NH₄Cl) solution or a dilute solution of sodium bisulfate (NaHSO₄).

  • Switch to a Biphasic System: Perform the extraction quickly with a non-polar organic solvent and a saturated sodium bicarbonate (NaHCO₃) solution to immediately neutralize any residual acid.

  • Minimize Contact Time: If an acidic wash is unavoidable, perform it at low temperatures (0-5 °C) and minimize the contact time between the aqueous acid and your organic layer.

  • Avoid Protic Acids Entirely: If possible, purify your product using non-acidic methods, such as direct flash chromatography or recrystallization.

dot

Acid_Catalyzed_Desulfonylation Figure 1: Mechanism of Acid-Catalyzed Desulfonylation cluster_0 A N-tert-butyl-benzenesulfonamide B Protonated Sulfonamide Intermediate A->B + H⁺ (from strong acid) C Benzenesulfonamide B->C C-N Bond Cleavage D tert-Butyl Cation (Highly Stable) B->D C-N Bond Cleavage E tert-Butanol D->E + H₂O (Quench)

Sources

Optimization

Technical Support Center: 3-Bromo-4-methylbenzenesulfonyl Chloride

Welcome to the technical support center for 3-bromo-4-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-bromo-4-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common issues and frequently asked questions encountered during the use of this reagent in experimental settings. Our goal is to provide you with the expertise and trustworthy insights needed to troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Storage and Handling

Question 1: My reaction with 3-bromo-4-methylbenzenesulfonyl chloride is sluggish or failing. Could improper storage be the cause?

Answer: Absolutely. 3-Bromo-4-methylbenzenesulfonyl chloride is highly sensitive to moisture.[1][2] Improper storage can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive under typical sulfonamide formation conditions.

  • Causality: The sulfur atom in the sulfonyl chloride group is highly electrophilic. Water acts as a nucleophile, attacking the sulfur atom and leading to the displacement of the chloride leaving group to form 3-bromo-4-methylbenzenesulfonic acid.

  • Troubleshooting Protocol:

    • Verify Storage Conditions: Always store 3-bromo-4-methylbenzenesulfonyl chloride in a tightly sealed container in a dry, cool, and well-ventilated place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[1][2]

    • Visual Inspection: Check the reagent for any signs of clumping or a crystalline appearance that differs from the dry, free-flowing solid. This can indicate moisture contamination.

    • Use Fresh Reagent: If hydrolysis is suspected, it is best to use a fresh, unopened bottle of the reagent.

    • Drying Solvents and Glassware: Ensure all solvents are anhydrous and glassware is thoroughly dried before use to prevent introducing moisture into the reaction.

Question 2: I've noticed the formation of a white precipitate in my reaction vessel when using 3-bromo-4-methylbenzenesulfonyl chloride with a primary amine. What could this be?

Answer: The white precipitate is likely the hydrochloride salt of your amine.[3] This is a common occurrence in sulfonamide synthesis.

  • Causality: The reaction between a sulfonyl chloride and a primary or secondary amine produces one equivalent of hydrochloric acid (HCl) for every equivalent of sulfonamide formed. This HCl then reacts with the basic amine present in the reaction mixture to form the corresponding ammonium salt, which often precipitates from organic solvents.

  • Troubleshooting Protocol:

    • Addition of a Base: To prevent the formation of the amine salt and to drive the reaction to completion, a non-nucleophilic base, such as triethylamine or pyridine, should be added to the reaction mixture. The base will scavenge the HCl as it is formed.

    • Stoichiometry: Use at least one equivalent of the scavenger base. In practice, it is common to use a slight excess (1.1-1.2 equivalents).

    • Alternative Amines: If using the hydrochloride salt of the amine as a starting material, you will need to add two equivalents of a base to first liberate the free amine and then to scavenge the HCl produced during the reaction.[3]

Reaction Side Products and Impurities

Question 3: My reaction is complete, but I'm having difficulty purifying the desired sulfonamide. What are the likely side products?

Answer: Several side products can complicate the purification of sulfonamides derived from 3-bromo-4-methylbenzenesulfonyl chloride. The most common are the hydrolyzed sulfonic acid, and in the case of primary amines, the double-sulfonated product.

  • Causality:

    • Hydrolysis: As mentioned, hydrolysis of the starting material leads to 3-bromo-4-methylbenzenesulfonic acid.

    • Double Sulfonation: With primary amines, after the formation of the initial sulfonamide, the remaining N-H proton is acidic and can be deprotonated by a base. The resulting anion can then react with another molecule of the sulfonyl chloride to form a di-sulfonated product.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride to minimize the chance of double sulfonation.

    • Slow Addition: Add the sulfonyl chloride solution slowly to the amine solution. This maintains a low concentration of the sulfonyl chloride and disfavors the second sulfonylation.

    • Purification Strategy:

      • Aqueous Workup: An aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help remove the acidic sulfonic acid impurity.

      • Chromatography: Flash column chromatography is often effective for separating the desired monosulfonamide from the more polar sulfonic acid and the less polar disulfonamide.

Question 4: I am observing an unexpected product with a mass corresponding to the loss of the sulfonyl chloride group. What could be happening?

Answer: This could be a result of a desulfonylation reaction, although this is less common under standard sulfonamide formation conditions. More likely, it could be an impurity from the synthesis of the 3-bromo-4-methylbenzenesulfonyl chloride itself.

  • Causality:

    • Synthesis Byproducts: The synthesis of sulfonyl chlorides often involves chlorosulfonic acid. Incomplete reaction or side reactions during synthesis can lead to impurities.[4][5] For instance, if the starting material for the sulfonation was 2-bromotoluene, there's a possibility of isomeric sulfonyl chlorides being formed.

    • Reaction with Solvents: Some solvents can react with sulfonyl chlorides under certain conditions. For example, heating in alcoholic solvents could lead to the formation of sulfonate esters.

  • Troubleshooting Protocol:

    • Analyze Starting Material: If possible, obtain an analytical spectrum (e.g., NMR, GC-MS) of the 3-bromo-4-methylbenzenesulfonyl chloride to check for impurities.

    • Choose Inert Solvents: Use aprotic, non-nucleophilic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) for your reaction.

    • Purify the Reagent: If significant impurities are detected, consider recrystallizing the 3-bromo-4-methylbenzenesulfonyl chloride before use.

Visualizing Reaction Pathways

To better understand the potential reactions and side reactions, the following diagrams illustrate the key pathways.

G reagent 3-Bromo-4-methyl- benzenesulfonyl chloride product Desired Sulfonamide reagent->product Reaction amine Primary Amine (R-NH2) amine->product amine_salt Amine Hydrochloride Salt amine->amine_salt hcl HCl product->hcl Byproduct hcl->amine_salt base_hcl Base Hydrochloride Salt hcl->base_hcl Scavenging base Base (e.g., Et3N) base->base_hcl

Caption: Primary reaction pathway for sulfonamide formation.

G start 3-Bromo-4-methyl- benzenesulfonyl chloride hydrolysis_product 3-Bromo-4-methyl- benzenesulfonic acid start->hydrolysis_product Hydrolysis sulfonamide Monosulfonamide start->sulfonamide disulfonamide Disulfonamide start->disulfonamide water Water (H2O) water->hydrolysis_product primary_amine Primary Amine (R-NH2) primary_amine->sulfonamide sulfonamide->disulfonamide Further Reaction

Caption: Common side reactions of 3-bromo-4-methylbenzenesulfonyl chloride.

Experimental Protocols

General Procedure for the Synthesis of a Sulfonamide

This protocol provides a general method for the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with a primary amine.

  • Preparation: To a solution of the primary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane), add a solution of 3-bromo-4-methylbenzenesulfonyl chloride (1.05 eq.) in the same solvent dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Quantitative Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) CAS Number
3-Bromo-4-methylbenzenesulfonyl chlorideC₇H₆BrClO₂S269.5458-6172256-93-0[6]

References

  • PubChem. m-Bromobenzenesulphonyl chloride. National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 25(15), 3453. [Link]

  • PrepChem. Synthesis of 3-(4-bromophenylsulfonyl)benzenesulfonyl chloride. [Link]

  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733–739. [Link]

  • ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant. [Link]

  • Chemistry LibreTexts. (2020). Reactions of Amines. [Link]

  • YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Link]

  • National Institutes of Health. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Physics Forums. (2005). Methyl amine w/ a sulfonyl chloride. [Link]

  • National Institutes of Health. Preparation of sulfonamides from N-silylamines. [Link]

  • Chemguide. amines as nucleophiles. [Link]

  • Google Patents. CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene.
  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • PubChem. 3-Bromo-4-methylbenzenediazonium chloride. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Bromo-4-chlorobenzene-1-sulfonyl chloride. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges in the Purification of Brominated sulfonamides

Introduction Welcome to the Technical Support Center for the purification of brominated sulfonamides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the purification of brominated sulfonamides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these valuable compounds in high purity. The introduction of a bromine atom into a sulfonamide scaffold, while often enhancing pharmacological properties, can introduce a unique set of purification hurdles.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you navigate these complexities with confidence.

The inherent properties of brominated sulfonamides, such as increased lipophilicity and potential for steric hindrance, often complicate standard purification techniques like recrystallization and chromatography.[1][2] This guide will delve into the causality behind these experimental challenges and offer field-proven solutions to overcome them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of brominated sulfonamides, presented in a question-and-answer format to directly tackle your experimental roadblocks.

Q1: My brominated sulfonamide is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A1: The Phenomenon of "Oiling Out"

"Oiling out" occurs when a solute separates from the solution as a liquid instead of a solid crystalline lattice.[3] This is a common issue with brominated sulfonamides due to a combination of factors:

  • Increased Lipophilicity: The bromine atom increases the molecule's lipophilicity, which can lead to a lower melting point or a eutectic mixture with the solvent.[1]

  • High Solute Concentration: A solution that is too concentrated can become supersaturated at a temperature above the compound's melting point in that specific solvent.

An oiled-out product is typically impure, trapping solvents and contaminants within the liquid phase.[3]

Solutions & The Science Behind Them

StrategyMechanistic Rationale
Re-dissolve and Dilute Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent.[3] This lowers the concentration, increasing the likelihood of crystallization upon slow cooling.
Lower the Cooling Rate Allow the solution to cool to room temperature slowly and undisturbed. Rapid cooling promotes supersaturation and oiling out. Slow cooling provides the thermodynamic favorability for crystal lattice formation.[4]
Solvent System Modification The polarity of your solvent may be too close to that of your brominated sulfonamide. Introduce a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the dissolved compound until persistent turbidity is observed. This controlled decrease in solubility can induce crystallization.[4] For many sulfonamides, ethanol-water or isopropanol-water mixtures are effective.[3]
Induce Crystallization If the solution remains supersaturated upon cooling, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3][4] These actions provide a nucleation site for crystal growth to begin.
Q2: I've isolated my brominated sulfonamide, but it's an amorphous powder, not crystalline. How does this affect my research, and how can I obtain a crystalline product?

A2: The Importance of Crystallinity

An amorphous solid lacks a well-defined, long-range molecular order. This can lead to issues with stability, handling, and inconsistent physical properties. For pharmaceutical applications, a crystalline form is highly desirable for its stability and predictable dissolution profile.

Strategies for Inducing Crystallinity

MethodProcedural Insight
Solvent/Anti-solvent System Dissolve the amorphous powder in a minimal amount of a "good" solvent. Slowly add a miscible "anti-solvent" until the solution becomes cloudy. This controlled precipitation can favor the formation of a crystalline solid.[4]
Slow Evaporation Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely covered container. This gradual increase in concentration can promote the growth of well-defined crystals.[4]
Controlled Cooling If using recrystallization, ensure the cooling process is slow and undisturbed. Placing the solution directly into an ice bath from a high temperature can cause the compound to "crash out" as an amorphous solid.[4]
Q3: My purification yield is consistently low. Where am I losing my product?

A3: Identifying and Mitigating Product Loss

Low yield is a frequent frustration. The following are common causes and their remedies:

  • Incomplete Precipitation: If too much solvent is used during recrystallization, a significant amount of the product may remain dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] After cooling to room temperature, further cool the flask in an ice bath to maximize precipitation.[4]

  • Premature Crystallization: If the compound crystallizes during hot filtration to remove insoluble impurities, product will be lost on the filter paper.

    • Solution: Use a pre-warmed funnel and filter flask for hot filtration.[4] Perform the filtration as quickly as possible.

  • Product Degradation: Brominated sulfonamides can be susceptible to degradation, especially at elevated temperatures or in the presence of certain impurities.

    • Solution: Assess the thermal stability of your compound. If it is heat-sensitive, consider alternative purification methods like flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: Can I use flash column chromatography to purify my brominated sulfonamide?

A1: Yes, flash column chromatography is often a suitable and efficient method for purifying brominated sulfonamides, especially when dealing with thermally sensitive compounds or when trying to separate closely related impurities. The increased lipophilicity from the bromine atom may require a less polar mobile phase compared to non-brominated analogs. A typical starting point would be a gradient of ethyl acetate in hexanes.

Q2: How does the position of the bromine atom on the aromatic ring affect purification?

A2: The position of the bromine atom can influence the molecule's polarity, solubility, and potential for steric hindrance.[2] For example, a bromine atom in a position that hinders intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, might make crystallization more challenging. This steric effect can disrupt the regular packing of molecules into a crystal lattice.[5][6]

Q3: Are there any specific safety precautions I should take when working with brominated sulfonamides?

A3: While the toxicological profile depends on the specific compound, it's prudent to handle all brominated organic compounds with care.[1] Work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and avoid inhalation of dust or vapors.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for confirming purity. High-Performance Liquid Chromatography (HPLC) is a powerful tool for detecting and quantifying impurities.[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual solvents or impurities. Mass spectrometry (MS) will confirm the molecular weight of your compound.

Experimental Protocols

Protocol 1: Optimized Recrystallization of a Brominated Sulfonamide

This protocol is designed as a self-validating system. Each step includes a checkpoint to ensure the process is proceeding correctly.

Objective: To obtain a high-purity crystalline brominated sulfonamide from a crude solid.

Materials:

  • Crude brominated sulfonamide

  • Selected recrystallization solvent (e.g., 70% isopropanol in water)[10]

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

Methodology:

  • Solvent Selection and Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the recrystallization solvent.

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary, aiming for the minimum volume required for complete dissolution at an elevated temperature.[3]

    • Checkpoint: The solution should be clear with no visible solid particles.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Checkpoint: The color of the solution should be significantly reduced.

  • Hot Filtration:

    • If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask.[3]

    • Checkpoint: The filtered solution should be clear and free of any suspended particles.

  • Crystallization:

    • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask.[4]

    • Checkpoint: Crystal formation should be observed as the solution cools.

    • Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[3]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[4]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4]

    • Checkpoint: The collected crystals should be white or off-white and appear crystalline.

  • Drying:

    • Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

    • Checkpoint: The final product should be a dry, free-flowing crystalline solid.

Troubleshooting Workflow Diagram

G start Start Purification issue Issue Encountered start->issue oiling_out Oiling Out issue->oiling_out Crystallization Failure low_yield Low Yield issue->low_yield Poor Recovery amorphous Amorphous Product issue->amorphous Poor Crystal Form solution1 Re-dissolve & Dilute oiling_out->solution1 solution2 Slow Cooling oiling_out->solution2 solution3 Use Anti-Solvent oiling_out->solution3 solution4 Minimize Solvent Volume low_yield->solution4 solution5 Pre-heat Funnel low_yield->solution5 amorphous->solution2 amorphous->solution3 solution6 Slow Evaporation amorphous->solution6 end Pure Crystalline Product solution1->end solution2->end solution3->end solution4->end solution5->end solution6->end

Caption: A logical workflow for troubleshooting common purification issues.

References

  • Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 - elucidating the downstream pathway. PubMed. Available at: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]

  • Sulfonamide purification process. Google Patents.
  • Degradation of polyamide nanofiltration membranes by bromine: changes of physiochemical properties and filtration performance. HKU Scholars Hub. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Center for Biotechnology Information. Available at: [Link]

  • Quantitative determination of sulfonamide residues in foods of animal origin by high-performance liquid chromatography with fluorescence detection. PubMed. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available at: [Link]

  • Steric hindrance: Significance and symbolism. Synonyms.com. Available at: [Link]

  • Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking. PubMed. Available at: [Link]

  • The effect of steric hindrance in amines, and sterically destabilized twisted amides … ResearchGate. Available at: [Link]

Sources

Optimization

Managing solubility issues of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide

Introduction N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide is a key intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical agents. Its molecular structure, characterized by...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide is a key intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical agents. Its molecular structure, characterized by a substituted benzene ring, a sulfonamide group, and a bulky tert-butyl substituent, contributes to its often challenging solubility profile in common laboratory solvents. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the solubility issues associated with this compound. By leveraging a deep understanding of its physicochemical properties, this document offers practical, field-tested strategies to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide?

A1: Understanding the fundamental properties is the first step in troubleshooting solubility. Key identifiers and properties are summarized below.

  • Molecular Formula: C₁₁H₁₆BrNO₂S[1]

  • Molecular Weight: 306.22 g/mol [1]

  • CAS Number: 958651-46-2[1]

  • Appearance: Typically a white to off-white solid or powder.

  • Key Structural Features: The molecule's lipophilicity is influenced by the brominated benzene ring and the tert-butyl group. The sulfonamide group (-SO₂NH-) provides a site for hydrogen bonding.[2][3]

Q2: Why is this compound poorly soluble in aqueous solutions?

A2: The limited aqueous solubility is primarily due to the molecule's significant non-polar character. The brominated aromatic ring and the large, non-polar tert-butyl group dominate the structure, making it energetically unfavorable for the molecule to be solvated by polar water molecules. While the sulfonamide group has some polar character and can act as a hydrogen bond donor, this is insufficient to overcome the hydrophobicity of the rest of the molecule.

Q3: What is the expected solubility in common organic solvents?

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: My compound won't dissolve in my chosen solvent, even with heating and stirring.

  • Question: I'm trying to prepare a stock solution in ethanol, but the compound remains a suspension. What's happening?

  • Answer & Rationale: This indicates that the solvation energy provided by the solvent is insufficient to overcome the crystal lattice energy of the solid compound. The strong intermolecular forces holding the solid together are not being adequately disrupted by the solvent molecules.

  • Troubleshooting Steps:

    • Increase Polarity with a Co-Solvent: The use of a co-solvent is a powerful technique to modify the properties of the primary solvent.[4][5] Add a small percentage (e.g., 5-10% v/v) of a stronger, more polar aprotic solvent like DMSO or DMF to your ethanol. These solvents are excellent at disrupting crystal lattices.

    • Consider an Alternative Primary Solvent: If a co-solvent is not permissible for your downstream application, you may need to switch to a different primary solvent altogether. Refer to the solvent compatibility table in the Appendices.

    • Utilize Sonication: Gentle sonication can provide the mechanical energy needed to break apart solid agglomerates and increase the surface area available for solvation.[4][6]

Issue 2: My compound dissolves initially but then precipitates out of solution.

  • Question: I successfully dissolved the compound in warm acetone, but upon cooling to room temperature, it crashed out. How can I prevent this?

  • Answer & Rationale: This is a classic case of temperature-dependent solubility, where the compound is only soluble at elevated temperatures.[7] As the solution cools, the kinetic energy of the solvent molecules decreases, and they are no longer able to keep the solute molecules in solution, leading to recrystallization or precipitation.

  • Troubleshooting Steps:

    • Maintain Elevated Temperature: If your experimental setup allows, maintain the solution at the temperature at which the compound is soluble.

    • Prepare a Supersaturated Solution for Immediate Use: If the solution must be used at room temperature, you can sometimes work with a freshly prepared, supersaturated solution. However, be aware that precipitation can occur at any time.

    • Employ a Solvent Mixture: A carefully chosen solvent mixture can maintain solubility at lower temperatures. For example, a mixture of acetone and a small amount of a non-volatile solvent like DMSO may prevent precipitation upon cooling.

Issue 3: I'm concerned about the stability of the compound in my chosen solvent.

  • Question: I need to prepare a stock solution in DMSO for long-term storage. Will the compound degrade?

  • Answer & Rationale: While this specific compound's stability in DMSO is not widely reported, sulfonamides as a class are generally stable. However, it is crucial to store stock solutions properly to minimize degradation from environmental factors.

  • Troubleshooting Steps:

    • Store at Low Temperature: Store stock solutions at -20°C or -80°C to slow down potential degradation processes.

    • Protect from Light and Moisture: Use amber vials and ensure a tight seal to protect the compound from light-induced degradation and hydrolysis from atmospheric moisture.

    • Perform a Small-Scale Stability Test: If long-term stability is critical, perform a small-scale test. Prepare a stock solution, store it under your intended conditions for a set period, and then analyze it by a suitable method (e.g., HPLC, LC-MS) to check for the appearance of degradation products.

Experimental Protocols

Protocol 1: Systematic Approach to Solvent Selection

This protocol provides a structured method for identifying a suitable solvent system for N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide.

Materials:

  • N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide

  • A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, THF, DMF, DMSO)

  • Small vials (e.g., 1.5 mL glass vials)

  • Magnetic stir plate and stir bars

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Initial Screening: a. Weigh approximately 1-2 mg of the compound into separate vials. b. Add 100 µL of each test solvent to the respective vials. c. Vortex each vial for 30 seconds. d. Observe and record the solubility at room temperature (e.g., insoluble, partially soluble, fully soluble).

  • Incremental Solvent Addition: a. For vials where the compound was not fully soluble, add another 100 µL of the same solvent. b. Vortex for 30 seconds and observe. c. Repeat this process up to a total volume of 1 mL, recording the approximate concentration at which the compound dissolves.

  • Effect of Temperature: a. For any remaining insoluble samples, place them in a water bath or on a heating block at 50°C for 5 minutes with stirring. b. Observe and record any changes in solubility. c. Allow the heated vials to cool to room temperature and observe if precipitation occurs.

  • Co-Solvent Testing: a. If solubility is still limited in a desired primary solvent (e.g., ethanol), repeat the screening process but use a 9:1 mixture of the primary solvent and a strong co-solvent (e.g., ethanol:DMSO). b. Compare the results to the primary solvent alone.

G start Start: Weigh Compound (1-2 mg) add_solvent Add 100 µL of Test Solvent start->add_solvent vortex Vortex 30s add_solvent->vortex observe Observe Solubility vortex->observe soluble Soluble: Record Concentration observe->soluble Yes insoluble Insoluble/Partially Soluble observe->insoluble No end End: Solvent System Identified soluble->end add_more_solvent Add another 100 µL (up to 1 mL) insoluble->add_more_solvent heat Heat to 50°C insoluble->heat Still Insoluble at 1 mL add_more_solvent->vortex heat_soluble Soluble with Heat heat->heat_soluble Dissolves heat->end Still Insoluble cool Cool to Room Temp heat_soluble->cool observe_precipitate Observe for Precipitation cool->observe_precipitate stable Stable Solution observe_precipitate->stable No precipitates Precipitates: Consider Co-Solvent observe_precipitate->precipitates Yes stable->end precipitates->end

Sources

Troubleshooting

Technical Support Center: Stability Studies of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stability testing of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide. This document provides in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stability testing of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work. The guidance provided herein is based on established principles of sulfonamide chemistry and stability testing, intended to serve as a robust starting point for your investigations.

Introduction to Stability Studies

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance.[1][2] These studies help in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1] For N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide, a substituted benzenesulfonamide, a systematic approach to stress testing is essential to ensure its quality, safety, and efficacy in any potential therapeutic application.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the stability testing of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide, providing potential causes and systematic solutions.

Issue 1: Inconsistent or No Degradation Observed Under Stress Conditions

Scenario: You have subjected N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide to hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions, but your HPLC analysis shows minimal to no degradation.

Potential Causes & Solutions:

  • Insufficient Stress Conditions: The applied stress may not be vigorous enough to induce degradation. Sulfonamides can be relatively stable, particularly to hydrolysis at neutral and alkaline pH.[3][4]

    • Solution: Gradually increase the severity of the stress conditions. For instance, for acidic hydrolysis, increase the molarity of the acid (e.g., from 0.1 M to 1 M HCl) or elevate the temperature. For oxidative stress, increase the concentration of the oxidizing agent (e.g., H₂O₂) or the reaction time. A target degradation of 5-20% is generally considered appropriate for method validation.[2]

  • Low Solubility: The compound may have poor solubility in the stress medium, limiting its exposure to the stressor.

    • Solution: Employ a co-solvent that is miscible with the stress medium and in which the compound is soluble. Ensure the co-solvent itself is stable under the applied stress conditions and does not interfere with the analytical method.

  • Analytical Method Not Stability-Indicating: The HPLC method may not be capable of separating the parent compound from its degradation products.

    • Solution: Re-evaluate and optimize your HPLC method. Adjust parameters such as the mobile phase composition, gradient, column chemistry, and detection wavelength. It is crucial to use a method that is validated for its stability-indicating properties.[5][6][7]

Issue 2: Unexpected or Unidentifiable Peaks in the Chromatogram

Scenario: Your chromatograms of stressed samples show several new peaks, but their identity is unknown, or they are not consistent across replicate experiments.

Potential Causes & Solutions:

  • Secondary Degradation: Excessive stress can lead to the formation of secondary and tertiary degradation products, complicating the degradation pathway.

    • Solution: Reduce the stress conditions (time, temperature, or concentration of stressor) to favor the formation of primary degradants. The goal is to achieve a balance where degradation is observable but not excessive.[2]

  • Interaction with Excipients or Container: If working with a formulated product, the active pharmaceutical ingredient (API) may be reacting with excipients or leaching impurities from the storage container.

    • Solution: Conduct forced degradation studies on the placebo (formulation without the API) under the same stress conditions to identify any degradants originating from the excipients.[2]

  • Contamination: The unexpected peaks could be due to contamination from solvents, glassware, or the HPLC system itself.

    • Solution: Ensure meticulous laboratory hygiene. Use high-purity solvents and thoroughly clean all glassware. Run a blank injection (mobile phase only) to check for system-related peaks.[8]

Issue 3: Poor Peak Shape and Resolution in HPLC Analysis

Scenario: The chromatographic peaks for the parent compound and its degradants are broad, tailing, or not well-separated.

Potential Causes & Solutions:

  • Suboptimal Mobile Phase: The pH, ionic strength, or organic modifier content of the mobile phase may not be suitable for the analytes.

    • Solution: Adjust the mobile phase pH, especially if the degradants have different ionization properties than the parent compound. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and buffer systems.[9]

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and re-inject. If necessary, reduce the injection volume.

  • Column Contamination or Degradation: The column's stationary phase may be contaminated with strongly retained compounds from previous injections or may have degraded due to harsh mobile phase conditions.

    • Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. Always operate the column within its recommended pH and temperature range.[10]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide?

A1: Based on the structure and general knowledge of sulfonamide degradation, the following pathways are plausible:

  • Hydrolysis: Under strong acidic conditions, the sulfonamide bond (S-N) is susceptible to cleavage, which would yield 3-bromo-4-methylbenzenesulfonic acid and tert-butylamine.[11] Sulfonamides are generally more stable to hydrolysis under neutral and basic conditions.[3][4]

  • Oxidation: The sulfur atom in the sulfonamide group can be oxidized to higher oxidation states. The aromatic ring is also susceptible to oxidation, potentially leading to hydroxylated byproducts.[12][13]

  • Photodegradation: The presence of a bromo substituent on the aromatic ring suggests that photolytic cleavage of the C-Br bond is a possible degradation pathway, leading to debrominated impurities.[14] The sulfonamide bond can also be susceptible to photolytic cleavage.[15]

  • Thermal Degradation: At elevated temperatures, desulfonylation or cleavage of the N-tert-butyl group could occur.[16]

Below is a diagram illustrating the potential degradation pathways.

G cluster_hydrolysis Hydrolytic Degradation (Acidic) cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation parent N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide hydrolysis_prod1 3-bromo-4-methylbenzenesulfonic acid parent->hydrolysis_prod1 S-N Cleavage hydrolysis_prod2 tert-butylamine parent->hydrolysis_prod2 S-N Cleavage oxidation_prod1 Hydroxylated derivatives parent->oxidation_prod1 Ring Oxidation oxidation_prod2 N-oxide derivatives parent->oxidation_prod2 N-Oxidation photolysis_prod1 Debrominated product parent->photolysis_prod1 C-Br Cleavage photolysis_prod2 Cleavage of S-N bond parent->photolysis_prod2 S-N Cleavage

Caption: Potential degradation pathways of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide.

Q2: What is a good starting point for a stability-indicating HPLC method for this compound?

A2: A reverse-phase HPLC method with UV detection is a common and effective choice for analyzing sulfonamides.[5][17][18] Here is a suggested starting point:

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic degradants. A good starting point would be 5% to 95% B over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determine the λmax of the compound)
Injection Volume 10 µL

This method should be optimized to ensure adequate separation of the parent peak from all degradation products.

Q3: How can I identify the structure of the unknown degradation products?

A3: A combination of analytical techniques is typically used for the structural elucidation of degradation products:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying degradants. By coupling HPLC with a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unknown peaks, which provides information about their molecular weight.[19]

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion of the degradant, you can obtain structural information from the resulting fragment ions.[20]

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to determine the elemental composition of the degradant.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a sufficient quantity of the impurity can be isolated, NMR spectroscopy can provide detailed structural information.

Q4: What are the regulatory guidelines for forced degradation studies?

A4: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for stability testing. Specifically, ICH Q1A(R2) "Stability Testing of New Drug Substances and Products" and Q1B "Photostability Testing of New Drug Substances and Products" are relevant for forced degradation studies.[1] These guidelines outline the recommended stress conditions and the overall approach to stability testing.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a general workflow for conducting a forced degradation study.

G start Prepare Stock Solution of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide stress Subject Aliquots to Stress Conditions (Acid, Base, Peroxide, Heat, Light) start->stress neutralize Neutralize/Quench Reactions at Specific Time Points stress->neutralize analyze Analyze Samples by Stability-Indicating HPLC Method neutralize->analyze identify Characterize Degradation Products (LC-MS, MS/MS) analyze->identify end Determine Degradation Pathway and Validate Method identify->end

Caption: General workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare a stock solution of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, transfer an aliquot of the stock solution into a separate reaction vessel.

    • Acid Hydrolysis: Add an equal volume of 1 M HCl.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH.

    • Oxidative Degradation: Add an equal volume of 30% H₂O₂.

    • Thermal Degradation: Store a solution of the compound at 60-80 °C.

    • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B.

  • Incubate the samples under the respective stress conditions for a predetermined period (e.g., 24, 48, 72 hours). It is advisable to take samples at multiple time points.

  • At each time point, withdraw an aliquot of the sample and immediately quench the reaction.

    • For acid and base hydrolysis, neutralize the solution with an equivalent amount of base or acid, respectively.

    • For oxidative degradation, the reaction can be stopped by dilution.

  • Dilute the quenched samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Identify and characterize any significant degradation products using LC-MS and other appropriate techniques.

References

  • ResearchGate. Studies on sulfonamide degradation products. Available at: [Link]

  • MDPI. Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Available at: [Link]

  • PubMed. Aryl Sulfonamides Induce Degradation of Aryl Hydrocarbon Receptor Nuclear Translocator through CRL4DCAF15 E3 Ligase. Available at: [Link]

  • PubMed. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Available at: [Link]

  • Journal of Pharmaceutical Sciences. Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Available at: [Link]

  • ResearchGate. Mass spectra of the degradation products of SMZ after biodegradation. Available at: [Link]

  • ResearchGate. Hydrolysis of sulphonamides in aqueous solutions. Available at: [Link]

  • PubMed. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Available at: [Link]

  • MDPI. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Available at: [Link]

  • PubChem. Benzenesulfonamide. Available at: [Link]

  • ChemRxiv. Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. Available at: [Link]

  • ResearchGate. Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. Available at: [Link]

  • Inorganic Chemistry. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Available at: [Link]

  • ACS Publications. Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. Available at: [Link]

  • ScienceDirect. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Available at: [Link]

  • NIH. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Available at: [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

  • NIH. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available at: [Link]

  • ResearchGate. Recently patented secondary and tertiary benzenesulfonamides as.... Available at: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • MDPI. Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). Available at: [Link]

  • Deswater. Photodegradation of sulfonamides in UV/ozone, UV/oxidant, and UV. Available at: [Link]

  • IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • PubMed. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Available at: [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available at: [Link]

  • ResearchGate. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Available at: [Link]

  • Scholars Middle East Publishers. Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Available at: [Link]

  • ResearchGate. Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Available at: [Link]

  • Byju's. Organic Chemistry – Specific Name Reactions. Available at: [Link]

  • Chromedia. HPLC Troubleshooting Guide. Available at: [Link]

  • MDPI. Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid. Available at: [Link]

  • The Pharma Review. Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]

  • MDPI. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Available at: [Link]

  • Semantic Scholar. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. Available at: [Link]

  • Domainex. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Available at: [Link]

  • MDPI. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Available at: [Link]

  • MedCrave. Forced Degradation Studies. Available at: [Link]

  • PubMed. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Available at: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available at: [Link]

  • MDPI. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide and N-tert-butyl-4-methylbenzenesulfonamide

Introduction In the landscape of medicinal chemistry and organic synthesis, benzenesulfonamides are a cornerstone scaffold, appearing in a multitude of pharmaceuticals and functional materials. The strategic functionaliz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and organic synthesis, benzenesulfonamides are a cornerstone scaffold, appearing in a multitude of pharmaceuticals and functional materials. The strategic functionalization of the aromatic ring of these molecules is a key avenue for modulating their biological activity and physicochemical properties. This guide provides an in-depth comparative analysis of the reactivity of two closely related benzenesulfonamide derivatives: N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide and N-tert-butyl-4-methylbenzenesulfonamide.

While structurally similar, the presence of a bromine atom at the 3-position in N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide introduces significant electronic and steric perturbations. These changes profoundly influence the reactivity of the molecule at three key sites: the aromatic ring, the carbon-bromine bond, and the sulfonamide N-H bond. Understanding these differences is paramount for researchers and drug development professionals in designing efficient synthetic routes and predicting the chemical behavior of these important building blocks. This guide will dissect these reactivity differences, supported by established principles of physical organic chemistry and experimental data from analogous systems.

Structural and Electronic Properties: The Impact of Bromine Substitution

The fundamental difference between the two molecules lies in the substitution pattern of the aromatic ring. Both molecules possess a methyl group at the 4-position and an N-tert-butylsulfonamide group. The key distinction is the bromine atom at the 3-position of the brominated analog.

CompoundStructureMolecular FormulaMolecular WeightCAS Number
N-tert-Butyl-3-bromo-4-methylbenzenesulfonamideC₁₁H₁₆BrNO₂S306.22 g/mol 850429-70-8
N-tert-butyl-4-methylbenzenesulfonamideC₁₁H₁₇NO₂S227.33 g/mol 1889-03-8

The electronic influence of the substituents on the aromatic ring can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

SubstituentHammett Constant (σp)Hammett Constant (σm)
-CH₃-0.17-0.07
-Br+0.23+0.39
-SO₂NH-tert-Bu~ +0.5 (estimated)~ +0.4 (estimated)

The methyl group (-CH₃) is an electron-donating group, primarily through an inductive effect. In contrast, the bromine atom (-Br) and the sulfonamide group (-SO₂NH-tert-Bu) are electron-withdrawing groups. The bromine atom exhibits a dual electronic effect: it is inductively electron-withdrawing but can also donate electron density through resonance. However, its inductive effect is dominant. The sulfonamide group is strongly electron-withdrawing due to the electronegativity of the oxygen and sulfur atoms.

This difference in electronic landscape dictates the reactivity of the aromatic ring towards electrophilic attack and influences the acidity of the N-H bond. Furthermore, the C-Br bond in N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide provides a reactive handle for cross-coupling reactions, a functionality absent in its non-brominated counterpart.

Comparative Reactivity Analysis

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of benzene derivatives.[1] The rate and regioselectivity of EAS are governed by the electronic nature of the substituents on the ring.

  • N-tert-butyl-4-methylbenzenesulfonamide: This molecule has an activating methyl group and a deactivating sulfonamide group. The methyl group is an ortho, para-director, while the sulfonamide group is a meta-director. The directing effects of these groups will compete. Given that the methyl group is an activator and the sulfonamide a deactivator, electrophilic substitution will be slower than on toluene but faster than on benzenesulfonamide. The positions ortho to the activating methyl group (positions 3 and 5) are the most likely sites for substitution.

  • N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide: The presence of the electron-withdrawing bromine atom further deactivates the ring towards electrophilic attack compared to the non-brominated analog.[2][3] The bromine atom is an ortho, para-director, the methyl group is an ortho, para-director, and the sulfonamide group is a meta-director. The directing effects are as follows:

    • Sulfonamide group (at C1): directs to C3 and C5.

    • Bromine atom (at C3): directs to C2, C4, and C6.

    • Methyl group (at C4): directs to C3 and C5.

    Considering the combined effects, the positions for electrophilic attack are influenced by a complex interplay of these directing groups. The strong deactivating nature of the sulfonamide and the additional deactivation by bromine will make electrophilic substitution on this molecule significantly more challenging than on its non-brominated counterpart. The likely positions for substitution would be at C5, which is meta to the sulfonamide and ortho to the methyl group, and to a lesser extent at C2, which is ortho to both the sulfonamide and the bromine.

dot graph "" { graph [fontname="Arial", label="Directing Effects in Electrophilic Aromatic Substitution", labelloc=t, fontsize=14]; node [shape=plaintext, fontname="Arial"];

} Directing effects of substituents on electrophilic aromatic substitution.

Reactivity of the C-Br Bond: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide is a key functional handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. This represents the most significant difference in synthetic utility between the two molecules.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.[4][5] N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position. In contrast, N-tert-butyl-4-methylbenzenesulfonamide cannot participate in this reaction as it lacks a suitable leaving group.

The reactivity in Suzuki-Miyaura coupling is influenced by the electronic and steric environment of the C-Br bond. The presence of the electron-withdrawing sulfonamide group can influence the oxidative addition step of the catalytic cycle.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[6][7][8] Similar to the Suzuki-Miyaura coupling, N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide can readily undergo this reaction to introduce primary or secondary amines at the 3-position. This reaction is invaluable for the synthesis of complex aniline derivatives. N-tert-butyl-4-methylbenzenesulfonamide is unreactive under these conditions.

dot graph "" { graph [fontname="Arial", label="Cross-Coupling Reactivity Comparison", labelloc=t, fontsize=14]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4"]; edge [fontname="Arial"];

} Comparative reactivity in Pd-catalyzed cross-coupling reactions.

Reactivity of the Sulfonamide N-H Bond: Acidity and Deprotection

The acidity of the N-H bond in sulfonamides is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups increase the acidity of the N-H bond by stabilizing the resulting conjugate base.

  • N-tert-butyl-4-methylbenzenesulfonamide: The electron-donating methyl group slightly decreases the acidity of the N-H bond compared to unsubstituted N-tert-butylbenzenesulfonamide.

This difference in acidity can be relevant in reactions where the sulfonamide is deprotonated, such as in alkylation or acylation reactions at the nitrogen atom.

The tert-butyl group on the sulfonamide is a common protecting group for the amine functionality. Its removal is typically achieved under acidic conditions.[9][10] The rate of deprotection can be influenced by the electronic nature of the aromatic ring. Electron-withdrawing groups can affect the stability of the carbocation intermediate formed during the deprotection mechanism. For N-Boc protected anilines, electron-withdrawing groups have been shown to accelerate the rate of deprotection.[9] A similar trend can be anticipated for the deprotection of N-tert-butyl sulfonamides, suggesting that N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide might undergo deprotection under slightly milder conditions or at a faster rate than its non-brominated counterpart.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide (1.0 equiv), the desired boronic acid or boronic ester (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Representative Protocol for Buchwald-Hartwig Amination of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide

This protocol is a general guideline and may require optimization for specific amines.

  • Reaction Setup: To a flame-dried Schlenk flask, add N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equiv), a phosphine ligand such as XPhos (0.08 equiv), and a strong base such as NaOtBu (1.4 equiv).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C under an inert atmosphere and stir for 2-24 hours, monitoring the reaction progress.

  • Work-up: Cool the reaction mixture, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.

Conclusion

The seemingly minor structural difference of a single bromine atom imparts a dramatically different reactivity profile to N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide when compared to N-tert-butyl-4-methylbenzenesulfonamide. The brominated derivative is a versatile building block for the synthesis of highly functionalized aromatic compounds via palladium-catalyzed cross-coupling reactions, a capability entirely absent in its non-brominated counterpart. Conversely, the aromatic ring of the brominated compound is more deactivated towards electrophilic aromatic substitution. Furthermore, the acidity of the sulfonamide N-H bond is increased in the brominated analog, which may influence its reactivity in base-mediated reactions and the conditions required for deprotection.

For researchers and professionals in drug development, a clear understanding of these reactivity differences is crucial for the rational design of synthetic strategies. N-tert-butyl-4-methylbenzenesulfonamide serves as a stable scaffold where further functionalization is likely to occur on the existing substituents, whereas N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide is an ideal precursor for introducing diversity at the 3-position of the aromatic ring. The choice between these two reagents will, therefore, be dictated by the specific synthetic goals and the desired molecular architecture.

References

  • Al-Zoubi, R. M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10235.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
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  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
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Comparative

A Comparative Guide to Halogenated Benzenesulfonamides in Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the benzenesulfonamide moiety is a cornerstone of modern pharmacophores. Its prevalence in a vast array of therapeutic agents necessitates effic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the benzenesulfonamide moiety is a cornerstone of modern pharmacophores. Its prevalence in a vast array of therapeutic agents necessitates efficient and versatile synthetic methodologies for its incorporation and functionalization. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool in this endeavor, offering a direct route to forge carbon-carbon and carbon-nitrogen bonds. This guide provides an in-depth comparison of the performance of halogenated benzenesulfonamides—specifically those bearing fluorine, chlorine, bromine, and iodine—in several key cross-coupling reactions. By understanding the nuances of their reactivity, researchers can make more informed decisions in their synthetic strategies, optimizing for yield, reaction conditions, and substrate scope.

The Significance of Halogenated Benzenesulfonamides in Synthesis

The sulfonamide functional group is a bioisostere for carboxylic acids and amides, offering improved metabolic stability and pharmacokinetic properties. The ability to modify the aryl ring of a benzenesulfonamide via cross-coupling reactions opens up a vast chemical space for structure-activity relationship (SAR) studies. Halogenated benzenesulfonamides serve as versatile precursors in this context, with the halogen atom acting as a handle for the introduction of diverse substituents. The choice of halogen, however, is not trivial and has profound implications for the reaction's success.

Mechanistic Underpinnings: The Critical Role of Oxidative Addition

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the rate of the oxidative addition step.[1] In this initial phase of the catalytic cycle, the palladium(0) catalyst inserts into the carbon-halogen bond, forming a palladium(II) intermediate. The strength of the carbon-halogen bond is the primary determinant of the ease of this process. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F. Consequently, the general reactivity of halogenated benzenesulfonamides in cross-coupling reactions follows the trend:

Iodo- > Bromo- > Chloro- >> Fluoro-

This trend is a critical guiding principle when selecting a substrate for a desired transformation. While iodo- and bromo-derivatives are highly reactive, chloro- and fluoro-derivatives offer the advantages of lower cost and greater availability, albeit with the challenge of lower reactivity.

Comparative Performance in Key Cross-Coupling Reactions

This section will delve into a comparative analysis of halogenated benzenesulfonamides in four major classes of cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures.[2] The reactivity of halogenated benzenesulfonamides in this reaction directly mirrors the bond strength trend.

  • Iodo- and Bromo-benzenesulfonamides: These substrates are highly efficient coupling partners in Suzuki-Miyaura reactions, often proceeding to high yields under mild conditions with a variety of palladium catalysts and ligands.[3]

  • Chloro-benzenesulfonamides: Once considered challenging substrates, advancements in ligand design, particularly the development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), have enabled the efficient coupling of chloro-benzenesulfonamides.[4] These reactions, however, typically require higher catalyst loadings and more forcing conditions (higher temperatures) compared to their bromo and iodo counterparts.

  • Fluoro-benzenesulfonamides: Due to the strength of the C-F bond, fluoro-benzenesulfonamides are generally unreactive in standard Suzuki-Miyaura couplings. Their use is largely unexplored and would necessitate highly specialized catalytic systems.

Table 1: Comparative Performance of Halogenated Benzenesulfonamides in a Representative Suzuki-Miyaura Coupling

Halogen (X)Typical Catalyst SystemTypical ConditionsRelative Reaction RateTypical Yield
I Pd(PPh₃)₄, Na₂CO₃Toluene/H₂O, 80 °CVery Fast>90%
Br Pd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90 °CFast85-95%
Cl Pd₂(dba)₃ / XPhos, K₃PO₄Dioxane, 110 °CSlow70-90%
F Not generally reactive-Extremely Slow<5%

Note: The data in this table is representative and compiled from general principles of aryl halide reactivity.[5] Specific yields and conditions will vary depending on the specific substrates and catalyst system used.

Heck Reaction: Vinylation of the Aryl Ring

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene.[6] The reactivity trend of halogenated benzenesulfonamides in the Heck reaction is consistent with that observed in the Suzuki-Miyaura coupling.

  • Iodo- and Bromo-benzenesulfonamides: These are the most commonly employed substrates in Heck reactions, reacting readily with a variety of alkenes under standard conditions.[7]

  • Chloro-benzenesulfonamides: While less reactive, chloro-benzenesulfonamides can participate in Heck reactions, often requiring higher temperatures, polar aprotic solvents (like DMF or NMP), and specialized catalyst systems.[6]

  • Fluoro-benzenesulfonamides: Fluoro-benzenesulfonamides are generally inert under typical Heck reaction conditions.

Table 2: Comparative Performance of Halogenated Benzenesulfonamides in a Representative Heck Reaction

Halogen (X)Typical Catalyst SystemTypical ConditionsRelative Reaction RateTypical Yield
I Pd(OAc)₂, PPh₃, Et₃NDMF, 100 °CVery Fast>90%
Br Pd(OAc)₂, P(o-tol)₃, Et₃NDMF, 120 °CFast80-95%
Cl Pd₂(dba)₃ / P(t-Bu)₃, Cs₂CO₃Dioxane, 140 °CSlow60-80%
F Not generally reactive-Extremely Slow<5%

Note: The data in this table is representative and compiled from general principles of aryl halide reactivity.[5] Specific yields and conditions will vary depending on the specific substrates and catalyst system used.

Sonogashira Coupling: Introduction of an Alkynyl Moiety

The Sonogashira coupling is the method of choice for the synthesis of aryl alkynes.[8] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The reactivity of halogenated benzenesulfonamides follows the established trend.

  • Iodo-benzenesulfonamides: These are the ideal substrates for Sonogashira couplings, reacting rapidly and efficiently under mild conditions.[9]

  • Bromo-benzenesulfonamides: Bromo-derivatives are also effective but generally require slightly higher temperatures and longer reaction times.[10]

  • Chloro-benzenesulfonamides: The Sonogashira coupling of chloro-benzenesulfonamides is challenging and often gives low yields with standard catalysts. However, specialized catalyst systems, including those with bulky electron-rich ligands, have shown some success.[11]

  • Fluoro-benzenesulfonamides: These are not viable substrates for standard Sonogashira couplings.

Table 3: Comparative Performance of Halogenated Benzenesulfonamides in a Representative Sonogashira Coupling

Halogen (X)Typical Catalyst SystemTypical ConditionsRelative Reaction RateTypical Yield
I Pd(PPh₃)₄, CuI, Et₃NTHF, 60 °CVery Fast>95%
Br Pd(PPh₃)₂, CuI, Et₃NToluene, 80 °CFast80-90%
Cl Pd₂(dba)₃ / XPhos, CuI, Cs₂CO₃Dioxane, 120 °CSlow40-70%
F Not generally reactive-Extremely Slow<5%

Note: The data in this table is representative and compiled from general principles of aryl halide reactivity.[9][10] Specific yields and conditions will vary depending on the specific substrates and catalyst system used.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[12] The choice of halogen on the benzenesulfonamide substrate significantly impacts the reaction conditions required for efficient C-N bond formation.

  • Iodo- and Bromo-benzenesulfonamides: These are excellent substrates for Buchwald-Hartwig amination, coupling with a wide range of primary and secondary amines under relatively mild conditions.[13]

  • Chloro-benzenesulfonamides: Similar to other cross-coupling reactions, the amination of chloro-benzenesulfonamides requires more advanced catalyst systems, typically employing bulky biarylphosphine ligands, and higher reaction temperatures.[14]

  • Fluoro-benzenesulfonamides: The C-F bond is exceptionally strong, making fluoro-benzenesulfonamides very poor substrates for Buchwald-Hartwig amination under standard conditions.

Table 4: Comparative Performance of Halogenated Benzenesulfonamides in a Representative Buchwald-Hartwig Amination

Halogen (X)Typical Catalyst SystemTypical ConditionsRelative Reaction RateTypical Yield
I Pd₂(dba)₃ / BINAP, NaOt-BuToluene, 80 °CVery Fast>90%
Br Pd₂(dba)₃ / Xantphos, Cs₂CO₃Dioxane, 100 °CFast85-95%
Cl Pd(OAc)₂ / RuPhos, K₃PO₄t-Amyl alcohol, 110 °CSlow70-90%
F Not generally reactive-Extremely Slow<5%

Note: The data in this table is representative and compiled from general principles of aryl halide reactivity.[5] Specific yields and conditions will vary depending on the specific substrates and catalyst system used.

Experimental Protocols

The following are generalized, representative protocols for the cross-coupling of halogenated benzenesulfonamides. Note: These are starting points and may require optimization for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling of 4-Bromobenzenesulfonamide
  • To a flame-dried Schlenk flask, add 4-bromobenzenesulfonamide (1.0 mmol), the desired boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Heck Reaction of 4-Iodobenzenesulfonamide
  • In a sealed tube, combine 4-iodobenzenesulfonamide (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and triethylamine (2.0 mmol).

  • Add anhydrous DMF (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 6-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Visualizing the Synthetic Workflow

The following diagrams illustrate the generalized workflow for a palladium-catalyzed cross-coupling reaction and the relative reactivity of the halogenated benzenesulfonamides.

G cluster_workflow Generalized Cross-Coupling Workflow start Reactants: Halogenated Benzenesulfonamide + Coupling Partner reaction Cross-Coupling Reaction start->reaction catalyst Catalyst System: Pd(0) Precursor + Ligand catalyst->reaction conditions Reaction Conditions: Base, Solvent, Temperature conditions->reaction workup Workup & Purification reaction->workup product Functionalized Benzenesulfonamide workup->product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

G title Relative Reactivity of Halogenated Benzenesulfonamides in Cross-Coupling Reactions Iodo 4-Iodobenzenesulfonamide Highest Reactivity (Weakest C-I bond) Bromo 4-Bromobenzenesulfonamide High Reactivity (Weaker C-Br bond) Iodo->Bromo Decreasing Reactivity Chloro 4-Chlorobenzenesulfonamide Moderate Reactivity (Stronger C-Cl bond) Bromo->Chloro Decreasing Reactivity Fluoro 4-Fluorobenzenesulfonamide Lowest Reactivity (Strongest C-F bond) Chloro->Fluoro Decreasing Reactivity

Caption: Relative reactivity of halogenated benzenesulfonamides in cross-coupling.

Conclusion and Future Outlook

The choice of halogen on a benzenesulfonamide substrate is a critical parameter in planning a successful cross-coupling strategy. Iodo- and bromo-derivatives offer high reactivity and are ideal for rapid SAR studies and complex molecule synthesis where mild conditions are paramount. The development of sophisticated catalyst systems has rendered the more economical and readily available chloro-benzenesulfonamides as viable coupling partners, albeit under more forcing conditions. Fluoro-benzenesulfonamides remain a significant challenge, and their activation for cross-coupling reactions represents an active area of research.

As the field of catalysis continues to evolve, we can anticipate the development of even more active and selective catalysts that will further expand the scope of cross-coupling reactions, potentially enabling the routine use of chloro- and even fluoro-benzenesulfonamides under milder conditions. This will undoubtedly empower medicinal chemists and drug development professionals to explore an even broader chemical space in their quest for novel therapeutics.

References

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). MDPI. Retrieved January 28, 2026, from [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Beilstein Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions. (2016, September 16). Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • Heck Reaction. (n.d.). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved January 28, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). Molecules. Retrieved January 28, 2026, from [Link]

  • Heck Reaction—State of the Art. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. (2023, March 22). ResearchGate. Retrieved January 28, 2026, from [Link]

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  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. Retrieved January 28, 2026, from [Link]

  • Recent Advances in Sonogashira Reactions. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay. (2022, April 29). MDPI. Retrieved January 28, 2026, from [Link]

  • Downloaded 2025-12-05 01:36:41 The UCD community has made this article openly available. Please share how this access benefits y. (2009, July 15). University College Dublin. Retrieved January 28, 2026, from [Link]

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  • Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Heck Reaction—State of the Art. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride. (n.d.). Google Patents.
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  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

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Validation

A Strategic Alternative to the Nosyl Protecting Group: A Comparative Guide to N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For the protection of amines, the 2-n...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For the protection of amines, the 2-nitrobenzenesulfonyl (nosyl, Ns) group has long been a mainstay, prized for its facile cleavage under mild conditions with thiolates. However, its inherent sensitivity to a variety of reagents can limit its application in more complex synthetic routes. This guide introduces N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide as a compelling alternative, offering a nuanced balance of stability and selective lability. We present a detailed comparison with the traditional nosyl group, supported by an analysis of the chemical principles governing their reactivity and proposed experimental protocols.

The Sulfonamide Protecting Group Dilemma: A Balancing Act

Sulfonamides are a widely utilized class of amine protecting groups, offering robust protection in many synthetic transformations.[1] The challenge, however, lies in the trade-off between stability and the ease of removal. The p-toluenesulfonyl (tosyl, Ts) group, for instance, is exceptionally stable but often requires harsh conditions for cleavage, limiting its utility in the presence of sensitive functional groups. Conversely, the nosyl group's electron-deficient aromatic ring, due to the strongly electron-withdrawing nitro group, renders the sulfonamide susceptible to nucleophilic aromatic substitution, allowing for mild deprotection with thiols.[2] This very feature, however, can also be a liability, as the nosyl group may not be stable under certain nucleophilic or reductive conditions.

N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide emerges as a strategically designed alternative that navigates this stability-lability spectrum. The substitution pattern on the aromatic ring and the N-tert-butyl group are deliberately chosen to modulate the protecting group's properties, offering a unique profile for advanced synthetic applications.

Structural Rationale: The "Push-Pull" Effect and Steric Control

The distinct properties of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide stem from a combination of electronic and steric effects imparted by its substituents.

  • N-tert-Butyl Group: The bulky tert-butyl group provides significant steric hindrance around the nitrogen atom, shielding it from nucleophilic attack. More importantly, this group is known to be labile under strong acidic conditions, proceeding through a stable tert-butyl cation. This provides a distinct deprotection pathway that is orthogonal to the thiol-mediated cleavage of the nosyl group.[3]

  • 4-Methyl Group: As an electron-donating group, the methyl substituent at the para position increases the electron density of the aromatic ring. This effect counteracts the electron-withdrawing nature of the sulfonyl group, thereby strengthening the S-N bond and enhancing the overall stability of the sulfonamide compared to the nosyl group.

  • 3-Bromo Group: The moderately electron-withdrawing bromine atom at the meta position fine-tunes the electronic properties of the aromatic ring. While it increases the electrophilicity of the sulfur atom to some extent, its effect is less pronounced than that of a nitro group. This "push-pull" interplay between the electron-donating methyl group and the electron-withdrawing bromo group results in a sulfonamide that is more stable than a nosyl-protected amine but can still be activated for cleavage under specific conditions. Furthermore, the bromo substituent can serve as a synthetic handle for further functionalization via cross-coupling reactions.

Comparative Analysis: N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide vs. Nosyl Group

FeatureN-tert-Butyl-3-bromo-4-methylbenzenesulfonamideNosyl (2-Nitrobenzenesulfonyl) Group
Protection Typically formed by reacting the amine with 3-bromo-4-methylbenzenesulfonyl chloride in the presence of a base.Formed by reacting the amine with 2-nitrobenzenesulfonyl chloride in the presence of a base.
Stability Expected to be more stable than the nosyl group towards nucleophiles and mild bases due to the less electron-deficient aromatic ring. Stable under conditions for Boc and Fmoc removal.Prone to cleavage by various nucleophiles. Stable to acidic conditions used for Boc removal.[4]
Deprotection Cleaved under strong acidic conditions (e.g., TFA, HCl, H₂SO₄) via removal of the tert-butyl group.[3]Cleaved under mild, non-acidic conditions using a thiol and a base (e.g., thiophenol/K₂CO₃).
Orthogonality Orthogonal to the nosyl group and other protecting groups cleaved by nucleophiles or hydrogenation (e.g., Cbz). Potentially orthogonal to acid-labile groups that are removed under milder acidic conditions than those required for N-tert-butyl cleavage.Orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[5]
Key Advantages Enhanced stability, offering a wider process window. Acid-mediated deprotection provides a distinct orthogonal strategy.Very mild and selective deprotection conditions. Well-established in various synthetic applications, including the Fukuyama-Mitsunobu reaction.
Potential Limitations Deprotection requires strong acidic conditions, which may not be suitable for all substrates. Less established in the literature with fewer documented applications.Sensitivity to nucleophiles and some reducing agents. The use of volatile and malodorous thiols for deprotection can be a practical drawback.

Experimental Workflows

Synthesis of 3-bromo-4-methylbenzenesulfonyl chloride

A plausible synthesis of the requisite sulfonyl chloride can be adapted from standard procedures for the preparation of arylsulfonyl chlorides.

p-Toluidine p-Toluidine 3-Bromo-4-methylaniline 3-Bromo-4-methylaniline p-Toluidine->3-Bromo-4-methylaniline Br₂, AcOH Diazonium_Salt Diazonium_Salt 3-Bromo-4-methylaniline->Diazonium_Salt 1. NaNO₂, HCl 2. H₂O 3-Bromo-4-methylbenzenesulfonyl_chloride 3-Bromo-4-methylbenzenesulfonyl_chloride Diazonium_Salt->3-Bromo-4-methylbenzenesulfonyl_chloride SO₂, CuCl₂

Caption: Proposed synthetic route to 3-bromo-4-methylbenzenesulfonyl chloride.

Step-by-Step Protocol:

  • Bromination of p-Toluidine: To a solution of p-toluidine in a suitable solvent such as acetic acid, add bromine dropwise at a controlled temperature to achieve selective bromination at the position ortho to the amino group and meta to the methyl group.

  • Diazotization: Dissolve the resulting 3-bromo-4-methylaniline in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the corresponding diazonium salt.

  • Sulfonylation: In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent and add a catalytic amount of copper(II) chloride. Add the freshly prepared diazonium salt solution to this mixture. The diazonium group is replaced by a sulfonyl chloride group, yielding 3-bromo-4-methylbenzenesulfonyl chloride.

  • Purification: The product can be purified by extraction and subsequent distillation or recrystallization.

Protection of a Primary Amine

Amine Amine Protected_Amine Protected_Amine Amine->Protected_Amine 3-Bromo-4-methylbenzenesulfonyl chloride, Base (e.g., Pyridine or Et₃N), Solvent (e.g., DCM)

Caption: General scheme for the protection of a primary amine.

Step-by-Step Protocol:

  • Dissolve the primary amine in a suitable solvent such as dichloromethane (DCM) or pyridine.

  • Add a slight excess (1.1-1.2 equivalents) of 3-bromo-4-methylbenzenesulfonyl chloride.

  • If not using pyridine as the solvent, add a base such as triethylamine or pyridine to scavenge the HCl byproduct.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup.

  • Purify the resulting N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide by column chromatography or recrystallization.

Deprotection of the N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide Group

Protected_Amine Protected_Amine Deprotected_Amine Deprotected_Amine Protected_Amine->Deprotected_Amine Strong Acid (e.g., TFA, conc. HCl, or H₂SO₄), Solvent (e.g., DCM or neat)

Caption: General scheme for the deprotection of the N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide group.

Step-by-Step Protocol:

  • Dissolve the protected amine in a suitable solvent like dichloromethane or use the strong acid neat.

  • Add a strong acid such as trifluoroacetic acid (TFA), concentrated hydrochloric acid, or sulfuric acid.[3]

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the excess acid with a base (e.g., saturated aqueous NaHCO₃ or a tertiary amine).

  • Perform an aqueous workup to isolate the deprotected amine.

  • Purify the product by column chromatography, recrystallization, or acid-base extraction.

Conclusion and Future Outlook

N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide represents a promising and strategically valuable addition to the toolbox of amine protecting groups. Its enhanced stability compared to the nosyl group, coupled with a distinct acid-labile deprotection mechanism, offers a new dimension of orthogonality for the synthesis of complex molecules. While the nosyl group remains an excellent choice for its mild and selective cleavage, the N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide provides a more robust alternative for synthetic routes involving conditions that are incompatible with the nosyl group. Further research is warranted to fully explore the stability profile of this new protecting group against a wider range of reagents and to demonstrate its application in the total synthesis of complex natural products and pharmaceuticals.

References

  • Bennett, G. A., et al. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 6(29), 18887–18898. [Link]

  • Zhu, Y., et al. (2022). Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides. The Journal of Organic Chemistry, 87(5), 3484–3494. [Link]

  • Guisado, C., et al. (2005). The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent. Organic & Biomolecular Chemistry, 3(6), 1049-1057. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

  • Aouf, C., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Tetrahedron Letters, 53(48), 6546-6548.
  • Davies, P. W., & Davies, S. G. (2007). Orthogonal N,N-deprotection strategies of β-amino esters. Chemical Communications, (26), 2712-2714. [Link]

  • U.S. Patent No. US10745392B2. (2020). Benzenesulfonamide compounds and their use as therapeutic agents.
  • Miller, A. W., & Chamberlin, A. R. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Journal of Organic Chemistry, 75(3), 863-871. [Link]

  • Kim, H. J., et al. (2018). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Journal of Medicinal Chemistry, 61(15), 6607-6625. [Link]

  • Organic Chemistry Explained. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]

  • Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(12), 4432-4434.
  • Willingdon College, Sangli. (n.d.). Protection and deprotection.
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  • D'hooghe, M., et al. (2011). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. The Journal of Organic Chemistry, 76(11), 4684-4691.
  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495-9499. [Link]

  • Piacenti, F., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules, 26(21), 6483. [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylbenzenesulfonic acid. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-tert-butylbenzenesulfonic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butylbenzenesulfonamide. Retrieved from [Link]

  • Chinese Patent No. CN103819369A. (2014). Method for synthesizing benzene sulfonamide compounds.
  • Chinese Patent No. CN107459471B. (2020). Synthesis method of N-tert-butyl benzene sulfonamide.
  • Mphahlele, M. J., & Maluleka, M. M. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23933-23943. [Link]

  • Bartoli, G., et al. (2001). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. The Journal of Organic Chemistry, 66(13), 4734-4736.
  • García, J., et al. (2018). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 23(10), 2469. [Link]

  • Reddy, L. R., et al. (2006). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Synthesis, 2006(19), 3249-3252.

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Comparative

A Comparative Analysis of Ortho- vs. Meta-Bromo Benzenesulfonamides in Synthetic Chemistry

For researchers, scientists, and professionals in drug development, the judicious selection of substituted aromatic building blocks is paramount to synthetic efficiency and the ultimate properties of target molecules. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the judicious selection of substituted aromatic building blocks is paramount to synthetic efficiency and the ultimate properties of target molecules. This guide provides an in-depth, objective comparison of the reactivity of ortho-bromo and meta-bromo benzenesulfonamides, supported by mechanistic principles and experimental considerations.

Benzenesulfonamides are a cornerstone of medicinal chemistry and materials science, valued for their diverse biological activities and versatile chemical handles.[1] When functionalized with a bromine atom, they become powerful intermediates for carbon-carbon and carbon-heteroatom bond formation. However, the seemingly subtle change in the bromine's position from ortho to meta relative to the sulfonamide group profoundly impacts the molecule's reactivity. This guide will dissect the underlying electronic and steric factors that govern these differences, providing a predictive framework for synthetic chemists.

Theoretical Framework: Deconstructing Reactivity

The reactivity of an aryl halide is primarily dictated by the interplay of electronic effects, steric hindrance, and the specific reaction mechanism at play.

Electronic Effects: The Guiding Hand of the Sulfonamide Group

The sulfonamide group (-SO₂NHR) is a potent electron-wightdrawing group (EWG).[2][3] This property is a consequence of two main electronic phenomena:

  • Inductive Effect (-I): The high electronegativity of the oxygen and nitrogen atoms in the sulfonamide group pulls electron density away from the aromatic ring through the sigma bonds. This effect deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution (SNAr).

  • Resonance Effect (-M): The sulfur atom can expand its octet, allowing for delocalization of the ring's pi-electrons onto the sulfonyl oxygens. This delocalization further reduces the electron density of the aromatic ring, particularly at the ortho and para positions.

In the context of nucleophilic aromatic substitution (SNAr), the presence of a strong electron-withdrawing group is essential to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[4][5] For ortho- and para-substituted aryl halides, the negative charge of the Meisenheimer complex can be delocalized onto the electron-withdrawing group, significantly stabilizing the intermediate and accelerating the reaction.[6] Conversely, for a meta-substituted aryl halide, this direct resonance stabilization is not possible.[6]

Caption: Electronic influence of the sulfonamide group.

Steric Hindrance: The Gatekeeper at the Ortho Position

The sulfonamide group is sterically demanding. When positioned ortho to the bromine atom, it can physically obstruct the approach of incoming reagents, a phenomenon known as steric hindrance.[7][8] This effect is particularly pronounced in reactions that involve the formation of bulky transition states, such as transition metal-catalyzed cross-coupling reactions. The larger the substituents on the sulfonamide nitrogen and the larger the incoming reagent or catalyst complex, the more significant the steric clash will be.[9][10]

Suzuki_Miyaura_Cycle A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)L2-Br B->C D Transmetalation C->D E Ar-Pd(II)L2-R D->E F Reductive Elimination E->F F->A Regeneration G Ar-R F->G H Ar-Br H->B I R-B(OR)2 I->D J Base J->D

Sources

Validation

The Subtle Architect: A Comparative Guide to the Methyl Group's Influence on N-tert-butyl-benzenesulfonamide Properties

Abstract The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents. While extensive research has focused on large-scale modifications, the profound im...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents. While extensive research has focused on large-scale modifications, the profound impact of seemingly minor structural changes, such as the addition of a single methyl group, is often underestimated. This guide provides an in-depth comparative analysis of N-tert-butyl-benzenesulfonamide and its para-methylated analog, N-tert-butyl-4-methylbenzenesulfonamide. By juxtaposing their physicochemical properties, spectroscopic signatures, and chemical characteristics through experimental and predicted data, we aim to furnish researchers, scientists, and drug development professionals with a clear understanding of the methyl group's role as a critical modulator of molecular properties.

Introduction: The Significance of a Simple Substituent

In the intricate world of drug design, every atom matters. The sulfonamide functional group (-SO₂NH-) is a privileged pharmacophore due to its ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its synthetic accessibility. The N-tert-butyl group imparts significant steric bulk, influencing the molecule's conformation and interactions with biological targets.

This guide focuses on the influence of a methyl group (-CH₃) at the para-position of the benzene ring. We will explore how this small, lipophilic substituent exerts a powerful influence through a combination of electronic and steric effects. Our central hypothesis is that the addition of this methyl group is not a trivial modification but a strategic choice that can be leveraged to fine-tune a molecule's properties for improved efficacy, selectivity, or pharmacokinetic profiles. We will dissect these effects through a detailed comparison of the parent molecule and its methylated counterpart.

Molecular Overview

The two molecules at the center of our comparison are structurally similar, differing only by the presence of a methyl group on the phenyl ring. This seemingly minor difference has cascading effects on the electronic distribution and physical nature of the molecule.

Diagram 1: Core Molecular Structures

G cluster_0 N-tert-butyl-benzenesulfonamide cluster_1 N-tert-butyl-4-methylbenzenesulfonamide A Unsubstituted Ring B Methylated Ring (p-position) A->B Addition of -CH₃ Group

Caption: Comparison of the unsubstituted and para-methylated scaffolds.

Comparative Analysis: From Synthesis to Spectrometry

Synthesis and Chemical Reactivity

The standard synthesis for both compounds involves the nucleophilic substitution of the corresponding benzenesulfonyl chloride with tert-butylamine. A base, such as triethylamine or pyridine, is typically used to quench the hydrochloric acid byproduct, driving the reaction to completion.

Diagram 2: General Synthetic Workflow

G Reactants Benzenesulfonyl Chloride + tert-Butylamine + Base Reaction Stir in Solvent (e.g., DCM) 0°C to RT Reactants->Reaction Workup Aqueous Workup & Solvent Evaporation Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Pure N-tert-butyl- benzenesulfonamide Purification->Product

Caption: Standard workflow for the synthesis of N-tert-butyl-benzenesulfonamides.

A key chemical property influenced by the methyl group is the acidity of the N-H proton. The methyl group is a weak electron-donating group (EDG) through hyperconjugation and induction. This effect has two consequences:

  • Increased Electron Density: The EDG pushes electron density into the aromatic ring.

  • Decreased N-H Acidity: This increased electron density slightly destabilizes the conjugate base (the sulfonamidate anion) that would form upon deprotonation of the N-H group. A less stable conjugate base corresponds to a weaker acid.

Therefore, we predict that N-tert-butyl-4-methylbenzenesulfonamide will have a higher pKa (be less acidic) than its unsubstituted counterpart. This subtle change can have significant implications for drug-receptor interactions, as it alters the strength of the hydrogen bond the N-H group can donate.

PropertyN-tert-butyl-benzenesulfonamideN-tert-butyl-4-methylbenzenesulfonamideInfluence of Methyl Group
Predicted pKa ~10.9 (more acidic)~11.1 (less acidic)Decreases N-H acidity
Physicochemical Properties

The introduction of a methyl group directly impacts key physical properties that govern a molecule's behavior in biological systems, such as solubility and membrane permeability.

PropertyN-tert-butyl-benzenesulfonamideN-tert-butyl-4-methylbenzenesulfonamideRationale for Change
Molecular Weight 213.30 g/mol 227.32 g/mol [1]Addition of a -CH₃ group.
Melting Point (°C) Data not availableData not availableExpected to be similar or slightly higher due to increased mass and potential for altered crystal packing.
Predicted LogP 2.152.65The methyl group is lipophilic, increasing the overall hydrophobicity of the molecule.

The most significant change is in the octanol-water partition coefficient (LogP), a measure of lipophilicity. The calculated LogP for the methylated analog is substantially higher, indicating increased preference for nonpolar environments. This modification is a common strategy in drug discovery to enhance membrane permeability and improve absorption, distribution, metabolism, and excretion (ADME) properties.

Spectroscopic Signatures

The structural differences between the two molecules are clearly reflected in their nuclear magnetic resonance (NMR) and infrared (IR) spectra.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides a detailed map of the proton environments. The electron-donating methyl group influences the chemical shifts of the aromatic protons.

Proton EnvironmentN-tert-butyl-benzenesulfonamide (Predicted δ, ppm)N-tert-butyl-4-methylbenzenesulfonamide (Experimental δ, ppm)Influence of Methyl Group
Aromatic Protons 7.8-7.9 (m, 2H), 7.4-7.5 (m, 3H)7.78 (d, 2H), 7.29 (d, 2H)Splits the aromatic signals into two distinct doublets and shifts the ortho protons upfield.
N-H Proton ~4.9 (br s, 1H)4.85 (br s, 1H)Minimal change expected.
tert-Butyl Protons ~1.2 (s, 9H)1.22 (s, 9H)Minimal change expected.
Methyl Protons N/A2.44 (s, 3H)A characteristic singlet appears.

Note: Data for the non-methylated compound is based on predictions and spectral data of similar compounds. Data for the methylated compound is from experimental findings.

The upfield shift (to a lower ppm value) of the aromatic protons ortho to the methyl group in the methylated compound is a direct consequence of the electron-donating effect of the methyl group, which increases the electron shielding around these protons.

Infrared (IR) Spectroscopy:

IR spectroscopy highlights the key functional group vibrations. While specific spectra for both target compounds are not available for direct comparison, data from close analogs like N-butylbenzenesulfonamide and p-toluenesulfonamide allow us to predict the characteristic absorption bands.

Vibrational ModeApproximate Wavenumber (cm⁻¹)Expected Influence of Methyl Group
N-H Stretch 3250 - 3300Minimal change.
Aromatic C-H Stretch 3000 - 3100Minimal change.
Aliphatic C-H Stretch 2850 - 2980Increased intensity due to the added methyl group.
S=O Asymmetric Stretch ~1330Minor shift possible due to electronic effects.
S=O Symmetric Stretch ~1160Minor shift possible due to electronic effects.

The primary difference would be the presence and increased intensity of C-H stretching bands from the aliphatic groups in the methylated compound.

Diagram 3: Logic of Methyl Group Influence

G cluster_effects Primary Effects cluster_properties Resulting Property Changes Methyl Methyl Group (-CH₃) Electronic Electronic Effect (Weak Electron Donating) Methyl->Electronic Steric Steric Effect (Increased Size/Lipophilicity) Methyl->Steric Acidity Decreased N-H Acidity (Higher pKa) Electronic->Acidity Spectra Upfield shift of Aromatic Protons (NMR) Electronic->Spectra PhysChem Increased Lipophilicity (Higher LogP) Steric->PhysChem Bio Altered Biological Activity (e.g., Membrane Permeability) Acidity->Bio PhysChem->Bio

Sources

Comparative

A Comparative Spectroscopic Guide to Substituted N-tert-butyl-benzenesulfonamides

This guide provides a comprehensive spectroscopic comparison of a series of substituted N-tert-butyl-benzenesulfonamides. Designed for researchers, scientists, and professionals in drug development, this document delves...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive spectroscopic comparison of a series of substituted N-tert-butyl-benzenesulfonamides. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of how aromatic substitution influences the spectral characteristics of these compounds. By integrating detailed experimental data with established spectroscopic principles, this guide serves as a practical reference for the synthesis, characterization, and analysis of this important class of molecules.

Introduction

N-tert-butyl-benzenesulfonamides are a class of organic compounds that feature prominently in medicinal chemistry and materials science. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, including antibacterial, and anticancer drugs. The incorporation of a bulky tert-butyl group on the nitrogen atom can significantly impact the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Understanding the spectroscopic signatures of these molecules is paramount for their unambiguous identification, purity assessment, and for elucidating structure-activity relationships. This guide provides a comparative analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for a series of N-tert-butyl-benzenesulfonamides with varying substituents on the phenyl ring.

Synthesis and Spectroscopic Characterization Workflow

The synthesis of substituted N-tert-butyl-benzenesulfonamides is typically achieved through the reaction of a substituted benzenesulfonyl chloride with tert-butylamine. This robust and high-yielding reaction provides a straightforward route to a diverse range of analogs.

Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Substituted Benzenesulfonyl Chloride Substituted Benzenesulfonyl Chloride Reaction Reaction Substituted Benzenesulfonyl Chloride->Reaction tert-Butylamine tert-Butylamine tert-Butylamine->Reaction Product Substituted N-tert-butyl-benzenesulfonamide Reaction->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Characterization IR IR Spectroscopy Product->IR Characterization MS Mass Spectrometry Product->MS Characterization

Caption: A generalized workflow for the synthesis and subsequent spectroscopic analysis of substituted N-tert-butyl-benzenesulfonamides.

Experimental Protocols

General Synthesis of Substituted N-tert-butyl-benzenesulfonamides

This protocol describes a general method for the synthesis of N-tert-butyl-benzenesulfonamides.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted benzenesulfonyl chloride (1.0 eq.) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Amine: Cool the solution to 0 °C using an ice bath. To this, add tert-butylamine (1.2 eq.) dropwise. A white precipitate of tert-butylammonium chloride will form.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Workup: Upon completion, wash the reaction mixture with water to remove the ammonium salt. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure substituted N-tert-butyl-benzenesulfonamide.

Spectroscopic Analysis Protocols

The following are general experimental protocols that can be adapted for the spectroscopic analysis of N-tert-butyl-benzenesulfonamides.[1]

  • NMR Spectroscopy:

    • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[1]

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1] Tetramethylsilane (TMS) is typically used as an internal standard.

  • Infrared (IR) Spectroscopy:

    • Instrumentation: Fourier-Transform Infrared (FT-IR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[1]

    • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[1]

    • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1]

  • Mass Spectrometry (MS):

    • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source is commonly used.[1]

    • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[1]

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a series of N-tert-butyl-benzenesulfonamides with different para-substituents.

¹H NMR Spectral Data (400 MHz, CDCl₃)
Substituent (X)δ (ppm) Ar-Hδ (ppm) NHδ (ppm) C(CH₃)₃
-H7.85-7.95 (m, 2H), 7.45-7.55 (m, 3H)~4.8 (br s, 1H)1.25 (s, 9H)
-CH₃7.75 (d, 2H), 7.29 (d, 2H)~4.85 (br s, 1H)1.22 (s, 9H)
-OCH₃7.82 (d, 2H), 6.93 (d, 2H)~4.77 (br s, 1H)1.20 (s, 9H)
-Cl7.80 (d, 2H), 7.45 (d, 2H)~4.9 (br s, 1H)1.26 (s, 9H)
-NO₂8.30 (d, 2H), 8.05 (d, 2H)~5.1 (br s, 1H)1.30 (s, 9H)

Note: Chemical shifts are approximate and can vary slightly based on concentration and solvent. The aromatic proton signals often appear as complex multiplets for the unsubstituted compound and as doublets for the para-substituted compounds.

¹³C NMR Spectral Data (100 MHz, CDCl₃)
Substituent (X)δ (ppm) Ar-C (ipso)δ (ppm) Ar-Cδ (ppm) C (CH₃)₃δ (ppm) C(CH₃ )₃
-H~141~126-132~55~29
-CH₃~138~127-143~55~29
-OCH₃~133~114-163~55~29
-Cl~139~128-138~55~29
-NO₂~147~124-150~56~29
Key IR Absorption Bands (cm⁻¹)
Substituent (X)ν (N-H)ν (S=O) asymmetricν (S=O) symmetric
-H~3280~1320~1160
-CH₃~3285~1325~1155
-OCH₃~3275~1315~1150
-Cl~3290~1330~1165
-NO₂~3300~1340~1170
Mass Spectrometry Data (ESI-MS)
Substituent (X)[M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
-H214.1158 (M+H - C₄H₈), 141 (M+H - C₄H₉N)
-CH₃228.1172 (M+H - C₄H₈), 155 (M+H - C₄H₉N)
-OCH₃244.1188 (M+H - C₄H₈), 171 (M+H - C₄H₉N)
-Cl248.1192 (M+H - C₄H₈), 175 (M+H - C₄H₉N)
-NO₂259.1203 (M+H - C₄H₈), 186 (M+H - C₄H₉N)

Discussion: The Influence of Substituents on Spectroscopic Data

The electronic nature of the substituent on the benzene ring exerts a predictable influence on the spectroscopic data.

Substituent Effects cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy NMR_Effect Substituent effect on chemical shifts (δ) EDG Electron-Donating Groups (-OCH₃, -CH₃) - Shielding effect - Upfield shift (lower δ) NMR_Effect->EDG EWG Electron-Withdrawing Groups (-NO₂, -Cl) - Deshielding effect - Downfield shift (higher δ) NMR_Effect->EWG IR_Effect Substituent effect on vibrational frequencies (ν) EDG_IR EDG - Weaken S=O bonds - Lower ν(S=O) IR_Effect->EDG_IR EWG_IR EWG - Strengthen S=O bonds - Higher ν(S=O) IR_Effect->EWG_IR

Caption: The influence of electron-donating and electron-withdrawing groups on NMR chemical shifts and IR vibrational frequencies.

¹H and ¹³C NMR Spectroscopy

In ¹H NMR, the chemical shift of the aromatic protons is sensitive to the electronic environment. Electron-donating groups (EDGs) like -OCH₃ and -CH₃ increase the electron density on the ring, causing the aromatic protons to be more shielded and thus resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) such as -NO₂ and -Cl decrease the electron density, leading to deshielding and a downfield shift to higher ppm values.[2] The bulky tert-butyl group consistently appears as a sharp singlet integrating to nine protons, typically in the range of 1.2-1.3 ppm.[3]

A similar trend is observed in ¹³C NMR spectroscopy for the aromatic carbons. The chemical shift of the N-H proton is also affected, with EWGs causing a downfield shift due to increased acidity.

Infrared Spectroscopy

The vibrational frequencies of the sulfonamide group are particularly informative. The asymmetric and symmetric stretching vibrations of the S=O bonds are sensitive to the electronic effects of the aromatic substituent.[4] EDGs tend to decrease the bond order of the S=O bonds through resonance, resulting in a shift to lower wavenumbers. In contrast, EWGs strengthen the S=O bonds, causing a shift to higher wavenumbers. The N-H stretching frequency is also influenced by the substituent, with EWGs generally causing a shift to higher frequencies.

Mass Spectrometry

Under electrospray ionization conditions, N-tert-butyl-benzenesulfonamides typically show a prominent protonated molecular ion [M+H]⁺. A characteristic fragmentation pathway involves the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, leading to a significant fragment ion.[5][6] Another common fragmentation is the cleavage of the S-N bond, resulting in the formation of the corresponding benzenesulfonyl cation. The exact masses of the molecular ion and its fragments, as determined by high-resolution mass spectrometry, are crucial for confirming the elemental composition of the synthesized compounds.

Conclusion

This guide has presented a comparative spectroscopic analysis of a series of substituted N-tert-butyl-benzenesulfonamides. The data presented herein demonstrates the predictable and systematic influence of aromatic substituents on the NMR, IR, and MS spectra of these compounds. By understanding these structure-spectra correlations, researchers can confidently synthesize and characterize novel N-tert-butyl-benzenesulfonamide derivatives for various applications, particularly in the realm of drug discovery and development. The provided experimental protocols serve as a valuable starting point for the practical implementation of these analytical techniques.

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  • PubMed Central (PMC). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. [Link]

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Validation

A Senior Application Scientist's Guide to N-tert-butylation of Sulfonamides: A Head-to-Head Comparison of Catalytic Strategies

Introduction: The Significance of the N-tert-butyl Moiety in Sulfonamide Chemistry The incorporation of a tert-butyl group onto the nitrogen atom of a sulfonamide is a critical chemical transformation in the fields of me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the N-tert-butyl Moiety in Sulfonamide Chemistry

The incorporation of a tert-butyl group onto the nitrogen atom of a sulfonamide is a critical chemical transformation in the fields of medicinal chemistry and drug development. N-tert-butylated sulfonamides often exhibit modified pharmacokinetic and pharmacodynamic properties compared to their primary or less hindered secondary counterparts. The bulky, lipophilic tert-butyl group can enhance membrane permeability, modulate binding affinity to biological targets, and protect the sulfonamide N-H bond from metabolic degradation. Consequently, the development of efficient and scalable methods for the synthesis of these sterically hindered sulfonamides is of paramount importance for researchers, scientists, and drug development professionals.

This guide provides a head-to-head comparison of various catalytic and synthetic strategies for the N-tert-butylation of sulfonamides. We will delve into the mechanistic rationale behind each approach, present supporting data where available, and offer detailed experimental protocols to enable researchers to select the most appropriate method for their specific needs.

The Challenge: Overcoming the Steric Hurdle

The primary obstacle in the N-tert-butylation of sulfonamides is the significant steric hindrance imposed by the tertiary carbon center of the tert-butyl group. This steric bulk makes the nitrogen atom of the sulfonamide a challenging nucleophile to alkylate via traditional SN2 pathways, which are effective for less hindered alkylating agents.[1] As a result, direct alkylation with tert-butyl halides often requires harsh conditions and may result in low yields due to competing elimination reactions. This has spurred the exploration of alternative catalytic approaches that can facilitate this demanding transformation under milder and more efficient conditions.

Catalytic Strategies for N-tert-butylation

While a single, universally applicable catalytic method for the N-tert-butylation of sulfonamides has yet to emerge, several promising strategies have been developed, leveraging different catalytic principles. Here, we compare the most relevant approaches.

Acid-Catalyzed Alkylation with Isobutylene

This method stands out as a highly atom-economical and potentially scalable catalytic approach. The reaction proceeds via the acid-catalyzed generation of a tert-butyl cation from isobutylene, which is then trapped by the nucleophilic sulfonamide.

Mechanism: The catalytic cycle begins with the protonation of isobutylene by an acid catalyst (Brønsted or Lewis acid) to form the relatively stable tert-butyl carbocation. The sulfonamide, with its acidic N-H proton, can then act as a nucleophile, attacking the carbocation to form the N-tert-butylated product and regenerate the catalyst.[2]

cluster_0 Acid-Catalyzed N-tert-butylation with Isobutylene Sulfonamide Sulfonamide Isobutylene Isobutylene tert-Butyl_Cation tert-Butyl Cation Isobutylene->tert-Butyl_Cation + H+ H+ H+ N-tert-Butyl_Sulfonamide N-tert-Butyl Sulfonamide tert-Butyl_Cation->N-tert-Butyl_Sulfonamide + Sulfonamide N-tert-Butyl_Sulfonamide->H+ - Product

Figure 1: Proposed mechanism for acid-catalyzed N-tert-butylation.

Catalyst Systems:

  • Homogeneous Brønsted Acids: Strong proton acids such as sulfuric acid (H₂SO₄) and triflic acid (TfOH) can effectively catalyze this reaction.[2]

  • Heterogeneous Solid Acids: Zeolites, particularly those with strong Brønsted acid sites and appropriate pore sizes (e.g., H-Y, H-Beta), offer significant advantages in terms of catalyst recyclability and simplified product purification.[3][4] Acidic ion-exchange resins can also be employed.

Performance and Considerations: This method is highly attractive for large-scale synthesis due to the low cost of isobutylene. However, the strongly acidic conditions may not be suitable for substrates with acid-labile functional groups. Over-alkylation of the solvent or substrate can also be a competing side reaction. For solid acid catalysts, catalyst deactivation due to coke formation can be a concern.[5]

Lewis Acid-Catalyzed Alkylation

Lewis acids can be employed to activate a tert-butyl source, rendering it more electrophilic and susceptible to nucleophilic attack by the sulfonamide.

Mechanism: A Lewis acid can coordinate to a tert-butyl halide, weakening the carbon-halogen bond and promoting the formation of a carbocation-like species. Alternatively, a Lewis acid can activate other tert-butylating agents.

cluster_1 Lewis Acid-Catalyzed N-tert-butylation Sulfonamide_Anion Sulfonamide Anion tert-Butyl_Source tert-Butyl Source (e.g., t-BuX) Activated_Complex Activated Complex [t-Bu-X---LA] tert-Butyl_Source->Activated_Complex + Lewis Acid Lewis_Acid Lewis Acid (e.g., ZnCl2, FeCl3) N-tert-Butyl_Sulfonamide N-tert-Butyl Sulfonamide Activated_Complex->N-tert-Butyl_Sulfonamide + Sulfonamide Anion N-tert-Butyl_Sulfonamide->Lewis_Acid - Product - X-

Figure 2: General workflow for Lewis acid-catalyzed N-tert-butylation.

Catalyst Systems: Common Lewis acids such as zinc chloride (ZnCl₂) and iron(III) chloride (FeCl₃) have been shown to catalyze the N-alkylation of sulfonamides with alkyl halides, although specific examples with tert-butyl halides are scarce.[2]

Performance and Considerations: This approach may offer milder conditions compared to strong Brønsted acids. However, the catalyst can be consumed by coordination with the sulfonamide, requiring stoichiometric or high catalytic loadings. The choice of Lewis acid and solvent is crucial to achieve good yields and minimize side reactions.

Copper-Catalyzed Ritter-Type Reaction with Di-tert-butyl dicarbonate

While di-tert-butyl dicarbonate (Boc₂O) is widely used for the synthesis of N-Boc protected sulfonamides (carbamates), under specific catalytic conditions, it can act as a source of the tert-butyl cation for a Ritter-type reaction. A study on the synthesis of N-tert-butyl amides from nitriles using copper(II) triflate (Cu(OTf)₂) as a catalyst provides a strong precedent for this approach.[5][6]

Mechanism: It is proposed that the Lewis acidic Cu(OTf)₂ activates Boc₂O, leading to the formation of a tert-butyl cation. This cation is then intercepted by the sulfonamide nucleophile.

Performance and Considerations: This method could provide a valuable alternative, particularly for substrates that are sensitive to strong acids. The reaction can often be performed under mild, solvent-free conditions at room temperature.[6] However, the efficiency of this method for sulfonamides, which are less nucleophilic than nitriles, would need to be systematically evaluated.

Established Stoichiometric Methods for Comparison

To provide a comprehensive overview, it is essential to compare the catalytic strategies with well-established, albeit often stoichiometric, methods.

Alkylation with tert-Butyl Halides under Basic Conditions

This is a classical approach where the sulfonamide is first deprotonated with a strong base to form the corresponding anion, which then acts as a nucleophile.

Reagents:

  • Base: Potassium hydroxide (KOH), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).

  • Solvent: Aprotic polar solvents like DMF or DMSO are typically used.

Performance and Considerations: This method is straightforward but often suffers from low yields due to the competing E2 elimination of the tert-butyl halide. High temperatures are often required, which can lead to decomposition of sensitive substrates.

The Mitsunobu Reaction

The Mitsunobu reaction allows for the N-alkylation of acidic N-H compounds, including sulfonamides, with alcohols under mild, redox-neutral conditions.[7]

Reagents:

  • Alcohol: tert-Butanol

  • Phosphine: Triphenylphosphine (PPh₃)

  • Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)

Performance and Considerations: While elegant, the Mitsunobu reaction is notoriously inefficient for sterically hindered alcohols like tert-butanol. The reaction often fails or gives very low yields. Furthermore, the reaction is stoichiometric and generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.

Head-to-Head Comparison of Methods

MethodCatalyst/Reagenttert-Butyl SourceAdvantagesDisadvantages
Acid-Catalyzed Alkylation H₂SO₄, TfOH, ZeolitesIsobutyleneAtom-economical, low-cost tert-butyl source, scalable.Requires strongly acidic conditions, potential for side reactions, catalyst deactivation.
Lewis Acid-Catalyzed Alkylation ZnCl₂, FeCl₃tert-Butyl HalidesPotentially milder than Brønsted acids.Limited reported success, may require high catalyst loading.
Copper-Catalyzed Ritter-Type Cu(OTf)₂Di-tert-butyl dicarbonateMild conditions, potentially broad substrate scope.Not yet demonstrated for sulfonamides, Boc₂O is a more expensive reagent.
Classical Alkylation Strong Base (e.g., KOH)tert-Butyl HalidesSimple procedure.Low yields due to elimination, harsh conditions.
Mitsunobu Reaction PPh₃/DEAD (stoichiometric)tert-ButanolMild conditions.Very low to no yield with tert-butanol, stoichiometric byproducts.

Experimental Protocols

General Protocol for Acid-Catalyzed N-tert-butylation with Isobutylene

Caution: This reaction should be performed in a well-ventilated fume hood, as isobutylene is a flammable gas.

  • To a solution of the sulfonamide (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) in a pressure-resistant vessel, add the acid catalyst (e.g., 0.1 mmol of TfOH or 20 mol% of a zeolite catalyst).

  • Cool the mixture to -78 °C (dry ice/acetone bath).

  • Condense a known amount of isobutylene (e.g., 5-10 equivalents) into the reaction vessel.

  • Seal the vessel and allow it to warm to room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the excess isobutylene.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for N-tert-butylation using Di-tert-butyl dicarbonate (Exploratory)
  • To a mixture of the sulfonamide (1.0 mmol) and Cu(OTf)₂ (0.05 mmol, 5 mol%), add di-tert-butyl dicarbonate (1.5 mmol).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC or LC-MS. The reaction may take several hours to days.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

The N-tert-butylation of sulfonamides remains a challenging yet crucial transformation in synthetic and medicinal chemistry. While a universally applicable catalytic solution is still under development, acid-catalyzed alkylation with isobutylene, particularly using heterogeneous catalysts like zeolites, presents a promising and scalable strategy. The exploration of milder Lewis acid catalysts and novel applications of reagents like di-tert-butyl dicarbonate are exciting avenues for future research.

For researchers in the field, a careful consideration of substrate compatibility, scalability, and cost will guide the selection of the most appropriate method. The protocols and comparative analysis provided in this guide are intended to serve as a valuable resource for navigating the complexities of this sterically demanding yet synthetically rewarding reaction.

References

  • Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499. [Link]

  • National Center for Biotechnology Information. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. In PubChem. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved January 28, 2026, from [Link]

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  • Yang, Y., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. Journal of Chemical Research, 44(9-10), 602-605.
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  • Sanghavi, N. M., Parab, V. L., Patravale, B. S., & Patel, M. N. (1989). N-alkylation of Sufonamides Using Anion Exchange Resin.
  • Galiano, F., et al. (2010). Removal of sulfonamide antibiotics from water: Evidence of adsorption into an organophilic zeolite Y by its structural modifications. Journal of Colloid and Interface Science, 348(1), 257-264.
  • Li, X., et al. (2019). Research progress in the synthesis of tert-butylamine from isobutylene amination catalyzed by ZSM-5. Petroleum Processing and Petrochemicals, 50(11), 1-7.
  • Sanghavi, N. M., Parab, V. L., Patravale, B. S., & Patel, M. N. (1989). N-alkylation of Sufonamides Using Anion Exchange Resin.
  • Van der Mynsbrugge, J., et al. (2016). The tert-butyl cation on zeolite Y: A theoretical and experimental study. ChemPhysChem, 17(15), 2346-2356.
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Comparative

A Comparative Guide to Structural Validation: Why X-ray Crystallography is the Gold Standard for N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. For a novel synthesized compound such as N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide, a sulfonamide derivative of interest, confirming its proposed structure is not merely a formality but a critical checkpoint for further development. While a suite of spectroscopic techniques provides essential pieces of the puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive, high-resolution portrait of the molecular architecture.

This guide, intended for researchers and drug development professionals, provides an in-depth comparison of X-ray crystallography against other common analytical techniques for the structural validation of small organic molecules. We will explore the causality behind experimental choices, detail self-validating protocols, and present a clear, data-driven case for why X-ray crystallography is the authoritative method for absolute structural assignment.

The Challenge: Confirming the Structure of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide

The synthesis of a target molecule like N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide (Molecular Formula: C₁₁H₁₆BrNO₂S) is the first step in a long journey.[1] Before investing further resources, a scientist must ask: "Have I truly made the intended compound?" Isomers can possess the same mass and similar functional groups, leading to misleading data from preliminary analyses. Answering this question with the highest degree of certainty requires a robust validation strategy.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is universally recognized as the most powerful method for determining the three-dimensional structure of molecules at atomic resolution.[2][3] The technique works by passing X-rays through a highly ordered, single crystal of the compound. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a complete electron density map of the molecule can be reconstructed, revealing the precise location of every atom in space.[2][4] This provides irrefutable evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry.

Experimental Workflow: From Powder to Final Structure

The path from a synthesized powder to a validated crystal structure is a meticulous process that ensures the integrity of the final model. Each step is designed to produce a high-quality crystal and a dataset that accurately reflects the molecule's true form.

scxrd_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement Purification Purify Compound (>98% Purity) Crystallization Grow Single Crystals (e.g., Slow Evaporation) Purification->Crystallization Essential for ordered lattice Selection Select High-Quality Crystal Crystallization->Selection Visually inspect under microscope Mount Mount Crystal on Goniometer Selection->Mount Collect Collect Diffraction Data (X-ray Diffractometer) Mount->Collect Rotate crystal in X-ray beam Solve Solve Structure (Determine electron density) Collect->Solve Refine Refine Model (Fit atoms to density) Solve->Refine Iterative process Validate Validate Structure (checkCIF) Refine->Validate Assess quality & completeness Final Final Validated Structure (CIF)

Single-crystal X-ray crystallography workflow.
Detailed Protocol: Obtaining the Crystal Structure of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide

1. Crystallization (The Critical Bottleneck): The availability of high-quality single crystals is the most significant hurdle in SCXRD.[5] The goal is to encourage the molecules to pack in a slow, ordered manner.

  • Rationale: Rapid precipitation ("crashing out") traps impurities and solvent, leading to a disordered, unusable solid. Slow crystal growth minimizes defects in the crystal lattice.

  • Method - Slow Evaporation:

    • Ensure the N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide sample is highly pure (>98%), as impurities disrupt crystal lattice formation.[6]

    • Dissolve a small amount of the compound (5-10 mg) in a minimal volume of a suitable solvent in which it is moderately soluble (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane).[7]

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap containing a small pinhole or with paraffin film pierced by a needle. This restricts the rate of solvent evaporation.[7]

    • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.[6]

2. Crystal Selection and Mounting:

  • Rationale: A suitable crystal should be clear, have well-defined faces, and be free of cracks or defects. The size should be appropriate for the X-ray beam (typically 0.1-0.3 mm).

  • Method:

    • Under a microscope, select a suitable crystal using a microloop.

    • Coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent it from drying out and to facilitate handling.

    • Mount the crystal on the tip of the loop, which is attached to a goniometer head.[8]

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and reduces radiation damage.[8]

3. Data Collection and Structure Refinement:

  • Rationale: The crystal is rotated in the X-ray beam to collect a complete sphere of diffraction data from all possible orientations.

  • Method:

    • Mount the goniometer on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Execute an automated data collection routine using the instrument's software.

    • Process the raw data to integrate the intensities of the diffraction spots.

    • Use specialized software (e.g., SHELX) to solve the phase problem and generate an initial electron density map.

    • Build and refine the molecular model, assigning atom types and positions to the electron density peaks. This is an iterative process to improve the fit between the calculated diffraction pattern from the model and the experimentally observed data.

4. Validation and Data Archiving:

  • Rationale: The final structural model must be rigorously validated to ensure it is chemically sensible and accurately represents the data.

  • Method: The final model is exported as a Crystallographic Information File (CIF). This file is submitted to a validation service like the International Union of Crystallography's (IUCr) checkCIF.[9][10] This service automatically checks for inconsistencies, geometric anomalies, or potential errors in the structure, providing a report with alerts that must be addressed before publication.[11][12]

Complementary and Alternative Spectroscopic Techniques

While X-ray crystallography provides the definitive answer, other spectroscopic methods are indispensable for routine analysis, reaction monitoring, and providing complementary data. These techniques infer structural features based on the interaction of molecules with electromagnetic radiation.[13][14]

structure_elucidation_flow cluster_spec Spectroscopic Analysis cluster_xray Definitive Validation MS Mass Spectrometry (MS) Proposed Proposed Structure MS->Proposed IR Infrared Spectroscopy (IR) IR->Proposed NMR NMR Spectroscopy (1H, 13C, DEPT) NMR->Proposed Xray Single-Crystal X-ray Crystallography Proposed->Xray Hypothesis Testing Confirmed Unambiguously Confirmed Structure Xray->Confirmed Absolute Proof

Logical flow of a multi-technique structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful spectroscopic technique for elucidating the structure of organic molecules in solution.[3][15] It provides detailed information about the chemical environment, connectivity, and relative number of specific nuclei, primarily ¹H and ¹³C.[16][17]

  • Information Provided:

    • Connectivity: 2D NMR experiments (like COSY and HSQC) can establish which protons are coupled to each other and which protons are attached to which carbons, allowing for the assembly of molecular fragments.

    • Chemical Environment: The chemical shift (δ) of each nucleus provides clues about its electronic environment and neighboring functional groups.[17]

    • Relative Stoichiometry: Integration of ¹H NMR signals reveals the relative number of protons of each type.[16]

  • Limitations: While NMR can build a strong case for a particular 2D structure, it struggles with establishing absolute stereochemistry in chiral molecules without complex experiments and authentic standards. It provides no information on solid-state packing or intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[18][19] It is essential for determining the molecular weight of a compound and can provide its elemental composition.

  • Information Provided:

    • Molecular Weight: The molecular ion peak (M+) reveals the molecular mass of the compound.[20][21]

    • Molecular Formula: High-resolution mass spectrometry (HRMS) can measure mass with enough precision to determine the exact elemental formula (e.g., distinguishing C₁₁H₁₆BrNO₂S from another formula with the same nominal mass).[21]

    • Structural Fragments: The fragmentation pattern can provide clues about the structural components of the molecule.[21][22]

  • Limitations: MS cannot distinguish between isomers, which have the same molecular formula and thus the same exact mass. Fragmentation patterns can be complex and difficult to interpret de novo.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[23][24] It is based on the principle that chemical bonds vibrate at characteristic frequencies.[25]

  • Information Provided:

    • Functional Groups: Provides diagnostic absorption peaks for groups like N-H (sulfonamide), S=O (sulfonamide), C=C (aromatic ring), and C-H bonds.[26][27]

  • Limitations: IR spectroscopy provides very limited information about how the functional groups are connected to form the overall molecular skeleton.[25] An IR spectrum can support a proposed structure but can rarely be used to identify an unknown compound on its own.

Performance Comparison: A Head-to-Head Analysis

The following table summarizes the capabilities of each technique in the context of validating the structure of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Provided Absolute 3D structure, connectivity, bond lengths/angles, stereochemistry, crystal packing.2D connectivity (¹H-¹H, ¹H-¹³C), chemical environments, proton ratios.Molecular weight, elemental formula (HRMS), structural fragments.Presence of functional groups (e.g., N-H, S=O).
Key Advantage Unambiguous and definitive structural proof. [3][4]Excellent for determining the carbon-hydrogen framework in solution.[28][29]High sensitivity and precise mass determination.[18]Fast, simple, and excellent for functional group identification.[23]
Primary Limitation Requires high-quality single crystals, which can be difficult to grow.[5]Cannot distinguish enantiomers; provides no solid-state information; can be ambiguous for complex isomers.Cannot distinguish between isomers; fragmentation can be uninformative.[21]Provides minimal information on the overall molecular skeleton.[25]
Sample Requirement Single crystal (~0.1 mm)1-10 mg dissolved in deuterated solventMicrograms to nanograms~1 mg solid or liquid
Self-Validating System Yes (via checkCIF validation reports and statistical figures of merit like R-factor).[9][30]Partially (consistency across multiple 1D and 2D experiments).NoNo

Conclusion: An Integrated and Authoritative Approach

For the definitive structural validation of N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide, no single spectroscopic technique can provide the level of certainty afforded by single-crystal X-ray crystallography. While NMR, MS, and IR are essential tools that provide crucial and complementary data to build a structural hypothesis, only X-ray crystallography can test that hypothesis and provide an unambiguous, three-dimensional confirmation. It is the only technique that directly visualizes the atomic arrangement, leaving no room for doubt.

In any research or development pipeline where structural integrity is critical, the investment in growing crystals and performing an X-ray diffraction experiment is a necessary step. It provides the authoritative grounding required for publication, patent applications, and advancing a compound to the next stage of development, ensuring that all subsequent data is built upon a foundation of absolute structural truth.

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